molecular formula C3H4N2O2S2 B040776 1,3-Thiazole-2-Sulfonamide CAS No. 113411-24-8

1,3-Thiazole-2-Sulfonamide

Katalognummer: B040776
CAS-Nummer: 113411-24-8
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: WKXVETMYCFRGET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Thiazole-2-Sulfonamide is a high-value heterocyclic compound of significant interest in medicinal chemistry and biochemical research, primarily recognized for its role as a potent and selective inhibitor of carbonic anhydrase (CA) isozymes. The sulfonamide functional group (-SO₂NH₂) acts as a zinc-binding motif, competitively inhibiting the catalytic activity of carbonic anhydrase by coordinating with the zinc ion in the enzyme's active site. This mechanism is fundamental to investigations of physiological processes involving CO₂ hydration and bicarbonate regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-thiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXVETMYCFRGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620762
Record name 1,3-Thiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113411-24-8
Record name 1,3-Thiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Thiazole-2-Sulfonamide: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 1,3-thiazole-2-sulfonamide, a heterocyclic sulfonamide of significant interest in medicinal chemistry. We delve into its core molecular structure, physicochemical properties, and its primary mechanism of action as a potent inhibitor of carbonic anhydrase. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized repository of foundational knowledge, detailed experimental protocols, and insights into its therapeutic applications. We will elucidate the causal relationships behind its biological activity and provide self-validating experimental designs for its synthesis and characterization, grounded in authoritative scientific literature.

Introduction: The Significance of the Thiazole Sulfonamide Scaffold

The 1,3-thiazole ring is a privileged scaffold in drug discovery, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] When functionalized with a sulfonamide (-SO₂NH₂) group, particularly at the 2-position, the resulting this compound core structure emerges as a powerful pharmacophore, most notably for its interaction with a critical family of metalloenzymes: the carbonic anhydrases (CAs).[4][5] The dysregulation of carbonic anhydrase activity is implicated in a range of pathologies, positioning its inhibitors as valuable therapeutic agents.[5] This guide will focus on the parent this compound molecule as a foundational entity for understanding a broad class of clinically relevant compounds.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and biological interactions. The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is attached to a sulfonamide group at the C2 position.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₄N₂O₂S₂PubChem[6]
Molecular Weight 164.21 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
CAS Number 113411-24-8PubChem[6]
XLogP3-AA -0.1PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 5PubChem[6]
Topological Polar Surface Area 110 ŲPubChem[6]

The negative XLogP3 value indicates a hydrophilic nature, which influences its pharmacokinetic profile. The presence of hydrogen bond donors and acceptors facilitates interactions with biological targets.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary and most studied biological activity of this compound and its derivatives is the inhibition of carbonic anhydrases.[4][7]

The Role of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5][8] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[5]

Inhibition Mechanism

The inhibitory action of sulfonamides is well-established. The deprotonated sulfonamide group (SO₂NH⁻) acts as a zinc-binding group, coordinating to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme.[5] This binding displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The potency of inhibition is largely dependent on the electronic properties of the sulfonamide group, which can be modulated by the heterocyclic ring it is attached to.[4]

G cluster_0 CA Active Site cluster_1 This compound cluster_2 Inhibited Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH H2O H₂O OH->H2O Displaced Sulfonamide R-SO₂NH₂ Inh_Sulf R-SO₂NH⁻ Sulfonamide->Inh_Sulf Binding Inh_Zn Zn²⁺ Inh_His1 His Inh_Zn->Inh_His1 Inh_His2 His Inh_Zn->Inh_His2 Inh_His3 His Inh_Zn->Inh_His3 Inh_Zn->Inh_Sulf

Caption: Mechanism of carbonic anhydrase inhibition.

Synthesis and Characterization

The synthesis of this compound derivatives often starts from 2-aminothiazole, which is a readily available precursor.[9][10]

General Synthesis Protocol

A common synthetic route involves the sulfonylation of a 2-aminothiazole derivative. The following is a generalized, self-validating protocol:

Step 1: Preparation of the Sulfonyl Chloride

  • This step is precursor-dependent and involves the synthesis of the desired sulfonyl chloride if not commercially available.

Step 2: Sulfonylation of 2-Aminothiazole

  • Dissolution: Dissolve 2-aminothiazole (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent is critical to ensure the solubility of reactants and to facilitate the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize the formation of side products.

  • Addition of Sulfonyl Chloride: Add the appropriate sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. The slight excess of the sulfonyl chloride ensures the complete conversion of the starting material.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.[11]

G Start 2-Aminothiazole + Substituted Sulfonyl Chloride Reaction Pyridine or DCM 0°C to RT Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Substituted This compound Purification->Product

Caption: General synthesis workflow for this compound derivatives.

Characterization Techniques

The structural integrity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[2][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the S=O and N-H stretches of the sulfonamide group.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compound.[12]

Biological and Therapeutic Applications

The primary therapeutic application of this compound derivatives stems from their carbonic anhydrase inhibitory activity.

  • Antiglaucoma Agents: By inhibiting carbonic anhydrase in the ciliary body of the eye, these compounds can reduce the production of aqueous humor, thereby lowering intraocular pressure.[13][14]

  • Anticonvulsants: Some derivatives have shown potential as anticonvulsants due to their ability to penetrate the central nervous system and modulate pH.[7]

  • Anticancer Agents: Certain carbonic anhydrase isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to their survival and proliferation. Selective inhibitors based on the thiazole sulfonamide scaffold are being investigated as anticancer agents.[15]

  • Antimicrobial Agents: The thiazole and sulfonamide moieties independently possess antimicrobial properties. Hybrid molecules incorporating both have been synthesized and evaluated for their activity against various bacterial and fungal strains.[11][16][17]

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies have revealed key insights into the design of potent and selective carbonic anhydrase inhibitors based on the thiazole sulfonamide scaffold:

  • The Sulfonamide Group: This group is essential for binding to the zinc ion in the enzyme's active site.[4][5]

  • Substituents on the Thiazole Ring: Modifications to the thiazole ring can influence the compound's lipophilicity, solubility, and selectivity for different CA isoforms.[18]

  • "Tail" Modifications: Adding substituents to other parts of the molecule (the "tail") can lead to interactions with amino acid residues outside the immediate active site, enhancing binding affinity and isoform selectivity.[18]

Conclusion

This compound represents a cornerstone scaffold in the development of carbonic anhydrase inhibitors and other biologically active molecules. Its unique structural and electronic properties, coupled with its synthetic tractability, make it an enduring focus of research in medicinal chemistry. A thorough understanding of its structure, properties, and mechanism of action, as outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting a wide array of diseases.

References

  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 60, 171–204. [Link]

  • Fisher, S. Z., & McKenna, R. (2012). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 55(8), 3973–3982. [Link]

  • Syril, D. M., et al. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969–1984. [Link]

  • Syril, D. M., et al. (2021). Structure–Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984. [Link]

  • Al-Ostath, R. A., et al. (2024). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Scientific Reports, 14(1), 1-13. [Link]

  • Doungsoongnuen, P., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI journal, 24, 60-81. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2020). Synthesis, Characterization, and Biochemical Impacts of Some New Bioactive Sulfonamide Thiazole Derivatives as Potential Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis. Journal of Agricultural and Food Chemistry, 68(21), 5790–5805. [Link]

  • Naaz, F., et al. (2018). Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate. [Link]

  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(13), e34980. [Link]

  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]

  • Barnish, I. T., et al. (1980). Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. Journal of Medicinal Chemistry, 23(2), 117–121. [Link]

  • Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives. ResearchGate. [Link]

  • Guliya, A., et al. (2023). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214690. [Link]

  • Abbas, S. Y., & Abd El-Aziz, M. M. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Synthetic Communications, 53(2), 169-181. [Link]

  • Sugrue, M. F., & Mallorga, P. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981–995. [Link]

  • Doungsoongnuen, P., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • El-Gamal, M. I., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Future Medicinal Chemistry. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 24(19), 3504. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1436. [Link]

  • Shahid, M. (2025). Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole. Research Prospects in Natural Sciences (RPNS), 3(1). [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-5-sulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167. [Link]

  • Oniga, S., et al. (2015). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance, 8, 229–243. [Link]

  • Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Novel 1,3-Thiazole-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3-thiazole-2-sulfonamide framework represents a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of compounds with significant therapeutic potential.[1][2] This guide provides a detailed examination of the primary synthetic methodologies for constructing these valuable derivatives. We will explore the mechanistic underpinnings of two principal strategies: the direct sulfonylation of pre-formed 2-aminothiazoles and the construction of the thiazole ring via the Hantzsch synthesis. This document is designed for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis to aid in the rational design and execution of synthetic routes.

The Thiazole-Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a 1,3-thiazole ring with a sulfonamide moiety creates a molecule with a rich pharmacological profile. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in many clinically approved drugs.[2][3] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5]

Similarly, the sulfonamide group (-SO₂NH-) is a critical pharmacophore, most famously associated with the "sulfa drugs," the first class of effective systemic antibacterial agents.[2] Beyond their antimicrobial effects, aromatic and heteroaromatic sulfonamides are investigated as anticancer agents, often by inhibiting key enzymes like carbonic anhydrase.[5][6] The combination of these two scaffolds into a single molecular entity, the this compound, often results in synergistic or enhanced biological activity, making it a highly attractive target for novel drug discovery programs.[1][7]

Core Synthetic Strategies & Mechanistic Insights

The synthesis of this compound derivatives can be broadly categorized into two logical approaches: modifying a pre-existing thiazole ring or building the thiazole ring with the sulfonamide group already attached to a precursor.

This is arguably the most direct and frequently employed method. It leverages commercially available or readily synthesized 2-aminothiazole precursors. The core transformation is the formation of a sulfonamide bond between the amino group at the C2 position of the thiazole and a sulfonyl chloride.

Causality Behind Experimental Choices: The reaction involves the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic sulfur atom of an arylsulfonyl chloride. This process liberates hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting amine (rendering it non-nucleophilic) and drive the reaction to completion. A base is therefore essential. Pyridine is a common choice as it serves as both the base and the solvent. Alternatively, aqueous sodium acetate can be used in a biphasic system, offering a milder and often simpler workup.[1]

General Reaction Scheme: Sulfonylation of 2-Aminothiazole

Caption: Direct sulfonylation of a 2-aminothiazole precursor.

This two-step synthetic design, often followed by N-alkylation of the sulfonamide nitrogen, provides a flexible and efficient route to a diverse library of compounds.[1][8]

The Hantzsch thiazole synthesis is a classic, powerful cyclocondensation reaction for forming the thiazole core.[9][10] To adapt this method for our target molecules, one must start with a thioamide precursor that already contains the sulfonamide moiety.

Causality Behind Experimental Choices: The reaction mechanism begins with the sulfur atom of the N-sulfonylthiourea acting as a nucleophile, attacking the α-carbon of the α-haloketone in an Sₙ2 reaction.[9][11][12] This forms a key intermediate. Subsequent intramolecular cyclization occurs when the nitrogen atom attacks the carbonyl carbon, followed by a dehydration step to eliminate water. The final aromatization yields the stable thiazole ring.[11][12] The choice of solvent (often an alcohol like methanol or ethanol) facilitates the reaction, and gentle heating is typically required to overcome the activation energy for the cyclization and dehydration steps.[9][11]

General Reaction Scheme: Hantzsch Synthesis

Caption: Hantzsch synthesis to construct the thiazole-sulfonamide core.

This method is highly valuable for installing substituents at the C4 and C5 positions of the thiazole ring, which is dictated by the choice of the α-haloketone starting material.

Comparative Analysis of Synthetic Routes

The choice between Strategy A and Strategy B depends on the desired substitution pattern and the availability of starting materials.

FeatureStrategy A: Post-Cyclization SulfonylationStrategy B: Hantzsch Synthesis
Key Precursors 2-Aminothiazole derivatives, Sulfonyl chloridesα-Haloketones, N-Sulfonylthioureas
Primary Advantage High flexibility in the sulfonamide group (R-SO₂) by using diverse sulfonyl chlorides.High flexibility in thiazole ring substitution (R¹ and R²) from diverse α-haloketones.
Common Challenges Availability of substituted 2-aminothiazoles. Potential for over-reaction or side reactions.Preparation of the N-sulfonylthiourea precursor can be multi-step. Handling of lachrymatory α-haloketones.[10]
Typical Yields Generally good to high.Often very high yielding.[9]
Best For Creating a library of compounds with a fixed thiazole core and varied sulfonamide tails.Creating a library of compounds with varied thiazole C4/C5 substituents and a fixed sulfonamide.

Detailed Experimental Protocol: Synthesis of N-(1,3-thiazol-2-yl)benzenesulfonamide (Strategy A)

This protocol describes a reliable, self-validating system for the synthesis of a parent this compound derivative.

Materials & Reagents:

  • 2-Aminothiazole (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (as solvent)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Experimental Workflow Diagram

Caption: General workflow for synthesis, purification, and analysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (e.g., 1.00 g, 10.0 mmol) in anhydrous pyridine (20 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: To the cooled, stirring solution, add benzenesulfonyl chloride (e.g., 1.94 g, 11.0 mmol, 1.1 eq) dropwise over 10 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 2:1 ratio) as the mobile phase until the starting material is consumed.

  • Workup and Isolation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove pyridine hydrochloride.

  • Drying & Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water) or purified by flash column chromatography on silica gel.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized this compound derivatives must be confirmed through spectro-analytical methods.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the thiazole ring protons and the aromatic protons of the sulfonyl group. The disappearance of the broad -NH₂ signal from the starting material and the appearance of a new -NH-SO₂- signal (which is D₂O exchangeable) is a key indicator of success.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for key functional groups, such as the N-H stretch, S=O stretches (typically two strong bands for the sulfonyl group), and C=N and C-S stretches of the thiazole ring.

Conclusion and Future Outlook

The synthesis of novel this compound derivatives remains a highly active area of research due to the significant therapeutic potential of this scaffold. The two primary strategies discussed—direct sulfonylation and the Hantzsch synthesis—provide robust and versatile platforms for generating molecular diversity. Future advancements will likely focus on developing more sustainable and atom-economical methods, such as one-pot multi-component reactions and the application of flow chemistry, to accelerate the discovery of new lead compounds.[10][13] The continued exploration of this chemical space promises to yield next-generation therapeutic agents for a wide range of diseases.

References

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]

  • Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]

  • Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Taylor & Francis Online. [Link]

  • Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice. [Link]

  • Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO Argentina. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Synthesis of various thiazole sulfonamide derivatives. ResearchGate. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJurnal. [Link]

  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. National Institutes of Health. [Link]

  • Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry. [Link]

  • Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. ResearchGate. [Link]

  • Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. ResearchGate. [Link]

  • Various synthetic routes to the 2-aminothiazole core preparation. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Investigating the Mechanism of Action of 1,3-Thiazole-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative in Mechanism of Action Elucidation

In the landscape of drug discovery and development, identifying a bioactive compound is merely the first step. The critical journey from a "hit" to a viable therapeutic candidate is paved with a deep, mechanistic understanding of its function. Elucidating the mechanism of action (MoA) is not an academic exercise; it is a fundamental pillar of modern pharmacology. It allows us to predict efficacy, anticipate toxicity, design rational combination therapies, and ultimately, develop safer and more effective medicines. This guide provides a comprehensive, technically-grounded framework for investigating the MoA of a specific chemical entity, 1,3-Thiazole-2-Sulfonamide, serving as a practical case study for researchers. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, creating a self-validating and logical investigative workflow.

Section 1: The Subject Molecule - A Physicochemical Profile of this compound

Before delving into the biological activity, a thorough understanding of the molecule's chemical properties is essential.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₃H₄N₂O₂S₂[1]

  • Molecular Weight: 164.21 g/mol [1]

  • Key Pharmacophores:

    • Sulfonamide Moiety (-SO₂NH₂): This functional group is a well-established "warhead" or zinc-binding group, famous for its role in the activity of diuretic, antibacterial, and anticancer drugs.[2] It is a primary suspect for direct interaction with metalloenzymes.

    • 1,3-Thiazole Ring: A five-membered aromatic heterocycle containing nitrogen and sulfur. This scaffold is present in numerous bioactive compounds and is known to participate in various biological interactions, including hydrogen bonding and coordination with metal ions.[3][4]

The combination of these two pharmacophores strongly suggests a high probability of interaction with a specific class of metalloenzymes, guiding our initial hypotheses.

Section 2: The Known Landscape - Forming a Data-Driven Hypothesis

The structure of this compound is not arbitrary; it belongs to a class of compounds with a rich history in medicinal chemistry. The sulfonamide group is a classic inhibitor of Carbonic Anhydrases (CAs) , a ubiquitous family of zinc metalloenzymes.[2]

CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][6] This fundamental reaction is crucial for pH regulation, and its dysregulation is implicated in numerous pathologies.[7][8] Several CA isoforms, particularly CA IX and CA XII, are highly overexpressed in solid tumors and are linked to cancer progression, survival, and metastasis by helping to manage the acidic tumor microenvironment.[5][7][9] Therefore, inhibition of these tumor-associated CAs is a validated and compelling anticancer strategy.[5]

Initial Hypothesis: Based on its chemical structure, This compound acts as an inhibitor of Carbonic Anhydrase enzymes, with potential selectivity for tumor-associated isoforms like CA IX and CA XII.

Section 3: The Investigative Strategy - A Multi-pronged Approach to MoA Elucidation

To rigorously test our hypothesis and fully characterize the MoA, we will employ a logical, multi-step workflow. This strategy ensures that we not only identify the direct target but also validate the interaction and understand its downstream cellular consequences.

Experimental Workflow Overview

This diagram outlines the comprehensive strategy for MoA elucidation, from initial hypothesis to cellular pathway analysis.

MoA_Workflow cluster_0 Target Identification & Validation cluster_1 Cellular & Phenotypic Analysis Biochem_Assay Biochemical Assay (CA Inhibition) Biophys_Assay Biophysical Assay (SPR) Biochem_Assay->Biophys_Assay Confirm Direct Binding & Kinetics Target_Engagement Cellular Target Engagement (CETSA) Biophys_Assay->Target_Engagement Validate in Intact Cells Pathway_Analysis Pathway Modulation (Western Blot) Target_Engagement->Pathway_Analysis Link Target Hit to Pathway Phenotype_Assay Phenotypic Outcome (Cell Viability) Pathway_Analysis->Phenotype_Assay Correlate Pathway to Cell Fate

Caption: A logical workflow for MoA investigation.

Section 4: A Case Study Workflow - Executing the Investigation

Here, we detail the core protocols required to test our hypothesis that this compound targets Carbonic Anhydrase.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Principle of the Assay: This colorimetric assay measures the esterase activity of CA, which is a reliable proxy for its primary hydratase activity and is suitable for high-throughput screening.[8][10] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically at 400-405 nm.[8] An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[8]

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA II, CA IX, and CA XII in cold Assay Buffer. Immediately before use, dilute to a working concentration (e.g., 10-60 units/mL).[8]

    • Substrate Solution: Prepare a 3 mM stock of p-Nitrophenyl acetate (p-NPA) in DMSO or acetonitrile. Prepare fresh daily.[8]

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution series.

    • Positive Control: Prepare a serial dilution of Acetazolamide, a known pan-CA inhibitor.[11]

  • Assay Plate Setup (96-well format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the appropriate test compound dilution, positive control, or DMSO (vehicle control) to the wells.

    • Add 20 µL of the CA working solution to all wells except the "No Enzyme" blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[8]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.[8]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data & Interpretation:

The results from this assay will provide IC₅₀ values, indicating the concentration of this compound required to inhibit 50% of the enzyme's activity. Comparing the IC₅₀ values across different CA isoforms (e.g., CA II vs. CA IX/XII) will reveal its inhibitory potency and selectivity profile.

CompoundTarget IsoformIC₅₀ (nM) [Hypothetical]
This compound hCA II850
hCA IX 45
hCA XII 78
Acetazolamide (Control)hCA II12
hCA IX25
hCA XII6

Table 1: Hypothetical IC₅₀ data demonstrating the potency and selectivity of this compound for tumor-associated CA isoforms.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle of the Assay: CETSA is a powerful biophysical method to confirm that a compound binds to its target within the complex environment of an intact cell.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates direct target engagement.[14][15][16]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to express high levels of CA IX (e.g., HT-29 or MDA-MB-231) to ~80% confluency.

    • Treat cells with a high concentration (e.g., 10-20x the cellular IC₅₀) of this compound or DMSO (vehicle) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]

  • Lysis and Protein Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification (Western Blot):

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble CA IX in each sample using standard Western Blotting techniques with a specific anti-CA IX antibody. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • For both vehicle and compound-treated samples, plot the normalized band intensity of soluble CA IX against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ), the temperature at which 50% of the protein is denatured.

    • A positive thermal shift (ΔTₘ) in the compound-treated sample compared to the vehicle control confirms target engagement.

Protocol: Surface Plasmon Resonance (SPR) for Biophysical Validation

Principle of the Assay: SPR is a label-free optical technique that provides real-time, quantitative data on biomolecular interactions.[17][18][19] It measures changes in the refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the target protein). This allows for the precise determination of binding kinetics (association rate, kₐ; dissociation rate, kd) and affinity (dissociation constant, KD).[17][19]

Step-by-Step Methodology:

  • Chip Preparation: Immobilize recombinant human CA IX protein onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's protocol.

  • Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the chip surface. The SPR instrument detects binding events in real-time, generating a sensorgram (Response Units vs. Time).[17]

  • Regeneration: After each injection, inject a regeneration solution (e.g., a low pH buffer) to remove the bound compound and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (kₐ, kd) and the affinity constant (KD = kd/kₐ).

Section 5: Downstream Signaling - Mapping the Cellular Consequences

Inhibition of CA IX at the cell surface is predicted to have specific downstream consequences. By preventing the enzyme from catalyzing the hydration of CO₂, it disrupts the cell's ability to extrude acid, leading to intracellular acidification and extracellular alkalization. This pH disruption can inhibit cell proliferation and induce apoptosis.[5][7]

Signaling Pathway Diagram

This diagram illustrates the proposed mechanism by which this compound, through inhibition of Carbonic Anhydrase IX, disrupts pH homeostasis and leads to an anti-proliferative effect.

Signaling_Pathway cluster_reactions Catalytic Reaction Compound This compound CA9 Carbonic Anhydrase IX (CA IX) (at cell membrane) Compound->CA9 Inhibits HCO3_H HCO₃⁻ + H⁺ CO2_H2O CO₂ + H₂O CO2_H2O->HCO3_H Catalyzed by CA IX pHi Intracellular pH (pHi) Decreases (Acidification) HCO3_H->pHi Proton Retention pHe Extracellular pH (pHe) Increases HCO3_H->pHe Reduced Acid Extrusion Proliferation Cell Proliferation & Survival pHi->Proliferation Inhibits

Caption: Proposed pathway of CA IX inhibition.

To validate this pathway, a researcher would perform Western blots for key markers of apoptosis (e.g., cleaved Caspase-3, Bax/Bcl-2 ratio) and cell cycle arrest (e.g., p21, p27) in cells treated with the compound. Furthermore, cell viability assays (e.g., MTT or CellTiter-Glo®) would directly measure the anti-proliferative phenotypic outcome.

Section 6: Concluding Insights & Future Directions

This guide outlines a rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound. By integrating biochemical, biophysical, and cell-based assays, we can build a comprehensive and validated model of its function.

  • Confirmation of MoA: The successful execution of these experiments would confirm that this compound is a potent and selective inhibitor of tumor-associated carbonic anhydrases, that it engages its target in cells, and that this engagement leads to downstream pathway modulation consistent with an anticancer effect.

  • Future Directions:

    • Medicinal Chemistry: The structure-activity relationship (SAR) could be explored by synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

    • In Vivo Studies: The compound's efficacy should be tested in preclinical animal models of cancer (e.g., xenografts) to validate its therapeutic potential.

    • Off-Target Profiling: Broader screening panels (e.g., kinome scans, proteomics) should be employed to identify any potential off-target activities, which is crucial for safety assessment.

By following this logical and experimentally sound framework, researchers can confidently and efficiently progress promising compounds like this compound through the drug discovery pipeline.

References

  • NCI Division of Cancer Biology. (n.d.). Carbonic Anhydrases: Role in pH Control and Cancer. National Cancer Institute. [Link]

  • Pastorekova, S., & Supuran, C. T. (2014). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 33(2-3), 355-368. [Link]

  • Giatromanolaki, A., et al. (2021). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 22(16), 8879. [Link]

  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6272-6278. [Link]

  • IAEA. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. INIS, 50(129), 1-15. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical and Pharmaceutical Bulletin, 58(8), 1037-1043. [Link]

  • Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3106-3109. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 183-200. [Link]

  • Khan, I., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 559. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Jia, Z.-C., et al. (2023). The art of finding the right drug target: emerging methods and strategies. Frontiers in Pharmacology, 14, 1228203. [Link]

  • Interchim. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. [Link]

  • Thongpanchang, C., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 10, e13710. [Link]

  • Nuvisan. (n.d.). Surface plasmon resonance. [Link]

  • Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry, 90(2), 1378-1384. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2547-2559. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2547-2559. [Link]

  • Barnish, I. T., et al. (1980). Cerebrovasodilatation Through Selective Inhibition of the Enzyme Carbonic Anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. Journal of Medicinal Chemistry, 23(2), 117-121. [Link]

  • Kishida, K., et al. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981-995. [Link]

  • Angap, S., et al. (2023). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172101. [Link]

  • Abdel-Mottaleb, Y., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 13. [Link]

  • Onbasli, M. A., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chemistry - A European Journal, 23(10), 2307-2313. [Link]

  • Reith, D., & Narendran, N. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(6), 1374. [Link]

  • Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3106-3109. [Link]

  • Bîrcă, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13398. [Link]

  • Geronikaki, A., et al. (2010). Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical and Pharmaceutical Bulletin, 58(8), 1037-1043. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

The 1,3-Thiazole-2-Sulfonamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a privileged heterocyclic motif, forming the backbone of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2] When coupled with a sulfonamide group at the 2-position, the resulting 1,3-thiazole-2-sulfonamide scaffold emerges as a powerhouse in medicinal chemistry, demonstrating remarkable versatility in drug design and development. This guide provides a comprehensive overview of this critical scaffold, from its synthesis and mechanism of action to its diverse therapeutic applications and the experimental protocols necessary for its investigation.

I. The Strategic Synthesis of this compound Derivatives

The construction of the this compound core typically follows a two-stage synthetic strategy: the formation of the 2-amino-1,3-thiazole ring, followed by the introduction of the sulfonamide functionality. The Hantzsch thiazole synthesis is a classic and widely employed method for the initial ring formation, valued for its efficiency and broad substrate scope.[3][4][5]

A. Core Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[3][4] For the preparation of 2-aminothiazoles, thiourea is the most common thioamide component.[3][6] The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[6]

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate S-Alkylated Intermediate alpha_haloketone->intermediate S-Alkylation thiourea Thiourea thiourea->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization aminothiazole 2-Amino-1,3-thiazole cyclized_intermediate->aminothiazole Dehydration

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

B. Functionalization: Introduction of the Sulfonamide Moiety

The sulfonamide group is typically introduced by reacting the synthesized 2-aminothiazole with a substituted sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction leads to the formation of the desired this compound scaffold, which can be further modified at various positions to explore structure-activity relationships (SAR).

Sulfonylation aminothiazole 2-Amino-1,3-thiazole final_product This compound aminothiazole->final_product sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->final_product Sulfonylation base Base (e.g., Pyridine) base->final_product Acid Scavenger

Caption: General scheme for the sulfonylation of 2-aminothiazoles.

II. Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition

A primary and extensively studied mechanism of action for 1,3-thiazole-2-sulfonamides is the inhibition of carbonic anhydrases (CAs).[7] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] The sulfonamide moiety is a key pharmacophore that mimics the tetrahedral transition state of the CO2 hydration reaction, allowing it to bind to the zinc ion in the enzyme's active site with high affinity.[9]

The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn(II) ion, displacing the zinc-bound hydroxide ion.[9] This interaction is further stabilized by hydrogen bonds and hydrophobic interactions between the thiazole ring and other substituents with amino acid residues in the active site cavity.[10] The inhibition of CAs has profound physiological effects, making this class of compounds valuable for treating a range of conditions, including glaucoma, edema, and certain types of cancer.[8][11]

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn(II) His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH- Zn->OH Coordination Sulfonamide R-SO2NH- Sulfonamide->Zn

Caption: Schematic of sulfonamide binding to the zinc ion in the carbonic anhydrase active site.

III. Therapeutic Applications and Structure-Activity Relationships

The versatility of the this compound scaffold is evident in its wide array of therapeutic applications. The nature and position of substituents on both the thiazole and the sulfonamide-bearing phenyl ring play a crucial role in determining the biological activity and target selectivity.

A. Carbonic Anhydrase Inhibitors

Derivatives of this scaffold are potent inhibitors of various carbonic anhydrase isoforms.[7] For instance, certain compounds have shown excellent inhibitory activity against hCA II and hCA VII, with KI values in the low nanomolar range.[12] The substitution pattern on the thiazole ring and the phenylsulfonamide moiety can be modulated to achieve isoform-selective inhibition, which is a key strategy in developing drugs with improved efficacy and reduced side effects.

Compound TypeTarget Isoform(s)Reported Activity (KI or IC50)Reference
Thiazolone-benzenesulfonamideshCA II, hCA VIIKIs in the range of 0.9–14.6 nM[12]
1,3,4-Thiadiazole-2-sulfonamidesCA II, CA IVInhibition constants in the 10-8–10-9 M range[13]
Acridine sulfonamideshCA IIKI of 7.9 nM[14]
B. Antimicrobial Agents

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents.[15] These compounds have demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of antibacterial action is often attributed to the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[15]

Compound ClassTarget Organism(s)Reported Activity (MIC)Reference
Thiazole and benzothiazole sulfonamidesGram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)MIC 0.3–100 µg/mL[8]
Sulfonamide-thiazole hybridsGram-positive bacteriaMIC within 3-100 μg/ml[15]
C. Anticancer Agents

The role of carbonic anhydrases, particularly isoforms IX and XII, in tumor progression has made them attractive targets for anticancer drug development.[8] By inhibiting these tumor-associated CAs, this compound derivatives can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis and inhibition of tumor growth.[16] Some compounds have shown potent in vitro antitumor activity against a variety of cancer cell lines.[13]

Compound TypeCancer Cell LinesReported Activity (GI50 or IC50)Reference
1,3,4-Thiadiazole-2-sulfonamidesLeukemia, lung, ovarian, melanoma, colon, CNS, renal, prostate, breastGI50 values of 0.1–30 µM[13]
Thiazole-chalcone/sulfonamide hybridHT-29 (colon cancer)IC50 = 0.98 μM[16]
D. Other Therapeutic Areas

The therapeutic potential of this scaffold extends to other areas, including the treatment of Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase, and as anti-inflammatory and antiviral agents.[17][18]

IV. Experimental Protocols

A. General Procedure for the Synthesis of 2-Amino-1,3-Thiazole Derivatives (Hantzsch Synthesis)[3]
  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.5 equivalents) in a suitable solvent (e.g., methanol, ethanol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute solution of a weak base (e.g., 5% Na2CO3) to neutralize the hydrohalic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent.

B. General Procedure for the Synthesis of 1,3-Thiazole-2-Sulfonamides
  • Dissolve the 2-amino-1,3-thiazole derivative (1 equivalent) in a dry solvent (e.g., pyridine, dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of cold water or dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

C. Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)[19]
  • Use a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.

  • Use phenol red (0.2 mM) as a pH indicator at its absorbance maximum of 557 nm.

  • Prepare a buffer solution of 20 mM HEPES (pH 7.4) containing 20 mM NaBF4 to maintain constant ionic strength.

  • Determine the kinetic parameters and inhibition constants by measuring the initial rates of the CA-catalyzed CO2 hydration reaction over a period of 10–100 seconds.

  • Vary the CO2 concentrations from 1.7 to 17 mM.

  • Perform the assay in the presence of varying concentrations of the inhibitor to determine the IC50 and KI values.

D. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13][20]
  • Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., ~1.5 × 108 CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18–24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Conclusion

The this compound scaffold represents a highly successful and enduring platform in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has led to the development of numerous compounds with significant therapeutic potential. As our understanding of the molecular basis of diseases continues to evolve, the strategic modification of this privileged scaffold will undoubtedly continue to yield novel and effective therapeutic agents for a multitude of human ailments.

VI. References

  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). Molecules, 28(2), 559. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Carbonic anhydrase inhibitors - Part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents? (2000). Bioorganic & Medicinal Chemistry Letters, 10(20), 2295-2299. [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Communications Chemistry, 4(1), 1-10. [Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (2001). Bioorganic & Medicinal Chemistry Letters, 11(5), 575-579. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry, 63(13), 7077-7091. [Link]

  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1632-1640. [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). Frontiers in Chemistry, 13. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 440-446. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). Bioorganic Chemistry, 77, 101-105. [Link]

  • Assay of carbonic anhydrase by titration at constant pH. (1969). Biochemical Journal, 112(2), 27P-28P. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2021). Molecules, 26(22), 6969. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1987). Molecular Pharmacology, 32(3), 399-406. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules, 26(22), 6982. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13(14), 9345-9357. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Evolutionary Patterns in Life Sciences, 13(2). [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). Biointerface Research in Applied Chemistry, 13(1), 1-10. [Link]

  • Systematic Review On Thiazole And Its Applications. (2024). Kuey, 30(5), 3209. [Link]

  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1632-1640. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(11), 3533. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Arkivoc, 2009(2), 115-129. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). Journal of Survey in Fisheries Sciences, 10(2S), 2092-2104. [Link]

Sources

Foreword: The Physicochemical Profile as a Cornerstone of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,3-Thiazole-2-Sulfonamide

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Before a compound's pharmacological activity can be fully realized, its fundamental physicochemical properties must be thoroughly understood. These characteristics—solubility, lipophilicity, acidity, and stability—govern a molecule's behavior from the moment of administration to its interaction with the biological target. They are the primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and by extension, its ultimate bioavailability and efficacy.

This guide provides a detailed examination of this compound, a heterocyclic compound featuring two pharmacologically significant moieties. The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of bioactive molecules, while the sulfonamide group is a classic pharmacophore known for its diverse therapeutic applications, including antimicrobial and anticancer activities.[1][2] By dissecting the core physicochemical attributes of this specific structure, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess its potential and guide its journey through the development pipeline.

Molecular Structure and Core Properties

The foundational step in characterizing any compound is to establish its structural and fundamental chemical properties. This compound is a small molecule with the chemical formula C₃H₄N₂O₂S₂.[3] Its structure consists of a five-membered thiazole ring substituted at the 2-position with a sulfonamide group.

The arrangement of heteroatoms (nitrogen and sulfur) in the thiazole ring and the presence of the ionizable sulfonamide group are the primary drivers of its chemical behavior and interactions within a biological system.

Identifier Value Source
IUPAC Name This compoundPubChem[3]
CAS Number 113411-24-8Biosynth
Molecular Formula C₃H₄N₂O₂S₂PubChem[3]
Molecular Weight 164.21 g/mol PubChem[3]
XLogP3 (Computed) -0.1PubChem[3]
Hydrogen Bond Donors 1 (from the -NH₂ of the sulfonamide)PubChem[3]
Hydrogen Bond Acceptors 4 (2 from sulfonyl oxygens, 2 from thiazole N and S)PubChem[3]

Table 1: Core Identifiers and Computed Properties of this compound.

Acidity and Ionization State (pKa)

Expertise & Experience: The ionization state of a drug molecule is paramount as it directly influences its solubility, membrane permeability, and binding to its target protein. The pKa value quantifies the acidity of a functional group and determines the ratio of ionized to non-ionized forms at a given physiological pH. For this compound, the primary ionizable proton is on the sulfonamide nitrogen (-SO₂NH₂). This group is known to be acidic, and its deprotonation yields an anionic species. Understanding its pKa is crucial for predicting its behavior in the acidic environment of the stomach (pH ~1.5-3.5) versus the near-neutral environment of the small intestine and blood plasma (pH ~7.4).

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the fact that the ionized and non-ionized forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range from pH 2 to pH 10.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). The final concentration of the organic solvent in the measurement solution should be kept minimal (<1%) to avoid significant shifts in the apparent pKa.

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with identical total compound concentration but varying pH.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample. Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

  • Data Analysis: Plot the absorbance at the analytical wavelength against the pH of the solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Trustworthiness: This protocol is self-validating. The stability of the compound across the pH range can be confirmed by observing isosbestic points in the spectral overlay. The final pKa value should be the average of at least three independent experiments.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffers Prepare pH Buffers (pH 2-10) Create_Samples Create Samples at Each pH Prep_Buffers->Create_Samples Prep_Stock Prepare Compound Stock Solution Prep_Stock->Create_Samples Measure_UV Measure UV-Vis Absorbance Create_Samples->Measure_UV Plot_Data Plot Absorbance vs. pH Measure_UV->Plot_Data Fit_Curve Fit to Henderson-Hasselbalch Eq. Plot_Data->Fit_Curve Determine_pKa Determine pKa at Inflection Point Fit_Curve->Determine_pKa LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Prep_Phases Pre-saturate n-Octanol and Water Mix_Phases Combine and Shake Phases Prep_Phases->Mix_Phases Prep_Sample Dissolve Compound in Aqueous Phase Prep_Sample->Mix_Phases Separate_Phases Centrifuge to Separate Layers Mix_Phases->Separate_Phases Analyze_Conc Measure Concentration in Each Phase (HPLC) Separate_Phases->Analyze_Conc Calculate_LogP Calculate LogP = log([C]octanol / [C]water) Analyze_Conc->Calculate_LogP

Caption: Workflow for LogP determination using the Shake-Flask method.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. A compound must first dissolve in the gastrointestinal fluids to be absorbed. The solubility of sulfonamides can be complex, often exhibiting a U-shaped pH-solubility profile, with minimum solubility near their pKa and higher solubility at low pH (due to protonation of the thiazole ring) and high pH (due to deprotonation of the sulfonamide). For the related drug sulfathiazole, solubility is known to be influenced by both pH and temperature. [4][5]

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound, providing a true measure of its dissolution potential.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous medium of interest (e.g., water, phosphate-buffered saline at pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure a saturated solution is formed and is in equilibrium with the excess solid.

  • Sample Clarification: After equilibration, filter or centrifuge the samples to remove all undissolved solid. This step is critical to avoid overestimation of solubility.

  • Concentration Analysis: Dilute the resulting clear, saturated supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result Reporting: Express the solubility in units such as mg/mL or µM.

Trustworthiness: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved. The results should be consistent across multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

Solubility_Workflow cluster_exp Experiment cluster_analysis Analysis Add_Excess Add Excess Solid to Buffer Equilibrate Agitate at Constant Temp (24-48h) Add_Excess->Equilibrate Clarify Filter or Centrifuge to Remove Solid Equilibrate->Clarify Analyze_Supernatant Analyze Concentration of Supernatant (HPLC) Clarify->Analyze_Supernatant Report_Solubility Report as mg/mL or µM Analyze_Supernatant->Report_Solubility

Caption: Workflow for thermodynamic aqueous solubility determination.

Summary and Implications for Drug Development

The physicochemical profile of this compound, characterized by its hydrophilic nature (computed XLogP3 -0.1), acidic sulfonamide group, and multiple hydrogen bonding sites, provides critical insights for its development.

  • Oral Bioavailability: The inherent hydrophilicity may suggest good dissolution but could potentially limit passive diffusion across the gut wall. The pKa will be critical; the compound's charge state in the stomach and intestine will dictate its absorption profile.

  • Formulation: Given its likely pH-dependent solubility, formulation strategies may need to consider buffered solutions or salt forms to enhance dissolution and maintain stability.

  • Distribution: The hydrophilic character might limit its distribution into lipophilic tissues and the central nervous system, which could be advantageous or disadvantageous depending on the desired therapeutic target.

  • Lead Optimization: If initial screening reveals promising biological activity but a suboptimal ADME profile, these physicochemical data serve as the blueprint for medicinal chemistry efforts. For instance, lipophilicity could be systematically increased to improve membrane permeability, or the pKa could be modulated to optimize the ionization state at physiological pH.

This guide outlines the essential framework for the physicochemical characterization of this compound. The execution of these protocols provides the empirical data necessary to build a robust, predictive understanding of the molecule's behavior, enabling data-driven decisions in the complex, multifaceted process of drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21956330, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5340, Sulfathiazole. Retrieved from [Link].

  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009).
  • Semantic Scholar (n.d.). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Retrieved from [Link].

  • Solubility of Things (n.d.). Sulfathiazole. Retrieved from [Link].

  • El-Darwish, E., et al. (2014). Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. International Journal of Molecular Sciences, 15(1), 1237-1254. Retrieved from [Link].

  • Al-Jumaili, M. H. A., et al. (2019). Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide.
  • Ruankham, W., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. ResearchGate. Retrieved from [Link].

  • Pingaew, R., et al. (2020). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Molecules, 25(18), 4198. Retrieved from [Link].

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). Molecules, 27(15), 4987. Retrieved from [Link].

Sources

The Synthesis of Novel 1,3-Thiazole-2-Sulfonamide Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Thiazole-Sulfonamide Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a cornerstone in the design of anti-inflammatory, antimicrobial, and anticancer agents. When coupled with the sulfonamide moiety—a pharmacophore renowned for its diverse biological activities, including enzyme inhibition—the resulting 1,3-thiazole-2-sulfonamide core presents a fertile ground for the discovery of novel therapeutics. This guide provides an in-depth exploration of the synthesis of new this compound analogs, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that inform the synthetic process. Our focus is on providing researchers, scientists, and drug development professionals with a practical and intellectually robust framework for the design and execution of synthetic routes to this important class of compounds.

Strategic Approaches to the Synthesis of 1,3-Thiazole-2-Sulfonamides

The construction of this compound analogs is conceptually approached as a two-stage process: the formation of the 2-aminothiazole core, followed by the installation of the sulfonamide functionality. While seemingly straightforward, the efficiency and versatility of this approach are highly dependent on the judicious selection of starting materials, catalysts, and reaction conditions.

Part 1: The Hantzsch Thiazole Synthesis: A Classic Reimagined

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely utilized method for the construction of the thiazole ring. In its archetypal form, it involves the cyclocondensation of an α-haloketone with a thiourea. The enduring appeal of this reaction lies in its operational simplicity and the ready availability of the requisite starting materials.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism involving an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminothiazole.

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 S-Alkylated Intermediate Thiourea->Intermediate1 S-Alkylation AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Figure 1: The reaction mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a robust and reproducible method for the synthesis of a model 2-aminothiazole, which can be adapted for a wide range of substituted α-haloketones.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) to the vial.

  • Heat the mixture to 100°C with vigorous stirring for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Dry the product on a tared watch glass to a constant weight.

Causality Behind Experimental Choices:

  • Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the more expensive α-haloketone.

  • Methanol as Solvent: Methanol is an excellent solvent for both reactants and facilitates the reaction by promoting the dissolution of the starting materials.

  • Sodium Carbonate Work-up: The sodium carbonate solution neutralizes the hydrobromic acid formed during the reaction, preventing potential side reactions and aiding in the precipitation of the free base form of the 2-aminothiazole product.

Modern Advancements in Hantzsch Thiazole Synthesis

While the classical Hantzsch synthesis is reliable, concerns over the use of lachrymatory and toxic α-haloketones have spurred the development of more environmentally benign alternatives.

MethodKey FeaturesTypical YieldsReference
Microwave-Assisted Synthesis Rapid reaction times (minutes vs. hours), often solvent-free.85-95%
Visible-Light-Induced Synthesis Metal-free, utilizes a renewable energy source.80-92%
Use of Diazoketones Bypasses the need for unstable and toxic α-haloketones.High
Catalyst-Free Synthesis Environmentally friendly, simplifies purification.Good to Excellent

Table 1: Comparison of Modern Synthetic Approaches to the Thiazole Ring.

Part 2: Sulfonamide Formation: Forging the N-S Bond

The sulfonylation of the 2-aminothiazole core is most commonly achieved by reacting it with a sulfonyl chloride in the presence of a base. The choice of sulfonyl chloride is a critical determinant of the final analog's biological activity and physicochemical properties.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the 2-aminothiazole on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Sulfonamide_Formation Aminothiazole 2-Aminothiazole Intermediate Tetrahedral Intermediate Aminothiazole->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride SulfonylChloride->Intermediate Product This compound Intermediate->Product Elimination of HCl Base Base (e.g., Pyridine) Base->Product HCl Scavenger

Figure 2: The reaction mechanism for the formation of a sulfonamide.

Experimental Protocol: Synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamide

This protocol details the synthesis of a representative this compound.

Materials:

  • 2-Amino-4-phenylthiazole

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (10 mmol) and pyridine (15 mmol) in anhydrous DCM (20 mL).

  • Cool the solution in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (12 mmol) in anhydrous DCM (10 mL) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding deionized water (30 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Pyridine as Base and Catalyst: Pyridine serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate.

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the reactive sulfonyl chloride.

  • Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic nature of the reaction and minimize the formation of side products.

Synthesis of Substituted Sulfonyl Chlorides

The diversity of the final this compound analogs is largely dictated by the availability of substituted sulfonyl chlorides. Several methods exist for their preparation:

  • Chlorosulfonylation of Arenes: A direct but often harsh method involving the reaction of an aromatic compound with chlorosulfonic acid.

  • Oxidative Chlorination of Thiols: A milder alternative where a thiol is oxidized and chlorinated in one pot.

  • From Sulfonyl Hydrazides: A simple and rapid method using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Structural Verification and Quality Control

The unambiguous characterization of the synthesized this compound analogs is paramount to ensure their purity and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the molecule.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the sulfonamide N-H and S=O stretches, and the thiazole ring vibrations.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

Table 2: Spectroscopic Techniques for the Characterization of 1,3-Thiazole-2-Sulfonamides.

Conclusion and Future Directions

The synthesis of novel this compound analogs remains a vibrant and highly relevant area of research in medicinal chemistry. The classical Hantzsch synthesis, coupled with modern advancements that enhance its efficiency and environmental compatibility, provides a robust platform for the construction of the core 2-aminothiazole scaffold. The subsequent sulfonylation reaction offers a versatile means of introducing a wide array of functional groups, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic properties. As our understanding of the biological targets of these compounds deepens, the synthetic strategies outlined in this guide will continue to be instrumental in the development of the next generation of thiazole-based therapeutics.

References

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher. [Link]

  • Recent Advances in the Synthesis of Thiazole Ring: Mini Review. (2022). ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Evolution & Pharmaceutical Letters. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2018). Molecules. [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]

  • (PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022). ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006). Tetrahedron Letters. [Link]

  • The Synthesis of Functionalised Sulfonamides. (2012). CORE. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2016). ResearchGate. [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. (2024). ChemRxiv. [Link]

  • Visible-light-induced C-S bond formation in the synthesis of 2,4-disubstituted thiazoles through cascade difunctionalization of acetophenone: a greener approach. (2024). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Arkivoc. [Link]

  • Recent advances in C-S bond formation via C-H bond functionalization and decarboxylation. (2015). Chemical Society Reviews. [Link]

  • Organic Base-Catalyzed C–S Bond Construction from CO 2 : A New Route for the Synthesis of Benzothiazolones. (2018). Catalysts. [Link]

  • Recent advances in the catalytic asymmetric reactions of thiazolone derivatives. (2020). Organic & Biomolecular Chemistry. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2024). EXCLI Journal. [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). Slideshare. [Link]

  • (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. (2024). ResearchGate. [Link]

  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (2021). Journal of Natural Sciences and Mathematics of UT. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. [Link]

  • Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. (2016). Iraqi National Journal of Chemistry. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

  • Process of producing 2-aminothiazole. (1992).
  • Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. (2002). Journal of Molecular Structure. [Link]

  • Synthesis of various thiazole sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole. (2025). Research Prospects in Natural Sciences. [Link]

  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2019). Bioorganic Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. (2022). Scientific Reports. [Link]

The Ascendant Trajectory of 1,3-Thiazole-2-Sulfonamides: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthesis, Mechanism, and Therapeutic Landscape of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3-thiazole-2-sulfonamide core has emerged as a "privileged scaffold," a molecular framework consistently yielding compounds with potent and diverse biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, navigating the synthesis, mechanism of action, and burgeoning therapeutic applications of this remarkable class of molecules. From their well-established role as carbonic anhydrase inhibitors to their promising potential as anticancer and antimicrobial agents, this document provides a holistic overview of the current state of this compound research.

The Architectural Blueprint: Understanding the this compound Core

The foundational structure of a this compound consists of a five-membered thiazole ring, containing both sulfur and nitrogen atoms, with a sulfonamide (-SO₂NH₂) group attached at the 2-position. This unique arrangement of atoms imparts specific electronic and steric properties that are crucial for its biological interactions. The sulfonamide moiety, in particular, is a key pharmacophore responsible for the potent inhibition of various enzymes, most notably carbonic anhydrases.

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate Condensation thiourea Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole Precursor intermediate->aminothiazole Dehydration & Aromatization

Caption: The Hantzsch synthesis of the 2-aminothiazole precursor.

N-Sulfonylation of 2-Aminothiazole

Once the 2-aminothiazole core is synthesized, the sulfonamide moiety is introduced via N-sulfonylation. This is typically achieved by reacting the 2-aminothiazole with a substituted benzenesulfonyl chloride in the presence of a base. [1][2]

N_Sulfonylation aminothiazole 2-Aminothiazole product This compound aminothiazole->product sulfonyl_chloride Benzenesulfonyl Chloride sulfonyl_chloride->product N-Sulfonylation base Base (e.g., Na₂CO₃) base->product

Caption: N-Sulfonylation of 2-aminothiazole to yield the final product.

Mechanism of Action: The Power of Carbonic Anhydrase Inhibition

The primary and most extensively studied mechanism of action for 1,3-thiazole-2-sulfonamides is the inhibition of carbonic anhydrases (CAs). [3]CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. [4]The sulfonamide group of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.

Carbonic_Anhydrase_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn {Zn²⁺} His Histidine Residues Zn->His Coordination H2O H₂O / OH⁻ Zn->H2O Inhibited_His Histidine Residues Inhibitor This compound -SO₂NH₂ Inhibited_Zn {Zn²⁺} Inhibitor->Inhibited_Zn Binds to Zinc Inhibited_Zn->Inhibited_His

Caption: Mechanism of carbonic anhydrase inhibition.

Therapeutic Horizons: A Multifaceted Pharmacological Profile

The ability of 1,3-thiazole-2-sulfonamides to inhibit carbonic anhydrase has led to their development as effective therapeutic agents for a range of conditions. Furthermore, ongoing research has unveiled their potential in other therapeutic areas, including cancer and infectious diseases.

Carbonic Anhydrase Inhibition and Associated Therapies

Different isoforms of carbonic anhydrase are involved in various physiological processes. By selectively inhibiting these isoforms, 1,3-thiazole-2-sulfonamides can exert specific therapeutic effects.

Target Isoform(s)Therapeutic ApplicationRepresentative Compounds/Derivatives
CA II, CA IVGlaucomaDorzolamide, Brinzolamide
CA II, CA VIIEpilepsyAcetazolamide, Methazolamide
CA IX, CA XIICancerInvestigational Agents

Table 1: Therapeutic applications of carbonic anhydrase inhibitors.

Anticancer Activity

Recent studies have highlighted the potential of 1,3-thiazole-2-sulfonamides as anticancer agents. [5][6]Their mechanism of action in this context is often multifactorial, involving the inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII), which are involved in pH regulation and tumor progression, as well as the inhibition of other key signaling pathways. [6]

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Compound 7 HT-29 (Colon) 0.98 [6]
Compound M5 MCF-7 (Breast) 18.53 µg/ml [5]

| Thiazole-4-sulfonamide 14c | Leukemia Cell Lines | Growth Percentage < 50% | [7]|

Table 2: In vitro anticancer activity of selected this compound derivatives.

Antimicrobial Activity

A growing body of evidence suggests that 1,3-thiazole-2-sulfonamides possess significant antimicrobial properties. [8][9]Their mode of action is thought to involve the inhibition of essential enzymes in microbial metabolic pathways.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
SulfanilamidesGram-positive bacteria0.3-100[9]
Benzo[d]thiazole derivativesS. aureus, E. coli, A. niger50-75[10]
Thiazole-sulfonamide hybridsGram-positive bacteriaModerate activity[8]

Table 3: Antimicrobial activity of selected this compound derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of 1,3-thiazole-2-sulfonamides can be significantly influenced by the nature and position of substituents on both the thiazole and the sulfonamide-bearing phenyl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

  • Substituents on the Thiazole Ring: Modifications at the 4- and 5-positions of the thiazole ring can impact the compound's interaction with the target enzyme's active site, influencing both potency and selectivity.

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzenesulfonamide moiety play a critical role in the binding affinity for the target enzyme. [11]For instance, electron-withdrawing groups can enhance the acidity of the sulfonamide nitrogen, leading to stronger coordination with the zinc ion in carbonic anhydrase.

Experimental Protocols

General Procedure for N-Sulfonylation of 2-Aminothiazole

[1][2]

  • Dissolve sodium carbonate (3.0 mmol) in distilled water (10 mL).

  • Add 2-aminothiazole (2.0 mmol) and the appropriate benzenesulfonyl chloride (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Add distilled water (20 mL) to the reaction mixture.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Carbonic Anhydrase Inhibition Assay

[12][13]

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 158 µL of assay buffer (50 mM Tris-HCl, pH 7.5).

  • Add 2 µL of the test compound solution (or DMSO for control).

  • Add 20 µL of a working solution of carbonic anhydrase.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of a p-nitrophenyl acetate (p-NPA) substrate solution.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

MTT Assay for Anticancer Activity

[14][15]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

[16][17][18]

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The established success of carbonic anhydrase inhibitors based on this core provides a strong foundation for further exploration. The emerging data on their anticancer and antimicrobial activities open up exciting new avenues for drug development. Future research will likely focus on the design of isoform-selective carbonic anhydrase inhibitors to minimize off-target effects, the elucidation of the precise mechanisms of action in cancer and infectious diseases, and the optimization of pharmacokinetic and pharmacodynamic properties to enhance clinical efficacy. The versatility of the this compound core, coupled with the power of modern drug design strategies, ensures that this remarkable scaffold will remain at the forefront of medicinal chemistry for years to come.

References

  • Syeda Khair-ul-Bariyah, et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon, 10(14), e34980. [Link]

  • Ayimbila, S. et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • Mishra, I. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1146. [Link]

  • Al-Ghorbani, M. et al. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Synthetic Communications, 53(1), 77-88. [Link]

  • Argyropoulou, I. et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC, 2009(6), 89-102. [Link]

  • American Chemical Society. (n.d.). Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). [Link]

  • Głowacka, J. et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(14), 5439. [Link]

  • Ayimbila, S. et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Khan, K. M. et al. (2023). Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. Frontiers in Chemistry, 11, 1189417. [Link]

  • Bentham Open. (n.d.). The Open Medicinal Chemistry Journal. [Link]

  • Darwish, E. S. et al. (2014). Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. International Journal of Molecular Sciences, 15(1), 1237-1254. [Link]

  • Ghorbani-Vaghei, R. et al. (2024). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Scientific Reports, 14(1), 748. [Link]

  • Grdseloff, N. et al. (2008). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 13(5), 381-391. [Link]

  • T. S. T. Ali, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

  • Sami Publishing Company. (n.d.). Journal of Medicinal and Pharmaceutical Chemistry Research - Related Links. [Link]

  • Nocentini, A. et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3195. [Link]

  • Abo-Ashour, M. F. et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12, 1412351. [Link]

  • Al-Warhi, T. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Koutnik, P. et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Geronikaki, A. et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics, 10(11), 1337. [Link]

  • Elgammal, W. E. et al. (2024). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 16(11), 769-787. [Link]

  • Hilaris Publishing. (n.d.). Medicinal Chemistry. [Link]

  • Butler, D. A. et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e02713-23. [Link]

  • Ghorbani-Vaghei, R. et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7733-7743. [Link]

  • Ashraf, M. et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Journal of Molecular Structure, 1249, 131580. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Nocentini, A. et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6754. [Link]

  • Angapelly, S. et al. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172776. [Link]

  • Wiegand, I. et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]

  • Abo-Ashour, M. F. et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 12, 1412351. [Link]

  • Syeda Khair-ul-Bariyah, et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Heliyon, 10(14), e34980. [Link]

  • Zimmerman, S. A. et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]

  • Thomas, K. D. et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. International Journal of Molecular Sciences, 12(11), 7544-7558. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • Kumar, A. et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 7(4), 1436-1442. [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

Sources

Thiazole Sulfonamides: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazole sulfonamides, a versatile scaffold that has garnered significant attention in medicinal chemistry. We will dissect the critical structural features that govern the biological activity of these compounds across various therapeutic areas, including their roles as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Thiazole Sulfonamide Scaffold: A Privileged Chemotype

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it an attractive pharmacophore for engaging with biological targets.[4] When coupled with a sulfonamide moiety (-SO₂NH₂), the resulting thiazole sulfonamide scaffold exhibits a remarkable spectrum of biological activities. The sulfonamide group, a well-established zinc-binding group, is a key feature in the design of various enzyme inhibitors.[5]

Structure-Activity Relationships Across Therapeutic Targets

The versatility of the thiazole sulfonamide core lies in the ability to modulate its biological activity through strategic structural modifications. The key areas for chemical exploration are the thiazole ring itself, the sulfonamide linker, and the aromatic or aliphatic groups attached to the sulfonamide nitrogen.

Carbonic Anhydrase Inhibition: A Classic Target

Thiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[2][6] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[2][7]

The SAR of thiazole sulfonamides as CA inhibitors is well-defined:

  • The Unsubstituted Sulfonamide Moiety: A primary sulfonamide (-SO₂NH₂) is crucial for potent CA inhibition. This group coordinates to the zinc ion in the enzyme's active site.

  • Substitution on the Thiazole Ring: The position and nature of substituents on the thiazole ring influence inhibitory potency and isoform selectivity.[2][6] For instance, in a series of thiazole-5-sulfonamide derivatives, various substitutions at other positions of the thiazole ring led to potent inhibition of several human CA isoforms, including the tumor-associated CA IX.[6]

  • Aromatic/Heterocyclic Moiety: The nature of the group attached to the thiazole ring can significantly impact activity.

Table 1: Inhibitory Activity (Kᵢ) of Selected Thiazole Sulfonamides against Human Carbonic Anhydrase Isoforms

CompoundSubstitution on ThiazolehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
8a 4-methyl-2-acetamido15412.325.44.8
8e 4-methyl-2-propionamido1219.820.13.5
8g 4-methyl-2-isobutyramido98.57.515.82.1
8j 4-methyl-2-pivalamido15611.228.95.6
Pritelivir (8b) N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide46425146441.2

Data synthesized from multiple sources for illustrative purposes.[6]

Antimicrobial Activity: Combating Bacterial Resistance

Thiazole sulfonamides have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[8] The SAR for antibacterial activity often highlights the importance of specific substitutions on the benzenesulfonamide moiety.

  • Substituents on the Phenyl Ring: The presence of an amino (-NH₂) or a nitro (-NO₂) group at the para-position of the phenyl ring of the benzenesulfonamide moiety has been shown to be crucial for potent antimicrobial properties.[9]

  • Synergistic Effects: The antibacterial activity of some thiazole sulfonamides is enhanced when used in combination with other drugs like trimethoprim, indicating a potential for synergistic therapeutic strategies.[8]

Diagram 1: Key SAR Insights for Antimicrobial Thiazole Sulfonamides

SAR_Antimicrobial cluster_substituents Key Substitutions for Activity Thiazole Thiazole Ring Sulfonamide Sulfonamide Linker (-SO2NH-) Thiazole->Sulfonamide Phenyl Phenyl Ring Sulfonamide->Phenyl p_NH2 p-Amino (-NH2) Phenyl->p_NH2 Enhances Activity p_NO2 p-Nitro (-NO2) Phenyl->p_NO2 Enhances Activity

Caption: SAR for antimicrobial thiazole sulfonamides.

Anticancer Activity: Targeting Tumor-Associated Pathways

The thiazole sulfonamide scaffold is a promising framework for the development of novel anticancer agents.[10] These compounds can exert their antitumor effects through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (like CA IX and XII) and the disruption of tubulin polymerization.[7]

A recent study reported a novel thiazole-chalcone/sulfonamide hybrid that acts as a dual inhibitor of tubulin polymerization and carbonic anhydrase IX.[7] This multi-targeted approach is a promising strategy to overcome drug resistance in cancer.[7]

  • Hybrid Molecules: The design of hybrid molecules that incorporate the thiazole sulfonamide core with other pharmacophores (e.g., chalcones) can lead to compounds with potent and selective anticancer activity.[7]

  • Selective Inhibition of CA IX/XII: The sulfonamide moiety can be tailored to achieve selective inhibition of tumor-associated CA isoforms, which are involved in pH regulation and tumor progression.[7]

Synthetic Methodologies and Experimental Protocols

The synthesis of thiazole sulfonamides typically involves a multi-step process. A common approach is the Hantzsch thiazole synthesis, followed by sulfonylation.

General Synthetic Protocol: Two-Step Synthesis of Thiazole Sulfonamides

This protocol outlines a general procedure for the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives.

Step 1: Sulfonylation of 2-Aminothiazole [11]

  • To a solution of 2-aminothiazole (1.0 equivalent) in a suitable solvent (e.g., distilled water), add sodium acetate (1.5 equivalents).

  • Add the desired benzenesulfonyl chloride (1.1 equivalents) to the mixture.

  • Heat the reaction mixture at 80-85 °C for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and collect the precipitate by filtration.

  • Wash the solid with cold water and dry to obtain the N-(thiazol-2-yl)benzenesulfonamide intermediate.

Step 2: N-Alkylation of the Sulfonamide [11]

  • To a solution of the N-(thiazol-2-yl)benzenesulfonamide intermediate (1.0 equivalent) in a suitable solvent (e.g., THF), add a base (e.g., potassium carbonate).

  • Add the desired alkylating agent (e.g., benzyl bromide) (1.1 equivalents).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final N-alkylated thiazole sulfonamide derivative.

Diagram 2: General Synthetic Workflow for Thiazole Sulfonamides

Synthesis_Workflow Start 2-Aminothiazole + Benzenesulfonyl Chloride Step1 Step 1: Sulfonylation (NaOAc, H2O, 80-85°C) Start->Step1 Intermediate N-(thiazol-2-yl)benzenesulfonamide Step1->Intermediate Step2 Step 2: N-Alkylation (Alkyl Halide, Base, Reflux) Intermediate->Step2 Product Final Thiazole Sulfonamide Derivative Step2->Product

Caption: Synthetic workflow for thiazole sulfonamides.

Biological Evaluation: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of thiazole sulfonamides against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.

  • An esterase assay is performed to determine the inhibition constants for the synthesized compounds.

  • The assay measures the enzymatic activity of CA by monitoring the hydrolysis of 4-nitrophenyl acetate.

  • The inhibition constants (Kᵢ) are calculated from dose-response curves.

Conclusion and Future Perspectives

The thiazole sulfonamide scaffold has proven to be a highly fruitful area of research in drug discovery. The well-established structure-activity relationships for various biological targets provide a solid foundation for the rational design of new therapeutic agents. Future research directions may focus on:

  • Bioisosteric Replacement: Exploring bioisosteres for the thiazole or sulfonamide moieties to fine-tune physicochemical properties and biological activity.[12][13]

  • Multi-Targeted Ligands: Designing novel hybrid molecules that can simultaneously modulate multiple disease-related pathways, offering the potential for enhanced efficacy and reduced resistance.

  • Exploring New Therapeutic Areas: Investigating the potential of thiazole sulfonamides in other disease areas where their target proteins play a significant role.

The continued exploration of the chemical space around the thiazole sulfonamide core, guided by a deep understanding of SAR, promises to deliver the next generation of innovative medicines.

References

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2017). Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. ACS Medicinal Chemistry Letters, 8(4), 433–437. [Link]

  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC, 2009(6), 89-104. [Link]

  • Khan, I., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 559. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. [Link]

  • Vicini, P., et al. (2006). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Bioorganic & Medicinal Chemistry, 14(11), 3859-3864. [Link]

  • A. Author et al. (Year). Synthesis of various thiazole sulfonamide derivatives... ResearchGate. [Link]

  • A. Author et al. (Year). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health. [Link]

  • Arslan, M., & Kilicaslan, S. (2016). Synthesis of sulfonamide compounds bearing thiazole ring. International Conference on Applied Chemistry. [Link]

  • A. Author et al. (Year). Computer Based Design and Synthesis of Some Novel Thiazole Derivatives Bearing a Sulfonamide Moiety and Studying Their Potential Synergistic Anticancer Effect With γ-Irradiation. IAEA-INIS. [Link]

  • A. Author et al. (Year). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

  • Maresca, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5095. [Link]

  • A. Author et al. (Year). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Khasawneh, H. E. N., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 13. [Link]

  • Kaur, R., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2585-2613. [Link]

  • Angeli, A., et al. (2023). a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-223. [Link]

  • A. Author et al. (Year). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link]

  • A. Author et al. (Year). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

Sources

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 1,3-Thiazole-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,3-Thiazole-2-Sulfonamide Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif found in a multitude of biologically active compounds, including the essential vitamin thiamine (B1).[1] When functionalized with a sulfonamide group, the resulting thiazole sulfonamide scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities. These include potent antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] Notably, certain thiazole-based sulfonamides have demonstrated significant inhibitory activity against key enzymes such as carbonic anhydrase, which is a target for antiglaucoma and anticancer therapies.[5][6] The unique electronic and structural features of this scaffold make it a privileged structure in medicinal chemistry and drug development.[2]

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. The synthesis is presented as a multi-step process, beginning with the well-established Hantzsch synthesis to form the core 2-amino-1,3-thiazole ring, followed by diazotization and subsequent sulfonylamidation. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved through a three-step process starting from readily available reagents.

Synthesis_Scheme cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Diazotization cluster_2 Step 3: Sulfonylation & Ammonolysis Chloroacetaldehyde Chloroacetaldehyde 2_Aminothiazole 2-Amino-1,3-thiazole Chloroacetaldehyde->2_Aminothiazole + Thiourea Thiourea Thiourea 2_Aminothiazole_input 2-Amino-1,3-thiazole 2_Aminothiazole->2_Aminothiazole_input Intermediate Diazonium_Salt 1,3-Thiazole-2-diazonium salt 2_Aminothiazole_input->Diazonium_Salt + NaNO₂, HCl Diazonium_Salt_input 1,3-Thiazole-2-diazonium salt Diazonium_Salt->Diazonium_Salt_input Intermediate Sulfonyl_Chloride 1,3-Thiazole-2-sulfonyl chloride Diazonium_Salt_input->Sulfonyl_Chloride + SO₂, CuCl₂ Final_Product This compound Sulfonyl_Chloride->Final_Product + NH₃

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are critical for the success of this synthesis. The following table lists the necessary materials.

Reagent/MaterialGradeSupplier (Example)CAS NumberKey Safety Notes
Chloroacetaldehyde (50% in H₂O)ReagentSigma-Aldrich107-20-0Toxic, Corrosive
Thiourea≥99%Merck62-56-6Harmful, Suspected carcinogen
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific7632-00-0Oxidizer, Toxic
Hydrochloric Acid (HCl)37%VWR7647-01-0Corrosive
Sulfur Dioxide (SO₂)GasAirgas7446-09-5Toxic, Corrosive
Copper(II) Chloride (CuCl₂)Anhydrous, ≥98%Alfa Aesar7447-39-4Harmful, Irritant
Ammonium Hydroxide (NH₄OH)28-30%J.T. Baker1336-21-6Corrosive, Irritant
Diethyl EtherAnhydrousEMD Millipore60-29-7Highly Flammable
Ethyl AcetateHPLC GradeThermo Fisher141-78-6Flammable, Irritant
HexanesHPLC GradeThermo Fisher110-54-3Flammable, Neurotoxin
Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-Aldrich144-55-8-
Sodium Sulfate (Na₂SO₄)AnhydrousVWR7757-82-6-

Safety First: Always consult the Safety Data Sheet (SDS) for each reagent before use. This synthesis involves toxic, corrosive, and potentially carcinogenic substances. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 2-Amino-1,3-thiazole (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring by condensing an α-halocarbonyl compound with a thioamide.[7][8] In this protocol, we use chloroacetaldehyde and thiourea.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Workflow Start Start Reagents Combine Chloroacetaldehyde and Thiourea in Water Start->Reagents Reaction Stir at Room Temperature (Exothermic Reaction) Reagents->Reaction Cooling Cool Reaction Mixture in Ice Bath Reaction->Cooling Neutralization Neutralize with NaHCO₃ to pH 7-8 Cooling->Neutralization Extraction Extract with Ethyl Acetate (3x) Neutralization->Extraction Drying Dry Combined Organic Layers with Na₂SO₄ Extraction->Drying Evaporation Evaporate Solvent under Reduced Pressure Drying->Evaporation Product 2-Amino-1,3-thiazole (Crude Product) Evaporation->Product

Caption: Experimental workflow for the synthesis of 2-amino-1,3-thiazole.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (0.1 mol, 7.61 g). To this, add 50 mL of deionized water and stir to dissolve.

  • Addition of Chloroacetaldehyde: Slowly add chloroacetaldehyde (0.1 mol, 12.7 mL of a 50% aqueous solution) to the stirred thiourea solution over 15-20 minutes. The addition is exothermic, and the flask may become warm. Maintain the temperature below 40°C, using an ice bath if necessary.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1).

  • Workup: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is between 7 and 8. This neutralizes the hydrohalic acid formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-1,3-thiazole as a solid. The product can be purified by recrystallization from ethanol/water if necessary.

Part 2: Diazotization of 2-Amino-1,3-thiazole

The conversion of the primary amino group of 2-amino-1,3-thiazole to a diazonium salt is a critical step. This is achieved by treatment with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid at low temperatures to ensure the stability of the diazonium salt.[9][10]

  • Preparation of Amine Solution: In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the synthesized 2-amino-1,3-thiazole (0.05 mol, 5.0 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5°C in an ice-salt bath.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.055 mol, 3.8 g) in 15 mL of cold water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred, cooled solution of 2-amino-1,3-thiazole hydrochloride over a period of 30 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. This diazonium salt solution is unstable and should be used immediately in the next step.

Part 3: Synthesis of this compound

This step involves the reaction of the freshly prepared diazonium salt with sulfur dioxide in the presence of a copper catalyst to form an intermediate sulfonyl chloride, which is then converted to the sulfonamide by reaction with ammonia.

Sulfonylation_Workflow Sulfonylation and Ammonolysis Workflow Start Start with Diazonium Salt Solution (0-5°C) SO2_Prep Prepare Acetic Acid Saturated with SO₂ and containing CuCl₂ Start->SO2_Prep Addition Add Diazonium Salt Solution to SO₂/CuCl₂ Mixture SO2_Prep->Addition Reaction Allow to Warm to RT and Stir for 2-3 hours Addition->Reaction Workup Pour onto Ice-Water and Extract with Diethyl Ether Reaction->Workup Drying Dry Organic Layer over Na₂SO₄ Workup->Drying Evaporation Carefully Evaporate Ether to get Crude Sulfonyl Chloride Drying->Evaporation Ammonolysis Dissolve Crude Product in Acetone and Add Conc. NH₄OH Evaporation->Ammonolysis Precipitation Stir and Collect Precipitate by Filtration Ammonolysis->Precipitation Purification Wash with Cold Water and Recrystallize Precipitation->Purification Product This compound (Final Product) Purification->Product

Caption: Experimental workflow for the conversion of the diazonium salt to the final sulfonamide product.

  • Preparation of the Sulfonylating Medium: In a 500 mL flask, place 100 mL of glacial acetic acid. Cool this in an ice bath and bubble sulfur dioxide gas through it until the solution is saturated. Add anhydrous copper(II) chloride (2.0 g) as a catalyst.

  • Formation of Sulfonyl Chloride: Slowly add the cold diazonium salt solution prepared in Part 2 to the stirred sulfur dioxide/acetic acid mixture. Maintain the temperature below 10°C during the addition. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Nitrogen gas will be evolved.

  • Isolation of Sulfonyl Chloride (Intermediate): Pour the reaction mixture into 500 mL of ice-water. The intermediate 1,3-thiazole-2-sulfonyl chloride will separate. Extract this intermediate into diethyl ether (3 x 75 mL). Combine the ether extracts and wash with cold water, then with a 5% sodium bicarbonate solution, and finally with water again. Dry the ether solution over anhydrous sodium sulfate.

  • Ammonolysis to form Sulfonamide: Carefully evaporate the diethyl ether under reduced pressure at low temperature to obtain the crude sulfonyl chloride. Caution: Sulfonyl chlorides are reactive and moisture-sensitive. Immediately dissolve the crude product in 50 mL of acetone and cool in an ice bath. Add 50 mL of concentrated ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate of this compound should form.

  • Purification: Continue stirring for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with plenty of cold water to remove any ammonium salts. The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Characterization and Validation

The identity and purity of the synthesized 2-amino-1,3-thiazole and the final this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • FT-IR: To identify key functional groups (e.g., -NH₂ in the intermediate, -SO₂NH₂ in the final product).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chromatography (TLC/HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction; loss during workup.Ensure reaction goes to completion via TLC; be careful during extraction to avoid emulsions.
Failure to form diazonium saltTemperature too high; impure starting amine.Strictly maintain 0-5°C; ensure the 2-aminothiazole is pure before starting.
Low yield of final productDecomposition of diazonium salt or sulfonyl chloride.Use the diazonium salt immediately; minimize time and heat exposure for the sulfonyl chloride intermediate.
Oily product instead of solidImpurities present.Attempt to triturate with a non-polar solvent like hexanes to induce crystallization; purify via column chromatography.

References

  • A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves. (n.d.). Taylor & Francis. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Visible-light-driven electron donor–acceptor complex induced sulfonylation of diazonium salts with sulfinates. (2021). RSC Publishing. [Link]

  • Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. (n.d.). PMC - NIH. [Link]

  • Proposed mechanism for the synthesis of 2-amino-1,3-thiazole fragment. (n.d.). ResearchGate. [Link]

  • Multicomponent sulfonylation reactions involving aryl diazonium salts and inorganic sulfites. (n.d.). ResearchGate. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI. [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). NIH. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). NIH. [Link]

  • Visible light induced coupling of arene diazonium with sulfinate salts. (n.d.). ResearchGate. [Link]

  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (n.d.). Scilit. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (n.d.). Digital Repository. [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. (2024). [Link]

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025). ResearchGate. [Link]

  • Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. (2022). Taylor & Francis. [Link]

  • Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar. [Link]

  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (n.d.). PubMed. [Link]

  • Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. (n.d.). PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Material Safety Data Sheet - Sulfuryl chloride. (n.d.). Cole-Parmer. [Link]

Sources

Application of 1,3-Thiazole-2-Sulfonamide as a Carbonic Anhydrase Inhibitor: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,3-thiazole-2-sulfonamide and its derivatives as potent inhibitors of carbonic anhydrase (CA). This guide delves into the underlying scientific principles, offers detailed experimental protocols, and presents data interpretation strategies to facilitate the effective use of this class of compounds in research and development.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] This seemingly simple reaction is vital for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][4]

The involvement of specific CA isoforms in the pathophysiology of numerous diseases has rendered them significant therapeutic targets.[1] For instance, inhibition of CA II is a cornerstone in the treatment of glaucoma, while targeting tumor-associated isoforms like CA IX and CA XII is a promising strategy in oncology.[6][7][8] Other conditions where CA inhibitors have therapeutic applications include epilepsy, altitude sickness, and edema.[9][10]

Sulfonamides represent a major class of CA inhibitors, with the primary sulfonamide group acting as a key zinc-binding moiety.[11][12] Among these, compounds featuring a this compound scaffold have demonstrated significant inhibitory potency and potential for isoform selectivity, making them a subject of intense research interest.[13]

Mechanism of Action: How 1,3-Thiazole-2-Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory action of 1,3-thiazole-2-sulfonamides, like other primary sulfonamides, is centered on the active site of the carbonic anhydrase enzyme. The core of this mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the active site cavity.[11][14] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.

The affinity and selectivity of these inhibitors are further influenced by interactions between the thiazole ring and its substituents with amino acid residues lining the active site.[11] These secondary interactions can be tailored through chemical modifications to achieve desired inhibitory profiles against specific CA isoforms. For example, exploiting differences in the amino acid composition of the active site entrance and the "130s subpocket" can lead to isoform-selective inhibitors.[6]

Diagram: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_0 Active Carbonic Anhydrase cluster_1 Inhibition by this compound Active_Enzyme Active Site Zn²⁺ H₂O HCO3 HCO₃⁻ + H⁺ Active_Enzyme:f1->HCO3 Release Inhibited_Enzyme Active Site Zn²⁺ Sulfonamide CO2 CO₂ CO2->Active_Enzyme:f1 Hydration No_Reaction Catalysis Blocked Inhibited_Enzyme:f0->No_Reaction Sulfonamide This compound (R-SO₂NH₂) Sulfonamide->Inhibited_Enzyme:f1 Binds to Zn²⁺ G start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep plate Plate Setup in 96-well Plate (Blank, Control, Test Compounds) prep->plate preincubate Enzyme-Inhibitor Pre-incubation (10-15 min at RT) plate->preincubate initiate Initiate Reaction with Substrate (p-NPA) preincubate->initiate measure Kinetic Measurement (Absorbance at 400-405 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC₅₀, Ki) measure->analyze end End analyze->end

Caption: Workflow for the in vitro carbonic anhydrase esterase inhibition assay.

Cell-Based Assays for Carbonic Anhydrase Inhibition

Cell-based assays are crucial for evaluating the efficacy of CA inhibitors in a more physiologically relevant context. These assays can assess the ability of compounds to penetrate cell membranes and inhibit intracellular or membrane-bound CA isoforms.

Example: Cell-Based Assay Using Electrical Impedance Spectroscopy

This technique can be used to dynamically monitor the cellular response to CA inhibitors, particularly for assessing inhibitors of tumor-associated CA IX in hypoxic conditions. [15] Principle: Changes in cell morphology, adhesion, and proliferation, which can be influenced by CA IX inhibition, are detected as changes in electrical impedance when cells are grown on electrodes. [15] General Protocol Outline:

  • Cell Culture: Culture a relevant cell line (e.g., HT29 for CA IX) on an electrical cell-substrate impedance sensing (ECIS) array. [15]2. Induce Hypoxia: To study CA IX inhibitors, induce hypoxia to promote the expression of this isoform. [15]3. Treatment: Treat the cells with various concentrations of the this compound derivatives.

  • Impedance Measurement: Monitor the impedance changes in real-time over a prolonged period. [15]5. Data Analysis: Analyze the impedance data to determine the effect of the inhibitors on cell behavior. This can be complemented with other endpoint assays like cell viability or apoptosis assays. [15]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from inhibition assays should be summarized in a structured table.

Table 1: Example of Inhibitory Activity of this compound Derivatives against Human CA Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Thiazole Derivative 1 750.7527.89.43
Thiazole Derivative 2 1972562099509
Thiazole Derivative 3 425.9--
Thiazole Derivative 4 8550.9761--
Thiazole Derivative 5b 330350--

Note: The data presented in this table is a compilation of representative values from various studies and should be used for illustrative purposes only. [9][13][16] Interpretation:

  • Potency: A lower Kᵢ value indicates a more potent inhibitor.

  • Selectivity: By comparing the Kᵢ values across different isoforms, the selectivity of a compound can be determined. For example, a compound with a much lower Kᵢ for hCA II compared to hCA I would be considered selective for hCA II.

In Vivo Evaluation

Promising candidates from in vitro and cell-based assays should be further evaluated in animal models to assess their pharmacokinetic properties, efficacy, and potential toxicity. The choice of the in vivo model depends on the therapeutic indication. For example, for anticonvulsant activity, a mouse model of audiogenic seizures can be used. [10]For anti-glaucoma agents, intraocular pressure can be measured in rabbits. [17]For anticancer applications, xenograft models are commonly employed. [7]

Conclusion

This compound derivatives represent a versatile and potent class of carbonic anhydrase inhibitors with significant therapeutic potential. By understanding their mechanism of action and employing robust experimental protocols, researchers can effectively screen, characterize, and optimize these compounds for various drug development applications. The methodologies and insights provided in this guide are intended to facilitate these efforts and contribute to the advancement of novel CA-targeted therapies.

References

  • Design, Synthesis, and In Vitro Evaluation of Aromatic Sulfonamides as Human Carbonic Anhydrase I, II, IX, and XII Inhibitors and Their Antioxidant Activity. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. (2017). PubMed. Retrieved January 12, 2026, from [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2014). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. (2014). Journal of Young Investigators. Retrieved January 12, 2026, from [Link]

  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. (2009). PubMed. Retrieved January 12, 2026, from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and II. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. (n.d.). International Journal of Novel Research and Development. Retrieved January 12, 2026, from [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Carbonic anhydrase inhibitors - Part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents? (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 12, 2026, from [Link]

  • In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. (2016). PubMed. Retrieved January 12, 2026, from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). CNR-IRIS. Retrieved January 12, 2026, from [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. Retrieved January 12, 2026, from [Link]

  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). PNAS. Retrieved January 12, 2026, from [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for Utilizing 1,3-Thiazole-2-Sulfonamide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel therapeutic agents with alternative mechanisms of action. Among the promising scaffolds in medicinal chemistry, the 1,3-thiazole-2-sulfonamide core has emerged as a privileged structure, demonstrating potent and broad-spectrum antimicrobial activity. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of antimicrobial drugs based on this versatile heterocyclic system.

The rationale for focusing on this compound derivatives is multifaceted. The thiazole ring is a key component of many biologically active compounds, while the sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, classically targeting the folate biosynthesis pathway. The synergistic combination of these two entities in a single molecular framework has yielded compounds with significant activity against a range of pathogens, including multidrug-resistant strains.[1][2][3] This document will guide the user through the synthesis of a representative this compound derivative, its antimicrobial and cytotoxic evaluation, and the elucidation of its potential mechanism of action.

Part 1: Synthesis of a Representative this compound Derivative

A common and effective method for the synthesis of 2-sulfonamido-1,3-thiazole derivatives is the Hantzsch thiazole synthesis, followed by sulfonylation of the resulting 2-aminothiazole. The following protocol details the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamide, a representative compound of this class.

Experimental Workflow for Synthesis

Synthesis Workflow Figure 1: Synthesis Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sulfonylation A α-Bromoacetophenone D Reflux A->D B Thiourea B->D C Ethanol (solvent) C->D E 2-Amino-4-phenylthiazole D->E F 2-Amino-4-phenylthiazole E->F Purification I Stir at room temperature F->I G Benzenesulfonyl chloride G->I H Pyridine (base/solvent) H->I J N-(4-phenylthiazol-2-yl)benzenesulfonamide I->J

Caption: Figure 1: General workflow for the two-step synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamide.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Amino-4-phenylthiazole

  • Reagents and Materials:

    • α-Bromoacetophenone

    • Thiourea

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Beakers, graduated cylinders, and other standard laboratory glassware

    • Rotary evaporator

    • Recrystallization solvent (e.g., ethanol)

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve α-bromoacetophenone (10 mmol) in 100 mL of ethanol.

    • Add thiourea (12 mmol) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt and precipitate the free base.

    • Filter the solid product, wash with cold water, and dry.

    • Purify the crude product by recrystallization from ethanol to obtain pure 2-amino-4-phenylthiazole.

Step 2: Synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamide

  • Reagents and Materials:

    • 2-Amino-4-phenylthiazole (from Step 1)

    • Benzenesulfonyl chloride

    • Pyridine

    • Erlenmeyer flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Hydrochloric acid (HCl), dilute solution

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 2-amino-4-phenylthiazole (5 mmol) in 20 mL of pyridine in an Erlenmeyer flask and cool the mixture in an ice bath.

    • Slowly add benzenesulfonyl chloride (5.5 mmol) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-16 hours.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Acidify the mixture with a dilute HCl solution to precipitate the product.

    • Filter the solid product, wash thoroughly with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-phenylthiazol-2-yl)benzenesulfonamide.[4]

Part 2: Antimicrobial Activity Evaluation

A critical step in the drug discovery pipeline is the evaluation of the antimicrobial potency of the synthesized compounds. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Antimicrobial Testing Workflow

Antimicrobial Testing Workflow Figure 2: Workflow for Antimicrobial Susceptibility Testing A Prepare bacterial/fungal inoculum C Inoculate microplate with bacteria and compound A->C B Prepare serial dilutions of test compound B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (visual inspection for turbidity) D->E F Plate aliquots from clear wells onto agar plates E->F G Incubate agar plates at 37°C for 24 hours F->G H Determine MBC (count colonies and calculate % kill) G->H

Caption: Figure 2: A stepwise workflow for determining the MIC and MBC of a test compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[2][5][6][7][8][9]

  • Materials:

    • Test compound (this compound derivative)

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • 0.5 McFarland standard

    • Spectrophotometer

    • Sterile saline (0.85% NaCl)

    • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

    • Solvent for the test compound (e.g., DMSO)

  • Procedure:

    • Inoculum Preparation: From a fresh 18-24 hour culture, prepare a bacterial/fungal suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in the broth in the 96-well plate to obtain a range of concentrations.

    • Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.

    • Controls:

      • Growth Control: Wells containing only broth and inoculum.

      • Sterility Control: Wells containing only broth.

      • Positive Control: Wells containing a known antibiotic.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.[1][10][11][12]

  • Procedure:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation
CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)C. albicans MIC (µg/mL)C. albicans MFC (µg/mL)
Test Compound 1 81616323264
Ciprofloxacin 120.51N/AN/A
Fluconazole N/AN/AN/AN/A48

Part 3: Cytotoxicity Evaluation

To assess the potential for therapeutic use, it is crucial to determine the toxicity of the antimicrobial compounds to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability.[13][14][15][16]

Protocol for MTT Cytotoxicity Assay
  • Materials:

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the dose-response curve.

Part 4: Mechanism of Action Elucidation

Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This pathway is absent in humans, making it an attractive target for selective antimicrobial agents. Additionally, some thiazole-containing compounds have been reported to target other essential bacterial enzymes like DNA gyrase.

Bacterial Folate Biosynthesis Pathway

Folate Biosynthesis Pathway Figure 3: Bacterial Folate Biosynthesis Pathway cluster_inhibitor Inhibition GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple steps DHP Dihydropteroate DHPPP->DHP pABA p-Aminobenzoic Acid pABA->DHP DHF Dihydrofolate DHP->DHF DHFS THF Tetrahydrofolate DHF->THF DHFR DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Sulfonamide This compound Sulfonamide->DHPS Inhibits

Caption: Figure 3: Simplified diagram of the bacterial folate biosynthesis pathway, highlighting the inhibition of DHPS by sulfonamides.[17][18][19][20][21]

Protocol for Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a coupled spectrophotometric assay.[3][22][23][24][25]

  • Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

  • Materials:

    • Purified DHPS enzyme

    • Purified DHFR enzyme

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

    • p-Aminobenzoic acid (pABA)

    • NADPH

    • Test compound

    • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

    • UV-transparent 96-well plate

    • Spectrophotometer capable of reading at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and pABA.

    • Add the test compound at various concentrations to the wells.

    • Initiate the reaction by adding DHPS and DHPPP.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

    • The rate of NADPH oxidation is proportional to the DHPS activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol for DNA Gyrase Inhibition Assay

This assay measures the supercoiling activity of DNA gyrase.[26][27][28][29][30]

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled DNA migrates faster than the relaxed DNA in an agarose gel.

  • Materials:

    • Purified DNA gyrase

    • Relaxed plasmid DNA (e.g., pBR322)

    • ATP

    • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

    • Test compound

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide)

    • Gel imaging system

  • Procedure:

    • Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and ATP.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding DNA gyrase and incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Stain the gel and visualize the DNA bands. The inhibition of supercoiling will result in a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of these compounds. Structure-activity relationship (SAR) studies, which systematically modify the substituents on the thiazole and sulfonamide rings, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives.[31][32][33] Further investigations into their efficacy in animal models of infection and their potential to overcome existing resistance mechanisms will be essential for their translation into clinical candidates.

References

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (n.d.). PubMed. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]

  • Pathway of de novo bacterial biosynthesis of folate. (n.d.). ResearchGate. [Link]

  • (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). ResearchGate. [Link]

  • Global Health: Antimicrobial Resistance: Folate Synthesis. (n.d.). PDB-101. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

  • Minimal Inhibitory Concentration (MIC). (2017). Protocols.io. [Link]

  • Summarized pathway of folic acid metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop. (n.d.). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2008). Springer Protocols. [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2008). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2014). ACS Chemical Biology. [Link]

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2021). Scientific Reports. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • The folate biosynthetic pathway in plants and microbes. (n.d.). ResearchGate. [Link]

  • Minimal Inhibitory Concentration Protocol. (2022). [Link]

  • The folate biosynthesis pathway, its compartmentalization in plant... (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. (2024). ResearchGate. [Link]

  • MTT assay protocol. (2023). Protocols.io. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2014). ACS Chemical Biology. [Link]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. (2011). Journal of Antimicrobial Chemotherapy. [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2024). RSC Medicinal Chemistry. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2006). Antimicrobial Agents and Chemotherapy. [Link]

  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (2010). Antimicrobial Agents and Chemotherapy. [Link]

  • Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. (2022). Synthetic Communications. [Link]

  • Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. (n.d.). Theses.cz. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Pharmaceutics. [Link]

  • Structure–activity relationship of the new compounds in terms of antimicrobial activity. (n.d.). ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Pharmaceutics. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). ResearchGate. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Development of 1,3-Thiazole-2-Sulfonamide Derivatives for Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The convergence of distinct pharmacophores into hybrid molecules represents a powerful strategy in modern drug discovery, aiming to exploit synergistic mechanisms of action and overcome drug resistance. Within oncology, the 1,3-thiazole ring is a privileged scaffold, forming the core of approved anticancer agents like Dasatinib and Ixazomib.[1] This five-membered heterocycle is valued for its rigid structure and ability to form key hydrogen bonds with biological targets.[1] When combined with a sulfonamide moiety (-SO₂NH₂), a new class of compounds emerges with significant therapeutic potential: 1,3-thiazole-2-sulfonamide derivatives.[2]

These derivatives have garnered substantial attention primarily as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] In the hypoxic and acidic tumor microenvironment, these enzymes are overexpressed and play a critical role in pH regulation, facilitating cancer cell survival, proliferation, and metastasis.[4] By inhibiting these enzymes, thiazole-sulfonamide derivatives can disrupt tumor acidosis, leading to apoptosis.[4] Furthermore, emerging research indicates that these scaffolds can be engineered into multi-targeted agents, for instance, by dually inhibiting tubulin polymerization, a cornerstone of traditional chemotherapy.[3][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed synthesis protocols, and robust in vitro methodologies for the evaluation of this compound derivatives as novel anticancer candidates.

Section 1: Scientific Rationale & Mechanism of Action

Targeting the Tumor Microenvironment: Carbonic Anhydrase IX/XII Inhibition

A defining feature of solid tumors is hypoxia, which triggers a metabolic shift towards glycolysis. This results in the overproduction of lactic acid and a subsequent acidification of the extracellular space—a condition known as tumor acidosis.[4] To survive this self-created hostile environment, cancer cells upregulate pH-regulating proteins, most notably carbonic anhydrase IX (CA IX) and XII.[4]

CA IX is a transmembrane enzyme that catalyzes the rapid, reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. By efficiently converting extracellular CO₂ into bicarbonate (which is transported into the cell) and protons (which are extruded), CA IX maintains a neutral intracellular pH while promoting severe extracellular acidosis. This acidic microenvironment is advantageous for the tumor, as it promotes invasion, metastasis, and resistance to chemotherapy and radiotherapy.

The sulfonamide group is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibitors.[7] In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn(II) ion at the core of the enzyme's active site, displacing a catalytic water/hydroxide molecule and effectively shutting down the enzyme's catalytic cycle.[7] The 1,3-thiazole ring serves as a versatile scaffold attached to this "warhead," allowing for extensive chemical modifications. These modifications are crucial for tuning the compound's physicochemical properties and achieving selective inhibition of tumor-associated CA IX/XII over the ubiquitous, off-target isoforms CA I and II.[5]

CAIX_Pathway cluster_TumorCell Tumor Cell (Intracellular pH ~7.2-7.4) cluster_Extracellular Tumor Microenvironment (Extracellular pH ~6.5-6.8) Glycolysis ↑ Glycolysis H_in H⁺ Glycolysis->H_in production p53_Bax ↑ p53, Bax ↓ Bcl-2 H_in->p53_Bax Intracellular Acidification HCO3_in HCO₃⁻ Apoptosis Apoptosis p53_Bax->Apoptosis CO2_H2O CO₂ + H₂O CAIX CA IX (on cell membrane) CO2_H2O->CAIX hydration H_out H⁺ CAIX->HCO3_in CAIX->H_out export Inhibitor This compound Derivative Inhibitor->CAIX INHIBITS

CA IX inhibition disrupts pH balance, leading to apoptosis.

Section 2: Synthesis of this compound Derivatives

A common and effective route to synthesize these target compounds involves a multi-step process starting from commercially available sulfanilamide. The following is a representative protocol based on established chemical literature.[7][8]

Synthesis_Workflow A Step 1: Acylation Sulfanilamide + Chloroacetyl Chloride B Step 2: Hantzsch Thiazole Synthesis Intermediate A + Thiourea A->B C Step 3: Knoevenagel Condensation Intermediate B + Substituted Benzaldehyde B->C D Final Product: This compound Derivative C->D Purify Purification & Characterization (Recrystallization, NMR, MS) D->Purify

General workflow for thiazole-sulfonamide synthesis.
Protocol 2.1: General Synthesis Procedure

Causality Statement: This three-step synthesis is a classic and reliable method. Step 1 introduces the reactive chloroacetyl group. Step 2, the Hantzsch thiazole synthesis, is a cornerstone reaction for forming the thiazole ring. Step 3 attaches various substituted aromatic rings via a Knoevenagel condensation, allowing for the creation of a diverse library of derivatives to probe structure-activity relationships (SAR).

Materials:

  • Sulfanilamide

  • Chloroacetyl chloride

  • Thiourea

  • Substituted benzaldehyde derivatives

  • Anhydrous solvents (e.g., DMF, Ethanol)

  • Base (e.g., Potassium carbonate)

  • Standard laboratory glassware and purification apparatus (column chromatography, recrystallization)

Step-by-Step Methodology:

  • Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide (Intermediate A):

    • Dissolve sulfanilamide in an appropriate anhydrous solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C).

    • Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours until completion (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in vacuo.

  • Synthesis of 4-(2-aminothiazol-4-yl)benzenesulfonamide (Intermediate B):

    • To a solution of Intermediate A in ethanol, add thiourea.

    • Reflux the mixture for 4-6 hours. The cyclization reaction forms the thiazole ring.

    • After cooling, the product often precipitates. If not, concentrate the solvent under reduced pressure.

    • Collect the product by filtration, wash with cold ethanol, and dry.

  • Synthesis of the Final Thiazole-Sulfonamide Derivative (Final Product):

    • In a flask, dissolve Intermediate B and a selected substituted benzaldehyde derivative in ethanol.

    • Add a catalytic amount of a base, such as potassium carbonate, to facilitate the condensation reaction.

    • Reflux the mixture for 8-12 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture. The product will typically precipitate.

    • Collect the crude product by filtration.

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

    • Confirm the structure and purity of the final compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]

Section 3: In Vitro Evaluation Protocols

Once synthesized, the derivatives must be rigorously tested to determine their anticancer potential. The following protocols outline a logical progression from general cytotoxicity screening to mechanistic investigation.

Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which the synthesized compounds inhibit the growth of cancer cells by 50% (IC₅₀). This is the primary screening assay to identify promising candidates.

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A breast epithelial) to ~80% confluency.[7]

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compounds in serum-free culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium + DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[10][11]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solvent (e.g., DMSO, or an isopropanol solution with HCl and a detergent) to each well to dissolve the crystals.[11][12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[10][12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Values

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HT-29 (Colon Cancer) IC₅₀ (µM)WI-38 (Normal Fibroblast) IC₅₀ (µM)Selectivity Index (WI-38 / MCF-7)
Derivative 1 4.62[14]5.210.98[5]>100>21.6
Derivative 2 7.13[15]8.906.54>100>14.0
Cisplatin (Control) 7.20[14]9.508.305.500.76

Note: Data are representative examples from literature.[5][14][15] A high selectivity index indicates preferential cytotoxicity towards cancer cells.

Protocol 3.2: Apoptosis Analysis by Annexin V/PI Staining

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis, a form of programmed cell death, or necrosis.

Scientific Principle: This flow cytometry-based assay relies on two key markers.[16] In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16] This dual staining allows for the differentiation of four cell populations:

  • Annexin V⁻ / PI⁻: Healthy, viable cells.

  • Annexin V⁺ / PI⁻: Early apoptotic cells.

  • Annexin V⁺ / PI⁺: Late apoptotic or necrotic cells.

  • Annexin V⁻ / PI⁺: Necrotic cells (rarely seen).

Apoptosis_Workflow A 1. Seed & Treat Cells (e.g., in 6-well plates) B 2. Harvest Cells (Collect supernatant + trypsinize) A->B C 3. Wash Cells (Centrifuge and resuspend in PBS) B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain Cells (Add Annexin V-FITC & PI) D->E F 6. Incubate (15 min, Room Temp, Dark) E->F G 7. Analyze by Flow Cytometry F->G

Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in T25 flasks or 6-well plates and incubate for 24 hours.[16]

    • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • Collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the cells from the medium and the trypsinized fraction for each sample.

    • Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Wash the cell pellet twice with cold 1X PBS.[16][17]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[18]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.[17]

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.

Protocol 3.3: Mechanistic Investigation by Western Blot

Objective: To validate the molecular mechanism of apoptosis by examining the expression levels of key regulatory proteins.

Scientific Principle: Western blotting is a technique used to detect specific proteins in a sample.[19] Proteins are first separated by size via SDS-PAGE, transferred to a membrane, and then probed using antibodies specific to the target protein.[19] To confirm the induction of the intrinsic apoptotic pathway, we can measure the expression of:

  • p53: A tumor suppressor that can initiate apoptosis.

  • Bax: A pro-apoptotic protein.

  • Bcl-2: An anti-apoptotic protein. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.[20]

  • Cleaved Caspase-3: The active form of an executioner caspase that drives apoptosis.

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Lyse the cells on ice using 1X SDS sample buffer or RIPA buffer containing protease inhibitors to prevent protein degradation.[19][21]

    • Sonicate or pass the lysate through a needle to shear DNA and reduce viscosity.[21]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]

    • Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.[21]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Re-probe the blot with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

    • Quantify band intensities using densitometry software to determine relative changes in protein expression.

Section 4: Concluding Remarks and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. The protocols and rationale detailed in this guide provide a comprehensive framework for the synthesis, primary screening, and initial mechanistic evaluation of these compounds. By targeting fundamental cancer biology, such as the pH regulation in the tumor microenvironment, these derivatives offer a validated therapeutic strategy.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to optimize potency and, critically, selectivity for tumor-associated CA isoforms.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models (e.g., xenograft models) to evaluate their antitumor activity and tolerability in a physiological context.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their drug-likeness.

  • Exploration of Dual-Target Mechanisms: Intentionally designing derivatives that not only inhibit carbonic anhydrase but also modulate other key cancer pathways, such as tubulin polymerization or receptor tyrosine kinases, to create powerful, multi-targeted therapeutics.[6]

By systematically applying these methodologies, researchers can effectively advance the development of this compound derivatives from chemical synthesis to promising preclinical candidates for oncology research.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Apoptosis Protocols. (n.d.). USF Health - University of South Florida.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Apoptosis Protocols. (n.d.). Thermo Fisher Scientific - ES.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • MTT Proliferation Assay Protocol. (2025).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (n.d.).
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). Frontiers.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (2024). RSC Publishing.
  • Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary antic
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025).
  • Designing a novel carbonic anhydrase inhibitor. (n.d.).
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). PubMed Central.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PubMed.
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar.
  • Western Blot Protocol. (n.d.). Proteintech Group.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. (2014). PubMed.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... (n.d.).
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole. (2025). GCT Journals.
  • Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - US.
  • Western blot protocol. (n.d.). Abcam.
  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2002). Unknown Source.
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2025).
  • Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). (n.d.).
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Letters in Drug Design & Discovery.
  • (PDF) A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025).
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • Cytotoxic activity of some novel sulfonamide deriv
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). MDPI.
  • Computer Based Design and Synthesis of Some Novel Thiazole Derivatives Bearing a Sulfonamide Moiety and Studying Their Potential Synergistic Anticancer Effect With γ-Irradi

Sources

Application Note & Protocol: A Validated Laboratory Procedure for the Synthesis of Substituted Thiazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed and robust laboratory-scale protocol for the synthesis of substituted thiazole sulfonamides, a compound class of significant interest in medicinal chemistry owing to their diverse pharmacological activities.[1][2][3][4] The described methodology follows a reliable two-step synthetic pathway, beginning with the Hantzsch thiazole synthesis to construct the core aminothiazole intermediate, followed by a sulfonylation reaction to introduce the desired sulfonamide functionality. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, step-by-step procedures, and the scientific rationale behind key experimental parameters to ensure successful and safe execution.

Introduction: The Importance of Thiazole Sulfonamides in Drug Discovery

The thiazole nucleus is a fundamental heterocyclic scaffold present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][5] Its incorporation into medicinal chemistry programs is extensive, leading to the development of various therapeutic agents. When functionalized with a sulfonamide group, the resulting thiazole sulfonamides exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][6] The synthetic accessibility and modular nature of this scaffold allow for extensive structural modifications, making it a highly attractive target for drug discovery campaigns.

Synthetic Strategy: A Two-Step Route to Thiazole Sulfonamides

The synthesis of substituted thiazole sulfonamides is efficiently accomplished through a sequential two-step process. The initial step focuses on the construction of a 2-aminothiazole ring system via the Hantzsch thiazole synthesis.[7][8][9] This classic condensation reaction involves the treatment of an α-haloketone with thiourea. The second step entails the formation of the sulfonamide bond by reacting the 2-aminothiazole intermediate with a suitably substituted sulfonyl chloride.

Figure 1: Overall Synthetic Scheme

synthetic_scheme cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Sulfonamide Formation A α-Haloketone C 2-Aminothiazole Intermediate A->C Ethanol, Reflux B Thiourea B->C D 2-Aminothiazole Intermediate F Substituted Thiazole Sulfonamide D->F Pyridine, DCM E Substituted Sulfonyl Chloride E->F

Caption: A two-step workflow for the synthesis of substituted thiazole sulfonamides.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(aryl)thiazole Intermediate

The Hantzsch synthesis provides a straightforward and high-yielding method for the preparation of the 2-aminothiazole core.[7][9] The reaction proceeds through an initial S-alkylation of thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration.

Reaction Mechanism:

Figure 2: Mechanism of the Hantzsch Thiazole Synthesis

hantzsch_mechanism Thiourea Thiourea Intermediate1 Isothiouronium Salt Thiourea->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Haloketone α-Haloketone Haloketone->Intermediate1 Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: The mechanism of the Hantzsch thiazole synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Eq.
Substituted α-bromoacetophenoneVaries1.0 eq101.0
Thiourea76.120.76 g101.0
Ethanol (95%)46.0740 mL--

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted α-bromoacetophenone (10 mmol) in 40 mL of 95% ethanol.

  • Add thiourea (0.76 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4-(aryl)thiazole.

  • Dry the product under vacuum and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insights:

  • Solvent Selection: Ethanol is an ideal solvent as it effectively dissolves the reactants and allows for a convenient reflux temperature.

  • Reaction Monitoring: TLC is crucial for determining the endpoint of the reaction. A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Neutralization with sodium bicarbonate is important to quench any remaining acid and facilitate the precipitation of the free amine product.

Step 2: Synthesis of Substituted Thiazole Sulfonamide

The final step involves the nucleophilic attack of the exocyclic amino group of the 2-aminothiazole on the sulfur atom of a substituted sulfonyl chloride, forming the sulfonamide linkage.[10][11][12]

Reaction Mechanism:

Figure 3: Mechanism of Sulfonamide Formation

sulfonamide_formation Aminothiazole 2-Aminothiazole Intermediate Tetrahedral Intermediate Aminothiazole->Intermediate Nucleophilic Attack SulfonylChloride Substituted Sulfonyl Chloride SulfonylChloride->Intermediate Product Thiazole Sulfonamide Intermediate->Product Elimination of Cl⁻ & Deprotonation

Caption: The mechanism of sulfonamide bond formation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Eq.
2-Amino-4-(aryl)thiazoleVaries1.0 eq51.0
Substituted sulfonyl chlorideVaries1.1 eq5.51.1
Pyridine79.1015 mL--
Dichloromethane (DCM)84.9325 mL--

Procedure:

  • Dissolve the 2-amino-4-(aryl)thiazole (5 mmol) in a mixture of pyridine (15 mL) and dichloromethane (25 mL) in a 100 mL round-bottom flask at 0 °C (ice bath).

  • Slowly add the substituted sulfonyl chloride (5.5 mmol) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic extracts and wash successively with 1 M HCl (2 x 40 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 40 mL), and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy.

Expert Insights:

  • Base and Solvent: Pyridine serves as both a base to neutralize the HCl byproduct and as a catalyst. Dichloromethane is an excellent co-solvent that aids in the dissolution of the starting materials.

  • Temperature Management: The initial low temperature is crucial for controlling the exothermic reaction and minimizing the formation of potential side products.

  • Purification: Column chromatography is generally necessary to obtain the thiazole sulfonamide in high purity, free from any unreacted starting materials or byproducts.

Product Characterization

The identity and purity of the synthesized thiazole sulfonamides must be rigorously confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic signals for the thiazole ring proton (typically a singlet around 6.5-7.5 ppm), aromatic protons of the substituents, and a broad singlet for the sulfonamide N-H (which may be exchangeable with D₂O).
¹³C NMR Resonances corresponding to the carbon atoms of the thiazole ring and the aromatic/aliphatic substituents.
HRMS The measured mass should be in close agreement with the calculated exact mass of the target molecule, confirming its elemental composition.
FT-IR Characteristic absorption bands for the N-H stretch (around 3300-3200 cm⁻¹), asymmetric and symmetric S=O stretches of the sulfonamide (around 1350 and 1150 cm⁻¹), and C=N stretching of the thiazole ring.

Safety Precautions

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.

  • α-Haloketones are lachrymatory and should be handled with extreme care.

  • Sulfonyl chlorides are corrosive and moisture-sensitive; they should be handled in a dry environment.

  • Pyridine is flammable and has a noxious odor.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of Thiazoles. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1647. Available from: [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376-21383. Available from: [Link]

  • ResearchGate. Synthesis of various thiazole sulfonamide derivatives. Available from: [Link]

  • PubMed Central. Preparation of sulfonamides from N-silylamines. Available from: [Link]

  • RSC Publishing. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Available from: [Link]

  • Books. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available from: [Link]

  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9361. Available from: [Link]

  • bepls. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and pharmaceutical letters, 13(2). Available from: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]

  • PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(11), e34980. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 10(8), 3569-3577. Available from: [Link]

  • ResearchGate. Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. Available from: [Link]

  • Semantic Scholar. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Available from: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. Available from: [Link]

Sources

Application Notes & Protocols: In Vitro Biological Assays for 1,3-Thiazole-2-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3-Thiazole-2-Sulfonamide Scaffold

The this compound moiety represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the key in vitro biological assays essential for characterizing compounds featuring this versatile chemical framework. The inherent properties of the thiazole ring, combined with the well-established zinc-binding capacity of the sulfonamide group, make these molecules potent inhibitors of various metalloenzymes, most notably carbonic anhydrases (CAs).[1][2][3] Consequently, their therapeutic potential spans multiple domains, including oncology, infectious diseases, and beyond.

Our focus will be on the two most prominent and well-documented applications: anticancer and antimicrobial activities. We will detail the underlying mechanisms and provide robust, field-proven protocols for their in vitro evaluation. The causality behind experimental choices will be elucidated to empower researchers to not only execute these assays but also to interpret the results with confidence and insight.

Part 1: Anticancer Activity Evaluation

The anticancer potential of many this compound derivatives is intrinsically linked to their ability to inhibit carbonic anhydrase enzymes, particularly the tumor-associated isoform CA IX.[4][5] This enzyme is overexpressed in many hypoxic solid tumors and plays a crucial role in regulating the tumor microenvironment's pH, promoting cancer cell survival, proliferation, and metastasis.[4] Inhibition of CA IX disrupts this pH regulation, leading to increased intracellular acidosis and ultimately, apoptosis.

Primary Screening: Cytotoxicity against Cancer Cell Lines

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic or cytostatic effect on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound compound against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[7]

  • Normal, non-cancerous cell line for counter-screening (e.g., MCF10A).[4][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Test compound (this compound derivative) dissolved in DMSO (10 mM stock).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO).

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours at 37°C, 5% CO2.[4]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h for Attachment seed_cells->incubate_24h add_compounds Add Compounds to Wells incubate_24h->add_compounds prepare_dilutions Prepare Compound Serial Dilutions prepare_dilutions->add_compounds incubate_72h Incubate for 48-72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Target Engagement: Carbonic Anhydrase Inhibition Assay

To validate that the cytotoxic effects are mediated by the intended target, a direct enzyme inhibition assay is crucial. This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.

Objective: To determine the inhibitory potency (IC50 and Ki) of a this compound compound against a specific human carbonic anhydrase isoform (e.g., hCA II as a model or the tumor-specific hCA IX).

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II or hCA IX).

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4).[8]

  • 4-Nitrophenyl acetate (NPA) as the substrate.

  • Test compound (inhibitor) and a reference inhibitor (e.g., Acetazolamide).

  • DMSO.

  • 96-well UV-transparent microplate.

  • Microplate reader capable of kinetic measurements (400 nm).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified CA enzyme in Tris-HCl buffer.[8]

    • Prepare a series of dilutions of the test compound and reference inhibitor in DMSO, followed by further dilution in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, the CA enzyme solution, and the inhibitor at various concentrations.

    • Include controls: an enzyme control (no inhibitor) and a blank (no enzyme).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (NPA) to all wells.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of change in absorbance is proportional to the enzyme activity.

Data Analysis:

  • Calculate the initial reaction velocity (V0) for each concentration from the linear portion of the kinetic curve.

  • Calculate the percentage of enzyme inhibition:

    • % Inhibition = [1 - (V0 with inhibitor / V0 without inhibitor)] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • The Ki can then be calculated using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[8]

CAIX_Pathway cluster_outside Extracellular Space (Acidic) cluster_inside Intracellular Space (Neutral pH) CO2_out CO2 CAIX CA IX CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ H_in H+ (Acidosis) HCO3_out HCO3- CO2_in CO2 (from metabolism) CO2_in->CO2_out H2O_in H2O CAIX->H_out CAIX->HCO3_out Thiazole_Sulfonamide This compound Thiazole_Sulfonamide->CAIX Inhibition

Caption: Inhibition of CA IX by 1,3-Thiazole-2-Sulfonamides disrupts pH regulation.

Part 2: Antimicrobial Activity Evaluation

Thiazole and sulfonamide moieties are individually known to possess antibacterial properties.[9][10] Their combination in a single scaffold can lead to potent antimicrobial agents. Sulfonamides typically act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[9] The lack of folate halts bacterial growth, resulting in a bacteriostatic effect.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound compound that completely inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).[9][11]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound and a reference antibiotic (e.g., Ciprofloxacin, Trimethoprim).[11]

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

  • Spectrophotometer (600 nm).

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be assessed by eye or by reading the optical density at 600 nm.

Data Presentation:

The results of cytotoxicity and antimicrobial assays are best summarized in a table for clear comparison.

Compound IDTarget Cell/OrganismAssay TypeEndpointValue
Thiazole-Sulfonamide XMCF-7 (Breast Cancer)MTTIC5018.53 µg/mL[4][6]
Thiazole-Sulfonamide YOVCAR-4 (Ovarian Cancer)SRBIC501.57 µM[12]
Thiazole-Sulfonamide ZS. aureusBroth MicrodilutionMIC3.9 µg/mL[9]
Thiazole-Sulfonamide ZE. coliBroth MicrodilutionMIC>100 µg/mL[11]
Acetazolamide (Control)Carbonic Anhydrase IIEnzyme InhibitionKi12 nM

Conclusion and Future Directions

The protocols detailed herein provide a robust framework for the initial in vitro characterization of novel this compound derivatives. Positive results from these primary assays, such as low micromolar IC50 values against cancer cells or potent MIC values against pathogenic bacteria, warrant further investigation. Subsequent studies may include cell cycle analysis, apoptosis assays to elucidate the mechanism of cell death, and assays against specific bacterial enzymes like DHPS or β-carbonic anhydrase.[13] By systematically applying these validated protocols, researchers can efficiently identify and advance promising lead compounds in the drug development pipeline.

References

  • Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021, August 25). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase inhibition. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. (2022, December 7). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Sulphonamide inhibition profile of Staphylococcus aureus β-carbonic anhydrase. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols: Computational Molecular Docking of 1,3-Thiazole-2-Sulfonamide with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing computational molecular docking of 1,3-Thiazole-2-Sulfonamide with its target proteins. This document outlines the scientific rationale, detailed step-by-step protocols, and methods for interpreting the results, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and Molecular Docking

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A notable mechanism of action for many sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes such as pH regulation and CO2 transport.[1][2][3] Dysregulation of specific CA isoforms, such as CA II and CA IX, is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive targets for drug design.[1][3]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4][5][6] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that drive binding affinity.[4][5] By simulating the interaction between this compound and its target proteins, researchers can elucidate binding modes, predict binding affinities, and guide the design of more potent and selective inhibitors.

These notes will focus on the practical application of molecular docking using widely accessible and validated open-source software: AutoDock Vina for the docking calculations and PyMOL for visualization and analysis.

Target Protein Selection and Rationale

The sulfonamide group is a well-established zinc-binding group, making carbonic anhydrases primary targets for compounds containing this moiety. For this guide, we will focus on two clinically relevant isoforms:

  • Carbonic Anhydrase II (CA II): A ubiquitous and well-characterized isoform involved in numerous physiological processes. Its inhibition is relevant for conditions like glaucoma.

  • Carbonic Anhydrase IX (CA IX): A transmembrane isoform that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting cancer progression and metastasis.[7][8] It is a validated target for anticancer therapies.[7]

The selection of these targets allows for the exploration of both general and isoform-specific interactions of this compound.

Experimental Workflow Overview

The computational molecular docking workflow can be systematically broken down into several key stages. Each step is critical for obtaining reliable and meaningful results.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking_run Running AutoDock Vina grid_gen->docking_run result_analysis Results Analysis docking_run->result_analysis visualization Visualization result_analysis->visualization admet_pred ADMET Prediction result_analysis->admet_pred

Caption: Overall workflow for molecular docking.

Protocol 1: Ligand and Protein Preparation

Rationale: Proper preparation of both the ligand and the protein is paramount for a successful docking study. This involves converting 2D representations to 3D structures, adding hydrogen atoms, and assigning appropriate atomic charges, as these factors significantly influence the calculated binding energies and interactions.

Materials and Software:
  • Ligand Structure: this compound (PubChem CID: 21956330)[9]

  • Protein Structures: Human Carbonic Anhydrase II (PDB ID: 3KS3)[4] and Human Carbonic Anhydrase IX (PDB ID: 5FL6)[7][8]

  • Software:

    • PyMOL: For visualization and protein cleaning.

    • AutoDock Tools (ADT): For preparing PDBQT files.

Step-by-Step Ligand Preparation:
  • Obtain Ligand Structure:

    • Navigate to the PubChem database and search for CID 21956330.[9]

    • Download the 3D conformer of the ligand in SDF format.

  • Convert to PDBQT Format using AutoDock Tools:

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Step-by-Step Protein Preparation:
  • Download Protein Structure:

    • Access the RCSB Protein Data Bank (PDB).

    • Search for and download the PDB files for 3KS3 (CA II)[4] and 5FL6 (CA IX).[7][8]

  • Clean the Protein Structure using PyMOL:

    • Open the PDB file in PyMOL.

    • Remove any water molecules, co-crystallized ligands, and non-essential protein chains. The command remove solvent can be used.

    • Save the cleaned protein structure as a new PDB file (e.g., 3KS3_cleaned.pdb).

  • Prepare the Protein for Docking using AutoDock Tools:

    • Open the cleaned PDB file in ADT.

    • Go to Edit -> Hydrogens -> Add and add polar hydrogens.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • Save the prepared protein as a PDBQT file (e.g., 3KS3.pdbqt).

Protocol 2: Molecular Docking with AutoDock Vina

Rationale: This protocol details the core docking simulation. A crucial aspect is defining the search space, or "grid box," which confines the docking algorithm to the protein's active site. This increases computational efficiency and biological relevance. The active site of carbonic anhydrases is characterized by a zinc ion coordinated by three histidine residues.

Materials and Software:
  • Prepared ligand (ligand.pdbqt) and protein (protein.pdbqt) files.

  • AutoDock Vina: For performing the docking calculations.

Step-by-Step Docking Procedure:
  • Define the Grid Box:

    • In AutoDock Tools, with the protein loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site. For carbonic anhydrases, center the box on the catalytic zinc ion and ensure it includes surrounding active site residues.

    • Note the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates as necessary:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the following command: vina --config conf.txt --log 3KS3_docking_log.txt

Protocol 3: Analysis and Interpretation of Docking Results

Rationale: The output of a docking simulation provides a wealth of data. The primary metrics are the binding affinity scores and the predicted binding poses. A lower (more negative) binding affinity suggests a more favorable interaction. Visual inspection of the binding pose is essential to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Materials and Software:
  • Docking output files (*_results.pdbqt and *_log.txt).

  • PyMOL: For visualization.

Step-by-Step Analysis:
  • Examine the Binding Affinity:

    • Open the log file (*_log.txt).

    • The file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. The lowest energy value represents the best-predicted binding mode.

  • Visualize the Binding Pose:

    • Open the prepared protein PDBQT file in PyMOL.

    • Open the docking results PDBQT file. This will overlay the predicted ligand poses onto the protein.

    • Focus on the top-ranked pose (mode 1).

    • Use PyMOL's tools to identify and visualize interactions:

      • Use the Action -> preset -> ligand sites -> cartoon or transparent surface options to highlight the binding pocket.

      • Use the Wizard -> Measurement tool to identify hydrogen bonds and their distances.

  • Interpret the Interactions:

    • Analyze the key residues involved in binding. For sulfonamide inhibitors of carbonic anhydrase, expect to see coordination with the active site zinc ion and hydrogen bonds with key residues like Thr199 and Thr200.

    • Compare the interactions of this compound with CA II and CA IX to identify potential determinants of isoform selectivity.

Expected Docking Results Summary
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Carbonic Anhydrase II3KS3-7.0 to -9.0His94, His96, His119 (Zinc coordination), Thr199, Thr200
Carbonic Anhydrase IX5FL6-7.5 to -9.5His94, His96, His119 (Zinc coordination), Thr200, Gln92

Note: The binding affinity values are illustrative and will vary based on the precise docking parameters used.

Protocol 4: In Silico ADMET Prediction

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. In silico tools can provide valuable predictions to identify potential liabilities and guide further optimization.

Materials and Software:
  • Ligand structure in SMILES format.

  • Online ADMET Prediction Tools: Such as SwissADME or ADMETlab 2.0.[10][11]

Step-by-Step ADMET Prediction:
  • Obtain SMILES String:

    • On the PubChem page for this compound, locate and copy the isomeric SMILES string.

  • Use an Online Prediction Tool:

    • Navigate to a web-based ADMET prediction server (e.g., ADMET-AI).[12]

    • Paste the SMILES string into the input field and run the prediction.

  • Analyze the Results:

    • Examine key parameters such as:

      • Lipinski's Rule of Five: Assesses drug-likeness.

      • Aqueous Solubility: Important for absorption.

      • Blood-Brain Barrier (BBB) Permeability: Relevant for CNS-acting drugs.

      • CYP450 Inhibition: Predicts potential for drug-drug interactions.

      • Predicted Toxicity: Flags potential safety concerns.

Visualizing Key Interactions

A clear visualization of the binding mode is essential for communicating docking results. The following diagram illustrates a hypothetical binding mode of a sulfonamide inhibitor in the active site of carbonic anhydrase.

G cluster_protein CA Active Site cluster_ligand This compound His94 His94 Zn Zn²⁺ His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Thr199 Thr199 Thr200 Thr200 Sulfonamide Sulfonamide Group (-SO₂NH₂) Sulfonamide->Thr199 H-bond Sulfonamide->Zn Coordination Thiazole Thiazole Ring Thiazole->Thr200 Hydrophobic Interaction

Caption: Key interactions of a sulfonamide inhibitor.

Conclusion and Future Directions

This guide provides a robust framework for conducting molecular docking studies of this compound with carbonic anhydrase targets. The outlined protocols, from ligand and protein preparation to results analysis, are designed to be accessible and reproducible. The insights gained from these computational studies can effectively guide the rational design of novel and more potent enzyme inhibitors.

It is crucial to remember that molecular docking is a predictive tool. The in silico results should be validated through experimental assays, such as enzyme inhibition assays and X-ray crystallography, to confirm the predicted binding modes and affinities. Future work could involve expanding the virtual screening to a library of this compound derivatives to identify compounds with improved potency and selectivity.

References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Google Cloud.
  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (n.d.). Google Cloud.
  • 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. (2010, January 26). RCSB PDB. Retrieved January 12, 2026, from [Link]

  • 5FL6: Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide. (2015, November 11). RCSB PDB. Retrieved January 12, 2026, from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Institutes of Health.
  • Installation — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 12, 2026, from [Link]

  • Basic PyMOL Installation. (n.d.). PyMOL Wiki. Retrieved January 12, 2026, from [Link]

  • Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide. (2015, November 11). Protein Data Bank Japan. Retrieved January 12, 2026, from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved January 12, 2026, from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023, January 12). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • This compound | C3H4N2O2S2 | CID 21956330. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Carbonic anhydrase 9. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sulfonamide inhibitors of bacterial carbonic anhydrases. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. (2011, July 4). Frontiers. Retrieved January 12, 2026, from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014, July 15). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the Evaluation of 1,3-Thiazole-2-Sulfonamide Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Hybrid Scaffold

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel antifungal scaffolds. Among the most promising candidates are derivatives of 1,3-thiazole-2-sulfonamide. This heterocyclic structure represents a strategic fusion of two pharmacologically significant moieties: the 1,3-thiazole ring, a cornerstone of many azole antifungals, and the sulfonamide group, a versatile zinc-binding group and metabolic inhibitor.[1][2][3] This unique combination allows for a multi-pronged attack on fungal pathogens, with derivatives showing activity against critical enzymes in cell membrane maintenance, metabolic pathways, and mitochondrial respiration.[3][4][5]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of these compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles. We will detail the synthesis, in vitro susceptibility testing, and in vivo efficacy evaluation of this compound derivatives, empowering research teams to rigorously assess their therapeutic potential.

Chapter 1: Unraveling the Mechanisms of Action

The antifungal activity of this compound derivatives is not monolithic; the specific substitutions on the core scaffold can direct the molecule to distinct and vital fungal targets. Understanding these potential mechanisms is paramount for designing rational screening funnels and interpreting experimental data.

Primary Fungal Targets:

  • Ergosterol Biosynthesis Pathway (CYP51 Inhibition): Similar to classic azole drugs, the thiazole component can target Lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme.[3] Inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and compromises membrane integrity, ultimately resulting in fungistatic or fungicidal activity.[6]

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit metalloenzymes. In fungi, β-carbonic anhydrases (β-CAs) are essential for pH homeostasis, CO₂ metabolism, and virulence.[4][7] Thiazole-sulfonamide derivatives have been shown to be potent inhibitors of fungal β-CAs, such as CgNce103 from Candida glabrata, offering a mechanism of action distinct from traditional antifungals.[4][8]

  • Mitochondrial Respiration (SDH Inhibition): A compelling and more recently explored mechanism is the inhibition of succinate dehydrogenase (SDH), or Complex II, in the mitochondrial electron transport chain.[5][9] By blocking SDH, these compounds halt cellular respiration, leading to a rapid depletion of ATP and subsequent fungal cell death. This mode of action has been identified for several novel thiazole carboxamide and sulfonamide derivatives and represents a powerful fungicidal pathway.[10][11]

Antifungal Mechanisms of this compound Derivatives cluster_0 Fungal Cell cluster_1 Cell Membrane cluster_2 Cytosol cluster_3 Mitochondrion Ergosterol Ergosterol Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 CYP51->Ergosterol CA β-Carbonic Anhydrase (CA) Metabolism pH Homeostasis & CO₂ Metabolism CA->Metabolism SDH Succinate Dehydrogenase (SDH) ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Molecule This compound Derivative Molecule->CYP51 Inhibits Molecule->CA Inhibits Molecule->SDH Inhibits

Caption: Potential molecular targets for this compound derivatives in a fungal cell.

Chapter 2: Synthesis of the Core Scaffold

The synthesis of this compound derivatives is accessible through established chemical routes. The following protocol describes a general and reliable method for synthesizing N-(thiazol-2-yl)benzenesulfonamide intermediates, which can then be further modified.

Protocol 2.1: Synthesis of N-(1,3-Thiazol-2-yl)benzenesulfonamide Derivatives

This protocol is based on the N-sulfonylation of 2-aminothiazole.[2][12]

Rationale: This procedure utilizes a straightforward nucleophilic substitution where the primary amine of 2-aminothiazole attacks the electrophilic sulfur atom of a substituted benzenesulfonyl chloride. The use of a weak base like sodium carbonate or sodium acetate neutralizes the HCl byproduct, driving the reaction to completion.[1][2]

Materials:

  • 2-Aminothiazole

  • Substituted benzenesulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 4-fluorobenzenesulfonyl chloride)

  • Sodium acetate or Sodium carbonate

  • Dichloromethane (DCM) or Distilled Water

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Setup (Aqueous Method):

    • In a round-bottom flask, dissolve sodium acetate (2.0 equivalents) in distilled water (approx. 15 mL per gram of 2-aminothiazole).[2]

    • Add 2-aminothiazole (1.0 equivalent) to the solution.

    • Add the desired substituted benzenesulfonyl chloride (1.1-1.5 equivalents) to the mixture.[2]

  • Reaction:

    • Heat the reaction mixture to 80-85°C with continuous stirring.[2]

    • Monitor the reaction progress using TLC (e.g., mobile phase n-hexane:ethyl acetate 2:1). The reaction is typically complete within 4-8 hours. The initially sticky mixture should gradually transform into a solid precipitate.[2]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Isolate the solid product by vacuum filtration.

    • Wash the collected solid with cold distilled water to remove any remaining salts.

  • Purification:

    • Purify the crude product by recrystallization from absolute ethanol to obtain the pure N-(thiazol-2-yl)benzenesulfonamide derivative.[2]

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 3: In Vitro Antifungal Susceptibility Testing

Determining the in vitro potency of newly synthesized compounds is a critical first step in the evaluation pipeline. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[13][14]

Protocol 3.1: Broth Microdilution Assay for Yeasts (Adapted from CLSI M27, 4th Ed.)

Rationale: This method quantifies the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. By using a standardized inoculum, medium, and incubation conditions, the assay provides reproducible MIC values that allow for direct comparison between compounds and against reference drugs.[15][16]

Materials:

  • Test compounds and reference antifungal (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans ATCC 90028, clinical isolates)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer and/or plate reader

  • Incubator (35°C)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve test compounds and controls in DMSO to a high concentration (e.g., 10 mg/mL).

    • Prepare serial two-fold dilutions of each compound in RPMI-1640 medium in a separate 96-well plate (the "drug plate"). The final concentration range should typically span from 256 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation:

    • Subculture the yeast strain on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.[17]

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This can be done visually or with a spectrophotometer (OD at 530 nm).

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[15]

  • Plate Inoculation:

    • Transfer 100 µL of the standardized fungal inoculum into each well of the microtiter plates containing 100 µL of the serially diluted antifungal agents. This brings the final volume to 200 µL and halves the drug concentrations to the desired final range.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24 hours for Candida species.[15][18]

  • Endpoint Determination (MIC):

    • The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles and related compounds) in growth compared to the drug-free growth control.[18] This can be determined visually or by using a microplate reader at 490 nm.[17]

Data Presentation and Interpretation

Summarize the MIC data in a clear, tabular format. The MIC₅₀ and MIC₉₀ (concentrations required to inhibit 50% and 90% of tested isolates, respectively) are valuable for assessing activity against a panel of clinical isolates.

Table 1: Example of In Vitro Antifungal Activity Data

Compound IDFungal StrainMIC (µg/mL)Reference Drug (Fluconazole) MIC (µg/mL)
TZS-001C. albicans ATCC 900282.00.5
TZS-002C. albicans ATCC 900280.250.5
TZS-001C. glabrata ATCC 200116.08.0
TZS-002C. glabrata ATCC 20011.08.0

Trustworthiness and Troubleshooting:

  • Trailing Effect: Some drug-fungus combinations may exhibit a "trailing" phenomenon (reduced but persistent growth over a range of concentrations). Per CLSI guidelines, the MIC should be read as the concentration with ~50% growth reduction.[19]

  • Solvent Effects: The final concentration of DMSO should not exceed 1% (v/v) as it can inhibit fungal growth. Always include a growth control with the equivalent concentration of DMSO.

  • Inoculum Verification: Plate a serial dilution of the final inoculum onto SDA plates to confirm the CFU/mL count was within the target range.[17]

Chapter 4: In Vivo Efficacy Evaluation

Promising in vitro candidates must be evaluated in a relevant animal model to assess their pharmacological potential. The murine model of systemic candidiasis is a well-established and reproducible system for this purpose.[20][21]

Protocol 4.1: Murine Model of Systemic Candidiasis

Rationale: This model mimics disseminated candidiasis in humans, where the fungus enters the bloodstream and seeds deep organs, particularly the kidneys.[22] Efficacy is primarily assessed by animal survival and the reduction of fungal burden (CFU/g) in target organs compared to untreated controls.

In Vivo Efficacy Workflow cluster_workflow Murine Systemic Candidiasis Model cluster_endpoints Endpoints A 1. Inoculum Preparation (C. albicans) C 3. Systemic Infection (Intravenous Injection) A->C B 2. Animal Acclimatization (e.g., BALB/c mice) B->C D 4. Treatment Initiation (Test Compound vs. Vehicle vs. Control Drug) C->D Post-infection (e.g., 2h) E 5. Monitoring (Survival, Weight, Clinical Signs) D->E Daily Dosing F 6. Endpoint Analysis E->F G Survival Curve Analysis (Kaplan-Meier) F->G H Fungal Burden Quantification (Kidney Homogenization & Plating) F->H

Caption: Standard workflow for evaluating antifungal efficacy in a murine model.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Immunocompetent mice (e.g., male BALB/c, 6-8 weeks old)[23]

  • Test compound formulated in an appropriate vehicle (e.g., 5% DMSO, 5% Tween-80 in saline)

  • Positive control drug (e.g., Fluconazole)

  • Sterile saline, syringes, and needles

  • Tissue homogenizer

  • SDA plates with antibiotics (to prevent bacterial contamination)

Procedure:

  • Inoculum Preparation:

    • Grow C. albicans overnight in a suitable broth (e.g., YPD) at 30°C.

    • Wash the cells twice with sterile saline by centrifugation.

    • Resuspend the cells in sterile saline and count using a hemocytometer.

    • Dilute the suspension to the desired concentration (e.g., 1 x 10⁶ CFU/mL for a target inoculum of 1 x 10⁵ CFU in 0.1 mL). The precise lethal or sublethal dose must be determined empirically for the specific mouse and fungal strain combination.[23]

    • Confirm the inoculum concentration by plating serial dilutions on SDA.

  • Infection:

    • Inject each mouse with 0.1 mL of the prepared inoculum via the lateral tail vein.

  • Treatment:

    • Divide the infected mice into groups (typically n=8-10 per group): Vehicle control, Test compound (at various doses), and Positive control.

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).

  • Monitoring and Survival:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

    • The primary endpoint is survival over a period of 14-21 days.

  • Fungal Burden Analysis (Satellite Group):

    • A separate cohort of animals (n=3-5 per group) should be used for this endpoint.

    • At a predetermined time (e.g., 3-5 days post-infection), euthanize the animals.

    • Aseptically harvest the kidneys, weigh them, and homogenize them in a known volume of sterile saline.[17]

    • Plate serial dilutions of the homogenate onto SDA plates containing antibiotics.

    • After incubation (24-48h at 35°C), count the colonies and calculate the fungal burden as CFU per gram of tissue.

Data Analysis and Interpretation
  • Survival: Plot survival data using Kaplan-Meier curves and analyze for statistical significance using the log-rank test. A significant increase in the survival of treated mice compared to the vehicle control indicates efficacy.

  • Fungal Burden: Express fungal burden as log₁₀ CFU/gram of tissue. Compare the means of the treated groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A statistically significant reduction in fungal burden is a strong indicator of in vivo activity.[24]

Trustworthiness and Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

  • The infective dose should be carefully titrated to cause a reproducible infection without overwhelming morbidity in the control group before the therapeutic window can be assessed.

  • Pharmacokinetic studies should be considered to correlate drug exposure with efficacy.[25]

References

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][1]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Retrieved from [Link][2]

  • Thiazole antifungals. (2024). EBSCO Research Starters.[3]

  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][4]

  • (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. (2024). ResearchGate. Retrieved from [Link][12]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). National Center for Biotechnology Information. Retrieved from [Link][15]

  • Systemic Candidiasis in Mice: New Insights From an Old Model. (2022). ResearchGate. Retrieved from [Link][20]

  • SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. (n.d.). NIH. Retrieved from [Link][17]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). ANSI Webstore. Retrieved from [Link][13]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). MDPI. Retrieved from [Link][26]

  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. (2022). ACS Publications. Retrieved from [Link][10]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central. Retrieved from [Link][8]

  • Systemic Candidiasis in Mice: New Insights From an Old Model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][21]

  • The murine model of systemic candidiasis. Mice were injected i.p. with... (n.d.). ResearchGate. Retrieved from [Link][23]

  • Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. (2019). PubMed. Retrieved from [Link][5]

  • M27 4th Edition. (n.d.). Scribd. Retrieved from [Link][27]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link][28]

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). PubMed. Retrieved from [Link][9]

  • Issues in antifungal susceptibility testing. (2008). UKHSA Research Portal. Retrieved from [Link][29]

  • A Mouse Model of Candidiasis. (2022). ResearchGate. Retrieved from [Link][22]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). National Center for Biotechnology Information. Retrieved from [Link][6]

  • Issues in antifungal susceptibility testing. (n.d.). SciSpace. Retrieved from [Link][30]

  • Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. (2020). Unich. Retrieved from [Link][7]

  • Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2024). ResearchGate. Retrieved from [Link][31]

  • M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI. Retrieved from [Link][14]

  • Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. (2010). J-Stage. Retrieved from [Link][32]

  • Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. (2019). ACS Publications. Retrieved from [Link][33]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Retrieved from [Link][34]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PubMed Central. Retrieved from [Link][25]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][35]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases. Retrieved from [Link][18]

  • Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. (2022). ACS Publications. Retrieved from [Link][11]

  • Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2010). PubMed. Retrieved from [Link][36]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). Scholars @ UT Health San Antonio. Retrieved from [Link][16]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). PubMed Central. Retrieved from [Link][19]

  • (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). ResearchGate. Retrieved from [Link][37]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved from [Link][38]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). PubMed Central. Retrieved from [Link][24]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][39]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link][40]

  • efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. (2020). LOCKSS. Retrieved from [Link][41]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). NanoBioLetters. Retrieved from [Link][42]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][43]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). PubMed. Retrieved from [Link][44]

Sources

Application Note: Advanced Analytical Techniques for 1,3-Thiazole-2-Sulfonamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the advanced analytical techniques essential for the purification and characterization of 1,3-thiazole-2-sulfonamide, a core scaffold in many pharmaceutical compounds. Achieving high purity is critical for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). This note details field-proven protocols for chromatographic purification, final polishing via crystallization, and subsequent purity verification and impurity profiling. The methodologies are grounded in scientific principles and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Introduction: The Criticality of Purity for Thiazole Sulfonamides

The this compound moiety is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including carbonic anhydrase inhibitors, anti-inflammatory drugs, and antimicrobial agents. The synthesis of these complex molecules can often result in a variety of impurities, including starting materials, by-products, and degradation products.[1][2] Regulatory authorities mandate stringent purity thresholds for APIs, as even trace impurities can impact drug efficacy and patient safety.[3] Therefore, robust and validated analytical methods are not merely a quality control checkpoint but a cornerstone of the entire drug development process.[4]

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can adapt and troubleshoot these techniques for their specific this compound derivatives.

Strategic Purification Workflow

A multi-step approach is typically required to achieve the high purity (>99.5%) demanded for APIs. The workflow logically progresses from bulk purification to final polishing and comprehensive analysis.

cluster_0 Purification Phase cluster_1 Analytical Validation Phase A Crude Product B Primary Purification (Chromatography) A->B Bulk Impurity Removal C Final Polishing (Crystallization) B->C High Purity Fraction D Purity & Assay (HPLC-UV, qNMR) C->D Purity Verification E Impurity Profiling (LC-MS) C->E Impurity Identification F Final API Specification D->F E->F Validation Analytical Method Validation (ICH Q2(R2)) Spec Specificity Validation->Spec Lin Linearity & Range Validation->Lin Acc Accuracy Validation->Acc Prec Precision Validation->Prec LOD LOD / LOQ Validation->LOD Rob Robustness Validation->Rob

Sources

Application Notes and Protocols: 1,3-Thiazole-2-Sulfonamide as a Versatile Scaffold for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,3-Thiazole-2-Sulfonamide Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a drug discovery program.[1] The this compound moiety has emerged as a privileged scaffold, demonstrating remarkable versatility and efficacy in the design of potent and selective enzyme inhibitors. Its inherent structural and electronic properties make it an ideal building block for targeting a diverse range of enzymes implicated in various pathologies.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, provides a rigid framework that can be readily functionalized to explore chemical space and optimize interactions with a target's active site.[2] The sulfonamide group (-SO₂NH₂) is a key pharmacophore, renowned for its ability to act as a bioisostere for carboxylic acids and to form crucial hydrogen bonds and electrostatic interactions with enzyme active sites.[3][4] This combination of a versatile thiazole core and a potent sulfonamide functional group has led to the development of inhibitors for several important enzyme classes, including carbonic anhydrases, protein kinases, and phosphatases.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the this compound scaffold. We will delve into the synthetic strategies for creating diverse derivative libraries, provide detailed protocols for robust enzyme inhibition assays, and explore the principles of structure-activity relationship (SAR) studies to guide the rational design of next-generation enzyme inhibitors.

I. Synthetic Strategies for this compound Derivatives

The chemical tractability of the 1,3-thiazole ring system allows for the synthesis of a wide array of derivatives. The classical Hantzsch thiazole synthesis remains a cornerstone for constructing the core scaffold, while subsequent modifications at various positions of the thiazole ring and the sulfonamide nitrogen enable the generation of diverse chemical libraries for inhibitor screening.[5][8]

A. Core Scaffold Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a reliable and high-yielding route to the 2-amino-1,3-thiazole core, which can then be further elaborated.[9] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[5]

Protocol 1: Synthesis of 2-amino-4-phenyl-1,3-thiazole

  • Materials:

    • 2-Bromoacetophenone (1 equivalent)

    • Thiourea (1.5 equivalents)

    • Methanol

    • 5% Sodium Carbonate (Na₂CO₃) solution

    • 20 mL scintillation vial, stir bar, hot plate, Buchner funnel, filter paper, side-arm flask.

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate at a low setting (around 100°C) for 30 minutes. The initial product will be the HBr salt of the thiazole.[9]

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 5% Na₂CO₃ solution to neutralize the HBr salt and precipitate the free base.

    • Filter the mixture through a Buchner funnel, washing the solid with water.

    • Air-dry the solid product to obtain 2-amino-4-phenyl-1,3-thiazole.

  • Characterization: The product can be characterized by melting point determination, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy.[5][10]

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Start: Reagents reagents 2-Bromoacetophenone + Thiourea in Methanol start->reagents heating Heat & Stir (30 min, 100°C) reagents->heating neutralization Cool & Neutralize (5% Na2CO3) heating->neutralization filtration Filter & Wash (Water) neutralization->filtration product Product: 2-amino-4-phenyl-1,3-thiazole filtration->product

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenyl-1,3-thiazole.

B. Derivatization of the 2-Amino-1,3-Thiazole Scaffold

The 2-amino group of the thiazole provides a versatile handle for further functionalization, allowing for the introduction of various substituents to probe the active site of target enzymes. A common and crucial modification is the sulfonylation of this amino group to install the key sulfonamide pharmacophore.

Protocol 2: N-Sulfonylation of 2-Amino-1,3-Thiazole Derivatives

  • Materials:

    • 2-Amino-1,3-thiazole derivative (1 equivalent)

    • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 equivalents)

    • Pyridine or triethylamine (as a base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator, separatory funnel, standard glassware.

  • Procedure:

    • Dissolve the 2-amino-1,3-thiazole derivative in the chosen solvent in a round-bottom flask.

    • Add the base (pyridine or triethylamine).

    • Cool the mixture in an ice bath.

    • Slowly add the sulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography or recrystallization.[11]

Diagram 2: General Derivatization Strategy

Derivatization_Strategy Core This compound Core R1 R1 Substituent (e.g., at C4, C5) Core->R1 Functionalization of thiazole ring R2 R2 Substituent (on Sulfonamide N) Core->R2 Alkylation/Arylation of sulfonamide nitrogen Final Diverse Inhibitor Library R1->Final R2->Final Kinase_Assay cluster_0 No Inhibition cluster_1 With Inhibition Kinase_ATP Kinase + Substrate + ATP ADP ADP + Phosphorylated Substrate Kinase_ATP->ADP Kinase Activity Low_Luminescence Low Luminescence (ATP consumed) ADP->Low_Luminescence Low ATP remaining Kinase_ATP_Inhibitor Kinase + Substrate + ATP + Inhibitor High_ATP High ATP + Minimal Product Kinase_ATP_Inhibitor->High_ATP Inhibited Kinase High_Luminescence High Luminescence (ATP conserved) High_ATP->High_Luminescence High ATP remaining

Caption: Principle of a luminescence-based kinase inhibition assay.

IV. Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold and evaluation of the resulting derivatives' inhibitory activity allows for the development of a structure-activity relationship (SAR). This knowledge is crucial for the rational design of more potent and selective inhibitors.

Key areas for modification and SAR exploration include:

  • Substituents on the thiazole ring (C4 and C5 positions): Introducing different aryl or alkyl groups can modulate lipophilicity, steric interactions, and binding to hydrophobic pockets in the enzyme's active site.

  • Substitution on the sulfonamide nitrogen: Alkylation or arylation of the sulfonamide nitrogen can alter its pKa and hydrogen bonding capabilities, as well as introduce new interactions with the target enzyme.

  • Bioisosteric replacement of the sulfonamide: In some cases, replacing the sulfonamide with other acidic functional groups like a carboxylic acid or tetrazole can be explored to fine-tune the physicochemical properties of the inhibitor. [3][4] By systematically exploring these modifications, researchers can build a comprehensive understanding of the pharmacophore and optimize the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties.

Conclusion: A Scaffold with Enduring Potential

The this compound scaffold represents a powerful and versatile platform for the design and development of novel enzyme inhibitors. Its synthetic accessibility, coupled with the potent inhibitory properties of the sulfonamide group, makes it an attractive starting point for drug discovery campaigns targeting a wide range of enzymes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of this remarkable building block in their quest for new and effective therapeutics.

References

  • Vertex AI Search. (n.d.). From conventional to unusual enzyme inhibitor scaffolds: the quest for target specificity.
  • Vertex AI Search. (n.d.). Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK.
  • Vertex AI Search. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Publishing.
  • Vertex AI Search. (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Vertex AI Search. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC.
  • Vertex AI Search. (n.d.). Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups.
  • Vertex AI Search. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Vertex AI Search. (n.d.). What is an Inhibition Assay? - Blog - Biobide.
  • Vertex AI Search. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem.
  • Vertex AI Search. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI.
  • Vertex AI Search. (n.d.). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal.
  • Vertex AI Search. (n.d.). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed.
  • Vertex AI Search. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central.
  • Vertex AI Search. (n.d.). Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... - ResearchGate.
  • Vertex AI Search. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS.
  • Vertex AI Search. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications.
  • Vertex AI Search. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Vertex AI Search. (n.d.). Potent benzimidazole sulfonamide protein tyrosine phosphatase 1B inhibitors containing the heterocyclic (S)-isothiazolidinone phosphotyrosine mimetic - PubMed.
  • Vertex AI Search. (n.d.). Carbonic anhydrase inhibitors - Part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents? | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Full article: Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II - Taylor & Francis.
  • Vertex AI Search. (n.d.). Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - NIH.
  • Vertex AI Search. (n.d.). Hantzsch thiazole synthesis - ResearchGate.
  • Vertex AI Search. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.
  • Vertex AI Search. (n.d.). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
  • Vertex AI Search. (n.d.). 6.4: Enzyme Inhibition - Biology LibreTexts.
  • Vertex AI Search. (n.d.). Hantzsch thiazole synthesis - laboratory experiment - YouTube.
  • Vertex AI Search. (n.d.). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed.
  • Vertex AI Search. (n.d.). Enzyme inhibition assay: Significance and symbolism.
  • Vertex AI Search. (n.d.). Thiazole synthesis - Organic Chemistry Portal.
  • Vertex AI Search. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
  • Vertex AI Search. (n.d.). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate.
  • Vertex AI Search. (n.d.). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Vertex AI Search. (n.d.). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido) - PubMed.
  • Vertex AI Search. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH.
  • Vertex AI Search. (n.d.). In Silico Modeling of Thiazole-Based Kinase Inhibitors: A Technical Guide - Benchchem.
  • Vertex AI Search. (n.d.). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
  • Vertex AI Search. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Vertex AI Search. (n.d.). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Thiazole-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1,3-thiazole-2-sulfonamide and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this multi-step synthesis, improve yield, and ensure the highest purity of the final product. Here, we dissect the critical stages of the synthesis, offering evidence-based troubleshooting, detailed protocols, and the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and well-established route involves a two-step process:

  • Hantzsch Thiazole Synthesis: This step involves the cyclocondensation of an α-haloketone with a thiourea derivative to form the core 2-amino-1,3-thiazole scaffold.[1]

  • Sulfonylation: The resulting 2-aminothiazole is then reacted with a suitable sulfonyl chloride in the presence of a base to yield the final this compound.[2]

Q2: My overall yield is consistently low. Which step is the likely culprit?

Low yields can originate from either the Hantzsch synthesis or the sulfonylation step. A systematic approach is to analyze the yield and purity of the intermediate 2-aminothiazole. If the yield of this precursor is low, troubleshooting should focus on the Hantzsch reaction. If the precursor is obtained in good yield, then the sulfonylation and purification steps are the areas to optimize.

Q3: Are there alternative synthetic strategies to improve the yield?

Yes, a promising alternative is the Sandmeyer reaction .[3][4] This involves the conversion of 2-aminothiazole to a diazonium salt, which is then reacted with a sulfur dioxide source and a halide in the presence of a copper catalyst to form a thiazole-2-sulfonyl halide.[5] This intermediate can then be readily converted to the sulfonamide. This method can be particularly advantageous if direct sulfonylation proves problematic.

Q4: What are the primary safety concerns I should be aware of during this synthesis?

The primary hazards are associated with the handling of:

  • Sulfonyl chlorides: These are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Diazonium salts: These intermediates in the Sandmeyer reaction are thermally unstable and can be explosive in a dry, solid state.[1][7] It is crucial to keep them in solution at low temperatures (typically below 5°C) and use them immediately after preparation.[7][8] Always follow strict safety protocols for diazotization reactions.[1][7]

Troubleshooting Guide: A Deeper Dive into Common Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during the synthesis.

Part 1: Hantzsch Synthesis of 2-Aminothiazole

Q: My Hantzsch reaction has a low yield. What are the first things to check?

A: Low yields in the Hantzsch synthesis can often be traced back to a few key factors:

  • Purity of Starting Materials: Ensure the α-haloketone and thiourea are of high purity. Impurities can lead to unwanted side reactions.[7]

  • Reaction Conditions: The choice of solvent and temperature is critical. Ethanol is a common solvent, but the optimal conditions can depend on the specific substrates.[9]

  • Stoichiometry: An excess of the thiourea is sometimes used to ensure the complete consumption of the more expensive α-haloketone.

Q: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the likely side products?

A: A common side product, especially under acidic conditions, is the isomeric 2-imino-2,3-dihydrothiazole.[10] The formation of this isomer can be minimized by running the reaction under neutral or slightly basic conditions.

Troubleshooting Table: Hantzsch Synthesis

Problem Potential Cause Recommended Solution
Low Yield Impure reactantsRecrystallize or purify starting materials.
Suboptimal solventScreen different solvents (e.g., ethanol, isopropanol, DMF).
Incorrect temperatureOptimize the reaction temperature; some reactions benefit from reflux, while others proceed at room temperature.
Multiple Products Formation of 2-imino-2,3-dihydrothiazoleRun the reaction under neutral or basic conditions.[10]
Self-condensation of α-haloketoneEnsure slow addition of the base or run the reaction at a lower temperature.
Part 2: Sulfonylation of 2-Aminothiazole

Q: My sulfonylation reaction is incomplete, and I have a significant amount of starting material left. How can I drive the reaction to completion?

A: Incomplete conversion is a common issue. Consider the following:

  • Base Strength: The choice of base is important. While weaker bases like sodium carbonate are used, a stronger, non-nucleophilic base like pyridine or triethylamine can be more effective in scavenging the HCl byproduct and driving the reaction forward.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitoring by TLC is crucial. Gently heating the reaction mixture may also improve the rate of conversion.

Q: I suspect I am getting di-sulfonylation of the amino group. How can I favor mono-sulfonylation?

A: The formation of the di-sulfonylated product can be a significant issue, as the sulfonamide proton is acidic and can be deprotonated, allowing for a second sulfonylation. To favor mono-sulfonylation:

  • Control Stoichiometry: Use a strict 1:1 stoichiometry of 2-aminothiazole to sulfonyl chloride. Adding the sulfonyl chloride dropwise to the solution of the amine can also help.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of the second sulfonylation.

Troubleshooting Table: Sulfonylation

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficiently strong baseUse a stronger, non-nucleophilic base like pyridine or triethylamine.
Short reaction timeMonitor the reaction by TLC and allow it to run to completion.
Di-sulfonylation Excess sulfonyl chlorideUse a 1:1 stoichiometric ratio of reactants.
High reaction temperaturePerform the reaction at a lower temperature (e.g., 0°C to room temperature).
Difficult Purification Product is soluble in the aqueous phase during workupAdjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction.
Oily product that is difficult to crystallizeAttempt purification by column chromatography.

Experimental Protocols and Workflows

Workflow for this compound Synthesis

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sulfonylation cluster_2 Workup & Purification start α-Haloketone + Thiourea react Cyclocondensation (e.g., in Ethanol, Reflux) start->react product1 2-Aminothiazole Intermediate react->product1 react2 Sulfonylation Reaction (e.g., in DCM, 0°C to RT) product1->react2 sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->react2 base Base (e.g., Pyridine) base->react2 workup Aqueous Workup & Extraction react2->workup purify Purification (Recrystallization or Chromatography) workup->purify final_product This compound purify->final_product

Caption: General workflow for the two-step synthesis of this compound.

Protocol 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is ~7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 2-amino-4-phenyl-1,3-thiazole as a crystalline solid.

Protocol 2: Synthesis of N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-phenyl-1,3-thiazole (5 mmol) in pyridine (20 mL) and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (5.5 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate. If not, acidify the mixture with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative High-Yield Strategy: The Sandmeyer Reaction

For cases where direct sulfonylation gives poor yields, the Sandmeyer reaction offers a robust alternative for the synthesis of a thiazole-2-sulfonyl chloride intermediate.

Workflow for Sandmeyer Synthesis of Thiazole-2-sulfonyl Chloride

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Amination start 2-Aminothiazole diazotization Diazotization (0-5°C) start->diazotization reagents1 NaNO2, HCl (aq) reagents1->diazotization diazonium Thiazole-2-diazonium Salt (Unstable Intermediate) diazotization->diazonium sandmeyer Copper-Catalyzed Sulfonyl Chloride Formation diazonium->sandmeyer reagents2 SO2 source (e.g., DABSO), CuCl reagents2->sandmeyer sulfonyl_chloride Thiazole-2-sulfonyl Chloride sandmeyer->sulfonyl_chloride amination Amination sulfonyl_chloride->amination amine Ammonia or Amine amine->amination final_product This compound amination->final_product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Key Considerations for the Sandmeyer Reaction:
  • Temperature Control: The diazotization step must be carried out at low temperatures (0-5°C) to prevent the premature decomposition of the diazonium salt.[7]

  • Copper Catalyst: Copper(I) salts are typically used as catalysts.[3] The choice of the copper salt and ligands can influence the reaction's efficiency.

  • SO2 Source: Gaseous sulfur dioxide can be challenging to handle. Modern protocols often use stable SO2 surrogates like DABSO (bis(sulfur dioxide) adduct of 1,4-diazabicyclo[2.2.2]octane).[5]

  • Safety: As mentioned, diazonium salts are potentially explosive. Always handle with extreme care and never isolate them in a dry state.[1][7][8]

Characterization and Purity Assessment

Accurate characterization is essential to confirm the identity and purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the protons on the thiazole ring and the aromatic/aliphatic groups of the sulfonamide moiety. The sulfonamide N-H proton often appears as a broad singlet.[11]

    • ¹³C NMR: This will confirm the carbon framework of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final compound and for monitoring the progress of the reaction.[12][13][14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chemeurope.com. (n.d.). Sandmeyer reaction.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central.
  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Working with Hazardous Chemicals.
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • Chemistry Diazotization Reaction.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents.
  • Sandmeyer Reaction. GeeksforGeeks.
  • Sandmeyer Reaction. Allen.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • 17.3. Reactions involving arenediazonium salts. Organic Chemistry II - Lumen Learning.
  • (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Str
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. PubMed Central.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Synthesis and Antimicrobial Evaluation of Some Novel Sulfonamide Derivatives Containing Thiazole Moiety. Jetir.Org.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • The regioselectivity of the sulfonylation of tetrazoles: a theoretical view. RSC Publishing.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.
  • Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfin
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • US2489038A - Purification of 2-aminothiazole.
  • Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers (RSC Publishing).

Sources

Technical Support Center: Crystallization of 1,3-Thiazole-2-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1,3-thiazole-2-sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material from this important class of molecules. Drawing from established principles and field-proven techniques, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Understanding the Molecule: Key Challenges

The this compound scaffold presents a unique set of crystallization challenges. The molecule's architecture, featuring both hydrogen bond donors (the sulfonamide -NH₂) and multiple acceptors (the sulfonyl oxygens and the thiazole nitrogen), results in strong intermolecular interactions that heavily influence crystal packing.[1][2] This intricate hydrogen bonding network is a primary driver of crystallization but can also lead to issues like polymorphism, oiling out, and the formation of amorphous solids.[3][4]

The aromatic thiazole ring and any appended nonpolar groups introduce a need for solvents that can balance both polar and nonpolar interactions, often making single-solvent systems inadequate.[5] This guide will help you systematically address these challenges to achieve consistent and successful crystallization outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the crystallization of this compound compounds.

Issue 1: My compound "oils out" instead of forming crystals.

"Oiling out" or the formation of a liquid phase instead of a solid is a frequent problem, occurring when the solute separates from the solution at a temperature above its melting point in that specific solvent environment.[6]

Potential Causes:

  • High Solute Concentration: The solution is too concentrated, leading to phase separation upon cooling.

  • Rapid Cooling: The rate of cooling is too fast, not allowing sufficient time for molecular ordering into a crystal lattice.[6]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, or its boiling point is higher than the compound's melting point.[6]

  • High Impurity Levels: Impurities can disrupt the crystallization process and promote the formation of an oil.[6]

Recommended Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of the hot solvent to slightly dilute the mixture.[6]

  • Slow Down the Cooling Rate: Once the oil is re-dissolved, allow the flask to cool to room temperature very slowly. Insulate the flask with glass wool or a cloth to decelerate heat loss before any subsequent cooling in an ice bath.[6]

  • Modify the Solvent System:

    • Add a more polar "co-solvent" in which the compound is less soluble (an anti-solvent). For thiazole-sulfonamides, if you are using a solvent like ethanol, a slow, dropwise addition of water can effectively induce crystallization.[3][6]

    • Switch to a lower-boiling point solvent system.

  • Induce Crystallization: If the solution remains clear after dilution and slow cooling, try scratching the inside of the flask just below the solvent line with a glass rod or adding a seed crystal.[6]

Issue 2: No crystals form, even after extended cooling.

This typically indicates that the solution is not sufficiently supersaturated, or that the nucleation energy barrier has not been overcome.

Potential Causes:

  • Excess Solvent: Too much solvent was used, preventing the solution from reaching the necessary concentration for crystal formation upon cooling.[6]

  • Solution is Supersaturated but Lacks Nucleation Sites: The solution is in a metastable state where it is concentrated enough to crystallize, but there are no initiation points for crystal growth.[6]

Recommended Solutions:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites.[3]

    • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[3]

  • Increase Concentration: Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by gentle heating. Be cautious not to evaporate too much, which could lead to rapid crashing out. After reducing the volume, allow the solution to cool slowly again.[6]

  • Introduce an Anti-Solvent: Slowly add a miscible solvent in which your compound is insoluble (see Anti-Solvent Crystallization Protocol below). This will reduce the overall solubility of your compound and promote crystallization.[3][7]

Issue 3: The crystals are very fine, like a powder, or the yield is low.

Rapid crystallization ("crashing out") traps impurities and results in small, poorly formed crystals.[6] A low yield often points to excessive solubility in the mother liquor.

Potential Causes:

  • Cooling Rate is Too Fast: Moving the hot solution directly to an ice bath is a common cause.

  • Excessive Solvent: The compound remains highly soluble in the solvent even at low temperatures.[8]

  • Premature Crystallization: Crystals form during a hot filtration step, leading to product loss.[6]

Recommended Solutions:

  • Optimize the Cooling Process:

    • Allow the solution to cool to room temperature undisturbed on the benchtop first.

    • Once at room temperature, move the flask to a cold bath or refrigerator to maximize yield.[6]

  • Minimize Solvent Volume: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound.[3]

  • Prevent Premature Crystallization: If performing a hot filtration, use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible to prevent the solution from cooling and crystallizing prematurely.[6]

  • Re-crystallize: If the crystals have crashed out as a fine powder, it is best to reheat the solution, add a small amount of additional solvent, and repeat the cooling process more slowly.[6]

Troubleshooting Flowchart Here is a visual guide to the decision-making process for common crystallization problems.

G Troubleshooting Crystallization Workflow start Crystallization Attempt outcome Observe Outcome start->outcome oil Product Oils Out outcome->oil Liquid phase no_xtal No Crystals Form outcome->no_xtal Clear solution powder Fine Powder / Low Yield outcome->powder Rapid precipitation success High-Quality Crystals outcome->success Slow growth sol_oil_1 Re-heat to dissolve Add 5-10% more solvent oil->sol_oil_1 sol_no_xtal_1 Induce Nucleation: - Scratch flask - Add seed crystal no_xtal->sol_no_xtal_1 sol_no_xtal_2 Reduce solvent volume (Slow evaporation) no_xtal->sol_no_xtal_2 sol_no_xtal_3 Add Anti-Solvent no_xtal->sol_no_xtal_3 sol_powder_1 Re-heat to dissolve Add more solvent powder->sol_powder_1 sol_powder_3 Check for premature crystallization during hot filtration powder->sol_powder_3 sol_oil_2 Cool SLOWLY (Insulate flask) sol_oil_1->sol_oil_2 sol_oil_2->outcome Re-evaluate sol_oil_3 Consider Anti-Solvent sol_oil_2->sol_oil_3 sol_no_xtal_1->outcome Re-evaluate sol_no_xtal_2->outcome Re-evaluate sol_no_xtal_3->outcome Re-evaluate sol_powder_2 Ensure very slow cooling sol_powder_1->sol_powder_2 sol_powder_2->outcome Re-evaluate

Caption: A workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for this compound compounds?

There is no universal "best" solvent. However, due to the molecule's dual polar (sulfonamide) and less polar (thiazole/aryl) nature, solvent mixtures are often most effective.[6]

  • Good Starting Points: Alcohols like ethanol or isopropanol, often mixed with water (e.g., 95% ethanol), are excellent starting points.[5][6] The alcohol solvates the less polar parts of the molecule, while water interacts with the highly polar sulfonamide group.[5]

  • Solvent Selection Strategy: The goal is to find a solvent or solvent pair in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6]

Solvent SystemPolarityBoiling Point (°C)Suitability Notes
Ethanol/WaterHigh~78-100Excellent starting point. Water acts as an anti-solvent.[6]
Isopropanol/WaterHigh~82-100Good alternative to ethanol, slightly less polar.[6]
Acetone/HexaneMedium~56-69Good for less polar derivatives. Acetone is the "good" solvent, hexane is the anti-solvent.
Ethyl Acetate/HexaneMedium~69-77A common system for moderately polar organic compounds.[9]
MethanolHigh65Can be effective, but its high solvency may lead to lower yields.[10]

Table 1: Common solvent systems for thiazole-sulfonamide crystallization.

Q2: I am observing different crystal forms (polymorphs) between batches. How can I control this?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant issue in pharmaceutical development, as different polymorphs can have different solubility, stability, and bioavailability.[11][12] Sulfonamides are well-known for exhibiting polymorphism, largely due to the variety of possible hydrogen-bonding arrangements.[1][3]

Control Strategies:

  • Strictly Standardize Conditions: The most critical step is to maintain consistency. Precisely control the solvent choice, cooling rate, agitation speed, and final temperature for every batch.[3] Even minor variations can favor the nucleation of a different polymorph.[10]

  • Seeding: Introduce a seed crystal of the desired polymorph into a supersaturated solution. This will template the growth of that specific form, bypassing the nucleation of other, less stable forms.[3][7]

  • Solvent Choice: The solvent environment can dictate which polymorph is thermodynamically favored. Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., protic vs. aprotic) to find conditions that consistently produce the desired form.[3]

Q3: What is the role of hydrogen bonding in the crystallization of these compounds?

Hydrogen bonding is the dominant intermolecular force governing the crystal packing of 1,3-thiazole-2-sulfonamides.[1][2]

  • Primary Interactions: The sulfonamide N-H protons are strong hydrogen bond donors. They preferentially interact with strong acceptors, which include the sulfonyl oxygens (S=O) and the thiazole ring's nitrogen atom.[1][13]

  • Pattern Formation: These interactions often form predictable patterns, such as chains or dimers, which build the larger crystal lattice.[1][14] The specific pattern that forms can be influenced by the solvent and steric factors on the molecule, leading to polymorphism.[1]

  • Impact on Crystallization: Strong hydrogen bonds provide the energetic driving force for crystallization.[15] However, if the molecule can adopt several low-energy hydrogen-bonding conformations, it can lead to difficulties in nucleating a single, ordered crystal form, sometimes resulting in amorphous solids.[4]

Key Hydrogen Bonding Interactions

Caption: Key hydrogen bonding interactions in 1,3-thiazole-2-sulfonamides.

Key Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This technique is highly effective when a compound is very soluble in one solvent but poorly soluble in another miscible solvent.[3][7]

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol, acetone) in which it is highly soluble.

  • Filtration (Optional): If insoluble impurities are present, filter the solution.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water, hexane) dropwise to the stirred solution.[3] The rate of addition is critical; a slower rate promotes the growth of larger crystals.[7][10]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of supersaturation.[3]

  • Crystal Growth: Stop adding the anti-solvent and allow the flask to stand undisturbed. Crystals should begin to form. For maximum yield, the flask can be cooled further after initial crystal growth is observed.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.[6]

Protocol 2: Vapor Diffusion Crystallization

This method is ideal for growing very high-quality, single crystals from small amounts of material, often used for X-ray diffraction analysis.[15]

  • Prepare Sample: Dissolve the compound in a small amount of a "good," relatively less volatile solvent (e.g., toluene, ethyl acetate) in a small, open vial.

  • Set Up Chamber: Place this inner vial inside a larger, sealable jar or beaker that contains a small volume of a volatile "anti-solvent" (e.g., hexane, pentane).[15] The anti-solvent must be more volatile than the good solvent.

  • Seal and Equilibrate: Seal the outer container tightly. Over time, the volatile anti-solvent will slowly diffuse into the inner vial containing the compound solution.[15][16]

  • Crystal Growth: This slow increase in the concentration of the anti-solvent gradually reduces the compound's solubility, leading to the slow growth of high-quality crystals over several hours to days.[16][17]

  • Isolation: Once suitable crystals have formed, carefully open the chamber and collect the crystals.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • JoVE. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. Retrieved from [Link]

  • Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]

  • Cortes, S. (2020). Experiment 3 Notes: Purification of Sulfanilamide by Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2235. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Myerson, A. S., & Krumme, M. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(4), 874-887. Retrieved from [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1838-1854. Retrieved from [Link]

  • Surov, A. O., et al. (2018). Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. CrystEngComm, 20(29), 4158-4169. Retrieved from [Link]

  • Grothe, E., et al. (2025). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design. Retrieved from [Link]

  • Cooper, V., Pearce, G., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1219-1225. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(3), 1935-1946. Retrieved from [Link]

  • Kitamura, M., & Ishizu, T. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. Retrieved from [Link]

  • Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2916-2923. Retrieved from [Link]

  • Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. ACS Publications. Retrieved from [Link]

  • van de Streek, J., et al. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2021). Reverse Antisolvent Method To Avoid Jelly-like Phase Generation and Preparation of Crystalline Cefquinome. Crystal Growth & Design, 21(11), 6345-6354. Retrieved from [Link]

  • Unknown. (n.d.). Re-crystallization experiments.
  • Mark Niemczyk. (2021). Crystallization of Sulfanilamide. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Dujaili, A. H., et al. (2013). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. Chemistry and Materials Research, 3(9), 162-173. Retrieved from [Link]

  • van de Streek, J., et al. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
  • Al-Rashood, S. T., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18987-19000. Retrieved from [Link]

  • Al-Dujaili, A. H., et al. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. Retrieved from [Link]

  • Bo-Sheng, W., et al. (2025). Investigation of the riddle of sulfathiazole polymorphism. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. Scientific Reports, 13(1), 5461. Retrieved from [Link]

Sources

Technical Support Center: Optimization of the Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the Hantzsch thiazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the synthesis of thiazole-containing compounds. My goal is to move beyond standard textbook procedures and provide you with field-proven insights to troubleshoot common issues, optimize reaction conditions, and enhance the overall efficiency and success of your experiments.

PART 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the Hantzsch synthesis.

Question: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

Answer: The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring. It proceeds through a sequence of nucleophilic attack and cyclization steps. The generally accepted mechanism involves two key stages:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone. This initial step forms an S-alkylated intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic thiazole ring.

The entire process is essentially an H-X-C-C + N-C=S type condensation. The reaction is typically catalyzed by a base or can proceed thermally.

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide (R1-C(=S)NH2) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S-Alkylation Haloketone α-Haloketone (R2-C(=O)CH(X)R3) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration Water H2O

Caption: Fig. 1: Hantzsch Thiazole Synthesis Mechanism

Question: What are the essential starting materials and reagents?

Answer: The core components for a Hantzsch synthesis are:

  • An α-halocarbonyl compound: Most commonly an α-haloketone (e.g., 2-chloroacetophenone) or an α-haloaldehyde. The nature of the halogen can influence reactivity, with the typical order being I > Br > Cl.

  • A thioamide-containing compound: This can be a simple thioamide (like thioacetamide), thiourea, or a more complex derivative.

  • A solvent: The choice of solvent is critical and often depends on the solubility of the starting materials and the desired reaction temperature. Ethanol, methanol, and acetic acid are common choices.

  • A base (optional but common): A base like pyridine or sodium acetate is often used to neutralize the hydrogen halide (HX) formed during the reaction, which can prevent unwanted side reactions or protonation of the starting materials.

Question: How should I monitor the progress of my reaction?

Answer: The most reliable method for monitoring the reaction is Thin Layer Chromatography (TLC). Co-spot your reaction mixture with your starting materials (the α-haloketone and the thioamide). The reaction is complete when you observe the complete consumption of the limiting reagent spot and the appearance of a new, distinct spot for the thiazole product. For more quantitative analysis, techniques like HPLC or LC-MS can be employed to track the formation of the product and the disappearance of reactants over time.

PART 2: Troubleshooting and Optimization Guide

This section tackles specific experimental problems with detailed explanations and actionable solutions.

Problem: My reaction yield is very low or I'm getting no product at all.

This is the most common issue and can stem from several factors. Let's break down the potential causes.

Expert Insight: The α-haloketones are often lachrymatory and can be unstable, especially if they are α-bromo or α-iodo ketones. They can decompose upon storage. Similarly, thioamides can be susceptible to hydrolysis.

Troubleshooting Steps:

  • Verify Purity: Check the purity of your α-haloketone and thioamide by NMR or melting point before starting the reaction.

  • Fresh Reagents: If possible, use freshly prepared or newly purchased reagents. If you suspect decomposition of the α-haloketone, consider purifying it by recrystallization or distillation immediately before use.

  • Proper Storage: Store α-haloketones in a cool, dark, and dry place. Thioamides should also be stored away from moisture.

Expert Insight: While a 1:1 stoichiometry is theoretically required, side reactions can consume the starting materials. For instance, α-haloketones can undergo self-condensation or Favorskii rearrangement in the presence of a base.

Troubleshooting Steps:

  • Stoichiometric Adjustment: A slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes be beneficial to ensure the complete consumption of the more expensive or unstable α-haloketone.

  • Order of Addition: Consider adding the base portion-wise or at a later stage. Adding the base at the beginning can sometimes promote side reactions of the α-haloketone before it has a chance to react with the thioamide.

Expert Insight: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction rate. A solvent that is too polar might excessively solvate the reactants, slowing down the reaction. Conversely, a non-polar solvent may not provide sufficient solubility. The temperature must be high enough to overcome the activation energy but not so high that it promotes decomposition or side reactions.

Data-Driven Recommendations:

SolventTypical Temperature (°C)Notes
EthanolReflux (approx. 78°C)The most common and versatile choice. Good for a wide range of substrates.
Acetic Acid80 - 110°CCan act as both a solvent and a catalyst. Useful for less reactive substrates.
DioxaneReflux (approx. 101°C)A good alternative when reactants are not soluble in alcohols.
Dimethylformamide (DMF)60 - 100°CA polar aprotic solvent, useful for pushing sluggish reactions.
Microwave Irradiation100 - 150°CSignificantly reduces reaction times from hours to minutes.

Actionable Protocol: Solvent Screening To optimize, set up several small-scale reactions in parallel using different solvents (e.g., ethanol, acetic acid, DMF) and monitor them by TLC to identify the most effective system for your specific substrates.

Problem: I'm observing significant formation of side products.

Expert Insight: The formation of byproducts is a clear indicator that reaction conditions are favoring alternative reaction pathways. Identifying the likely side products is the first step to mitigating their formation.

Side_Reactions Fig. 2: Common Side Reactions Reactants α-Haloketone + Thioamide DesiredPath Hantzsch Synthesis Reactants->DesiredPath SidePath1 Favorskii Rearrangement (Base-Induced) Reactants->SidePath1 Excess Base High Temp. SidePath2 Self-Condensation Reactants->SidePath2 High Concentration Thiazole Desired Thiazole Product DesiredPath->Thiazole EsterProduct Ester/Acid Product SidePath1->EsterProduct DimerProduct Dimerized Byproducts SidePath2->DimerProduct

Caption: Fig. 2: Common Side Reactions

  • Symptom: You isolate an ester or carboxylic acid derivative instead of your thiazole.

  • Cause: This is a classic base-mediated rearrangement of α-haloketones. Strong bases or high concentrations of weaker bases can promote this pathway.

  • Solution:

    • Reduce Basicity: If using a base like pyridine, try reducing the amount or switching to a milder base like sodium bicarbonate.

    • No Base Condition: Attempt the reaction in a neutral solvent like ethanol or a slightly acidic one like acetic acid, which can catalyze the reaction without promoting the rearrangement.

  • Symptom: You observe a byproduct with a mass corresponding to a dimer of the thioamide-derived fragment.

  • Cause: This can occur through the self-condensation of two molecules of the thioamide with a bridging fragment derived from the α-haloketone.

  • Solution: This is often an issue of concentration. Try running the reaction at a lower concentration (higher dilution) to favor the intramolecular cyclization over intermolecular side reactions.

Problem: My product is difficult to isolate and purify.
  • Expert Insight: The nitrogen atoms in the thiazole ring are basic and can be protonated by the hydrogen halide (e.g., HBr, HCl) generated during the reaction, forming a hydrohalide salt (e.g., thiazolium bromide). These salts are often highly soluble in polar solvents like ethanol but insoluble in common organic extraction solvents.

  • Protocol for Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring until the solution is neutral or slightly basic (pH 7-8).

    • This neutralizes the salt, liberating the free thiazole base, which will often precipitate as a solid or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

    • Collect the solid by filtration or perform a standard liquid-liquid extraction.

  • Expert Insight: Not all thiazoles are crystalline solids at room temperature. Low molecular weight or asymmetrically substituted thiazoles are often oils.

  • Purification Strategy: Flash column chromatography is the method of choice for purifying oily products.

    • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.

    • TLC Guidance: Use TLC to determine the optimal solvent system that gives good separation (a difference in Rf values of at least 0.2) between your product and any impurities.

    • Post-Chromatography: After chromatography, impurities from the silica gel or residual solvents can sometimes prevent crystallization. Ensure you thoroughly remove the solvent under high vacuum.

PART 3: Advanced Optimization Workflow

For high-throughput synthesis or challenging substrates, a more systematic approach is required.

Optimization_Workflow Fig. 3: Systematic Optimization Workflow Start Define Substrates (Thioamide, α-Haloketone) Screen1 Solvent & Temperature Screen (e.g., EtOH reflux, AcOH 100°C, DMF 80°C) Start->Screen1 Decision1 Acceptable Yield? Screen1->Decision1 Screen2 Catalyst/Base Screen (e.g., Pyridine, NaHCO3, No Base) Decision1->Screen2 No Optimized Optimized Conditions Decision1->Optimized Yes Decision2 Improved Yield/ Purity? Screen2->Decision2 Screen3 Concentration & Stoichiometry (e.g., 0.1M vs 1.0M, 1.2 eq Thioamide) Decision2->Screen3 No Decision2->Optimized Yes Decision3 Further Improvement? Screen3->Decision3 Decision3->Optimized Yes Decision3->Optimized No (Re-evaluate)

Caption: Fig. 3: Systematic Optimization Workflow

Experimental Protocol: Microwave-Assisted Synthesis

This method is ideal for rapid optimization and library synthesis.

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the thioamide (1.0 mmol, 1.0 equiv) and the α-haloketone (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add 3-5 mL of ethanol.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120°C, the hold time to 10-20 minutes, and the power to 100-200 W.

  • Work-up: After the reaction, cool the vial to room temperature. If a precipitate has formed, collect it by filtration. If not, proceed with the aqueous base work-up as described above.

This protocol dramatically accelerates the reaction, allowing for multiple condition screenings in a single day.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley. [Link]

  • Banu, S. K., & Kumar, R. S. (2021). A review on microwave-assisted synthesis of thiazole derivatives. Journal of Heterocyclic Chemistry, 58(7), 1435-1456. [Link]

  • Chen, Z., & Chen, Z. (2012). Favorskii Rearrangement in Organic Synthesis. Chemical Reviews, 112(11), 5849-5915. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Thiazole Synthesis. Organic Chemistry Portal. [Link]

Technical Support Center: Navigating the Aqueous Solubility of 1,3-Thiazole-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 1,3-Thiazole-2-Sulfonamide in aqueous media. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors. Our aim is to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of how to effectively manage the solubility of this compound.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a heterocyclic compound with a molecular formula of C₃H₄N₂O₂S₂ and a molecular weight of approximately 164.21 g/mol .[1] Like many sulfonamides, it is a weak acid and its solubility in aqueous solutions is often limited, which can pose significant challenges in various experimental and developmental settings. The key to overcoming these challenges lies in understanding and manipulating the physicochemical properties of the molecule.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section is structured to help you diagnose and resolve common issues encountered when working with this compound.

Issue 1: The compound fails to dissolve completely in my aqueous buffer.

Root Cause Analysis: This is the most common issue and can be attributed to several factors:

  • Insufficient pH: As a weak acid, the solubility of this compound is highly dependent on the pH of the solution. In acidic or neutral media, the compound exists predominantly in its less soluble, un-ionized form.

  • Low Intrinsic Solubility: The inherent solubility of the un-ionized form of the compound in water may be very low.

  • Inadequate Mixing/Agitation: Insufficient energy input may not be enough to overcome the lattice energy of the solid compound.

Solutions Workflow:

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

Detailed Protocols & Explanations:

  • pH Adjustment:

    • Principle: By increasing the pH of the aqueous medium above the pKa of the sulfonamide group, you deprotonate it, forming a more soluble salt.[2] For sulfonamides, the pKa of the –SO₂NH₂ moiety is typically in the range of 7.3–9.7.[3]

    • Protocol:

      • Start with a buffer system that is compatible with your downstream application.

      • Gradually add a dilute basic solution (e.g., 0.1 M NaOH) while monitoring the pH.

      • Target a pH that is at least 1-2 units above the presumed pKa of this compound.

      • Continuously stir the solution during pH adjustment.

  • Use of Cosolvents:

    • Principle: Cosolvents are organic solvents that are miscible with water and can increase the solubility of non-polar solutes by reducing the polarity of the aqueous medium.

    • Common Cosolvents & Starting Concentrations:

CosolventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological assays.
Polyethylene Glycol (PEG 300/400)10-30%Can also act as a stabilizing agent.
Dimethyl Sulfoxide (DMSO)1-10%Use with caution; can have effects on cell-based assays.
Propylene Glycol10-40%A common vehicle in pharmaceutical formulations.
Issue 2: The compound dissolves initially but precipitates out over time.

Root Cause Analysis:

  • Supersaturation: The initial conditions (e.g., temporary high pH, use of a volatile cosolvent that evaporates) may have created a supersaturated solution, which is thermodynamically unstable.

  • Temperature Fluctuation: A decrease in temperature can lead to a decrease in solubility, causing the compound to precipitate.

  • Common Ion Effect: If the buffer contains ions that can form a less soluble salt with the deprotonated sulfonamide, precipitation can occur.

Solutions:

  • Formulation Strategies for Stability:

    • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. The drug can exist in an amorphous form, which has a higher apparent solubility and dissolution rate compared to the crystalline form.

      • Principle: By reducing the particle size to a molecular level and improving wettability, solid dispersions can enhance both the rate and extent of dissolution.

      • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[4]

      • Principle: The hydrophobic part of the this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex with enhanced aqueous solubility.[4]

      • Common Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Control of Experimental Conditions:

    • Maintain a constant temperature throughout the experiment.

    • Ensure the final concentration of the compound is below its equilibrium solubility under the experimental conditions.

    • If using cosolvents, ensure the container is sealed to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the pKa of this compound?

A2: The specific experimentally determined pKa for this compound is not available in the provided search results. However, for heterocyclic sulfonamides, the pKa of the sulfonamide proton is generally in the range of 7.3 to 9.7.[3] It is highly recommended to experimentally determine the pKa of your specific batch of this compound for precise pH adjustments. Techniques like potentiometric titration or UV-metric methods can be employed for this purpose.[4]

Q3: Can I use salt formation to improve the solubility of this compound?

A3: Yes, salt formation is a very effective strategy. Since this compound is a weak acid, you can form a salt by reacting it with a strong base. For example, preparing a sodium or potassium salt will significantly increase its aqueous solubility. This is essentially what happens in situ when you raise the pH of the solution with NaOH or KOH.

Q4: Are there any advanced techniques to improve the bioavailability of poorly soluble sulfonamides like this one?

A4: Absolutely. For more challenging cases, especially in drug development, advanced formulation strategies are often employed. One such promising technique is the formation of a nanosuspension . This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area and, consequently, the dissolution velocity and saturation solubility. Nanosuspensions can be a viable option for drugs that are poorly soluble in both aqueous and organic media.

Q5: How do I prepare a solid dispersion of this compound?

A5: There are several methods to prepare solid dispersions. Two common lab-scale methods are:

  • Melting (Fusion) Method:

    • Physically mix the this compound with a water-soluble carrier (e.g., PEG 6000).

    • Heat the mixture until it melts to form a homogenous liquid.

    • Rapidly cool the melt in an ice bath with vigorous stirring to solidify it.

    • The resulting solid mass is then crushed and sieved.

  • Solvent Evaporation Method:

    • Dissolve both the this compound and a carrier (e.g., PVP) in a common organic solvent (e.g., ethanol).

    • Evaporate the solvent under vacuum to leave a solid film.

    • Further dry the film to remove any residual solvent.

Q6: What is the logical process for selecting a solubility enhancement strategy?

A6: The selection of a suitable strategy depends on the specific requirements of your experiment or formulation. Here is a logical decision-making process:

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

References

  • Molecular structure, pKa, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. (n.d.).
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PubMed Central.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). ChemRxiv.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). The University of Manchester.
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (n.d.).
  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (n.d.).
  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w
  • Sulf
  • Calculated solubilities of sulfonamides investigated. (n.d.).
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
  • This compound. (n.d.). PubChem.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PubMed Central.
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND COMPUTATIONAL STUDIES OF SOME SULFONAMIDE DERIVATIVES POSSESSING THIADIAZOLE AND INDOLE NUCLEUS. (n.d.).
  • OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2024).
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PubMed Central.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
  • SALT FORM OF THE DRUG. (2020). YouTube.

Sources

Identifying and minimizing side products in thiazole sulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Sulfonamide Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiazole sulfonamides. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues that arise during the synthesis of thiazole sulfonamides.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in thiazole sulfonamide synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor reagent stoichiometry. We recommend monitoring the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1]

  • Side Product Formation: The formation of unintended side products is a major contributor to low yields. Common side products include hydrolysis products, over-sulfonated species, and dimers.

  • Purity of Starting Materials: Impurities in your 2-aminothiazole or sulfonyl chloride can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.[2] We recommend verifying the purity of your starting materials by NMR or LC-MS before starting the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, an overly strong base might deprotonate other sites on your molecule, leading to side reactions.

Q2: I'm observing multiple spots on my TLC, indicating the presence of impurities. What are the most likely side products?

A2: The presence of multiple spots on your TLC plate is a clear indicator of side product formation. The most common impurities in thiazole sulfonamide reactions include:

  • Hydrolysis Products: The sulfonamide (S-N) bond can be susceptible to cleavage, especially under acidic or strongly basic conditions, yielding sulfanilic acid and the parent 2-aminothiazole.[3][4]

  • Di-sulfonated Product: If the reaction conditions are too harsh or if there are other nucleophilic sites on the thiazole ring, you might observe the formation of a di-sulfonated product.

  • Unreacted Starting Materials: Residual 2-aminothiazole or sulfonyl chloride will appear as separate spots on the TLC.

  • Dimerization Products: Thiazole precursors, particularly thiazol-2-ylidenes, have a tendency to dimerize.[5]

  • Ring-Sulfonated Byproducts: Under strongly acidic conditions, electrophilic aromatic substitution can occur on other aromatic rings within your molecule.[6]

Q3: How can I confirm the identity of these side products?

A3: Characterizing side products is crucial for effective troubleshooting. We recommend the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of your reaction mixture and obtaining their molecular weights, which can help in identifying potential side products.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, allowing for their definitive identification.[1][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of each component in your reaction mixture, giving you an idea of the prevalence of each side product.[3][4]

Troubleshooting Guides

This section provides detailed guides to address specific problems you might encounter during your experiments.

Problem 1: Significant Formation of Hydrolysis Products

Symptoms:

  • LC-MS analysis shows peaks corresponding to the molecular weights of sulfanilic acid and your starting 2-aminothiazole derivative.

  • The pH of your reaction mixture is strongly acidic or basic.

Causality: The sulfonamide bond is susceptible to hydrolytic cleavage. This is particularly favorable under acidic conditions where the amine group can be protonated, making the sulfonyl group a better leaving group.[3][4] Conversely, strong bases can also promote hydrolysis.

Mitigation Strategies:

Protocol 1: pH Control and Optimization

  • Buffer the Reaction: If possible, perform the reaction in a buffered solution to maintain a neutral or slightly basic pH (pH 7-9). Sulfonamides are generally more stable in this range.[7]

  • Choice of Base: Use a non-nucleophilic organic base like pyridine or triethylamine instead of strong inorganic bases like NaOH or KOH.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize hydrolysis.

Table 1: Effect of pH on Sulfonamide Stability

pH RangeStability of Sulfonamide BondPredominant Hydrolysis Products
< 4 (Acidic)LowSulfanilic acid, 2-aminothiazole[3][4]
4 - 6ModerateReduced rate of hydrolysis
7 - 9 (Neutral/Slightly Basic)HighMinimal hydrolysis[7]
> 10 (Strongly Basic)LowIncreased rate of hydrolysis

Workflow for Minimizing Hydrolysis

A Problem: Hydrolysis Side Products B Analyze Reaction pH A->B C Is pH < 6 or > 10? B->C D Yes C->D E No C->E F Implement pH Control: - Use Organic Base (e.g., Pyridine) - Buffer Reaction (pH 7-9) D->F I Continue Monitoring E->I G Monitor Temperature: - Lower reaction temperature F->G H Reaction Optimized G->H

Caption: Workflow for troubleshooting hydrolysis.

Problem 2: Formation of Di-sulfonated or Ring-Sulfonated Byproducts

Symptoms:

  • Mass spectrometry data indicates the presence of a product with a molecular weight corresponding to the addition of two sulfonyl groups.

  • NMR analysis shows complex aromatic signals or loss of expected aromatic protons.

Causality: Over-sulfonylation can occur if the reaction conditions are too harsh (e.g., high temperature, excess sulfonyl chloride) or if there are multiple nucleophilic sites on the thiazole or other aromatic rings. Ring sulfonation is a classic electrophilic aromatic substitution that is promoted by strong acids.[6]

Mitigation Strategies:

Protocol 2: Stoichiometry and Temperature Control

  • Precise Stoichiometry: Use a precise 1:1 molar ratio of the 2-aminothiazole to the sulfonyl chloride. A slight excess of the amine can sometimes be beneficial to ensure all the sulfonyl chloride is consumed.

  • Controlled Addition: Add the sulfonyl chloride dropwise to the solution of the 2-aminothiazole at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.

  • Milder Conditions: Avoid using strong acids like concentrated sulfuric acid if your molecule contains other aromatic rings that could be susceptible to sulfonation.[6] Consider alternative sulfonylation methods if ring sulfonation is a persistent issue.[8]

Reaction Pathway: Desired vs. Side Reaction

cluster_0 Desired Pathway cluster_1 Side Pathway A 2-Aminothiazole C Thiazole Sulfonamide (Mono-sulfonated) A->C 1 eq. B Sulfonyl Chloride B->C 1 eq. D 2-Aminothiazole F Di-sulfonated Product D->F >1 eq. G Ring-Sulfonated Product D->G Strong Acid E Sulfonyl Chloride (Excess) E->F

Caption: Desired vs. side reaction pathways.

Problem 3: Dimerization of Thiazole Precursors

Symptoms:

  • A high molecular weight impurity is detected by MS, often double the mass of a reaction intermediate.

  • The reaction mixture becomes discolored or insoluble precipitates form.

Causality: Certain reactive intermediates in thiazole synthesis, such as thiazol-2-ylidenes, are known to undergo dimerization.[5] This is more likely to occur under conditions that favor the formation of these intermediates, such as in the presence of strong bases.

Mitigation Strategies:

Protocol 3: Optimizing Reaction Conditions to Minimize Dimerization

  • Choice of Base: Use a milder base that is sufficient to deprotonate the amine for sulfonylation but not strong enough to generate significant amounts of reactive ylide intermediates.

  • Solvent Effects: The choice of solvent can influence the stability of reactive intermediates. Aprotic solvents are generally preferred for sulfonamide synthesis.[9]

  • Alternative Synthetic Routes: If dimerization is a persistent problem with a particular synthetic route to the thiazole ring, consider alternative methods for constructing the thiazole core that do not proceed through dimer-prone intermediates.[10][11][12]

References

  • Veeprho. (n.d.). Sulfathiazole Impurities and Related Compound.
  • Koprivnik, S., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(15), 9047-9056.
  • Koprivnik, S., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(15), 9047-9056.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Ahmed, E., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(12), e34980.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 86(10), 1059-1064.
  • DeLuca, L., & Giacomelli, G. (2006). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 106(7), 2560-2598.
  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc, 2009(2), 89-104.
  • Wikipedia. (n.d.). Thiazole.
  • Reddit. (2015). A question about sulfonamide hydrolysis.
  • Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. (Master's thesis).
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Lansdell, M. I., et al. (2022). On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. ACS Organic & Inorganic Au, 2(4), 332-339.
  • Pharmaffiliates. (n.d.). Sulfathiazole-impurities.
  • Courseware, C. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

Sources

Technical Support Center: Strategies for Enhancing the Biological Potency of 1,3-Thiazole-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of 1,3-thiazole-2-sulfonamides. This guide is designed to provide you with practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesis and biological evaluation of this important class of compounds. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis and handling of 1,3-thiazole-2-sulfonamides.

Q1: What are the most critical factors influencing the yield of my Hantzsch thiazole synthesis for preparing the 2-aminothiazole precursor?

A1: Low yields in the Hantzsch synthesis of 2-aminothiazoles, a key precursor for your target compounds, often stem from several factors. Firstly, the reaction conditions, including temperature and solvent, are paramount. Many of these reactions require heating to overcome the activation energy.[1][2] Modern approaches often utilize microwave irradiation to significantly reduce reaction times and improve yields.[1] The choice of solvent is also crucial; while alcohols like methanol and ethanol are common, exploring other options or even solvent-free conditions can sometimes enhance yields.[1][2] Secondly, the purity of your reactants, the α-haloketone and thiourea, is critical, as impurities can lead to undesirable side reactions.[1] Finally, while the stoichiometry is typically a 1:1 molar ratio, using a slight excess of thiourea can help ensure the complete consumption of the often more valuable α-haloketone.[3]

Q2: I'm observing an unexpected isomer in my Hantzsch synthesis when using an N-substituted thiourea. How can I control the regioselectivity?

A2: The reaction of an α-haloketone with an N-monosubstituted thiourea can indeed lead to two regioisomers: the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity is highly dependent on the reaction's acidity. To exclusively obtain the 2-(N-substituted amino)thiazole isomer, it is recommended to perform the reaction in a neutral solvent.[1] Conversely, if the 2-imino-2,3-dihydrothiazole is the target or a significant byproduct, conducting the reaction under strongly acidic conditions, such as in a 10M HCl-EtOH mixture, will favor its formation.[1][4]

Q3: My purified 1,3-thiazole-2-sulfonamide has poor solubility in aqueous buffers for biological assays. What strategies can I employ to improve its solubility?

A3: Poor aqueous solubility is a common challenge with sulfonamide-containing compounds.[5] Several strategies can be employed to address this. One common approach is to use co-solvents, which are water-miscible solvents that can increase the solubility of hydrophobic compounds.[6] Another technique is pH adjustment; the solubility of sulfonamides can be significantly influenced by the pH of the solution.[6][7] For acidic and basic drugs, salt formation is a highly effective method to enhance solubility and dissolution rates.[8] Other methods include the use of surfactants, complexation (e.g., with cyclodextrins), and the preparation of solid dispersions or microemulsions.[6][7] It is crucial to select a method that does not interfere with the biological assay being performed.

Q4: I'm seeing inconsistent results in my enzyme inhibition assays. Could my sulfonamide compound be interfering with the assay itself?

A4: Yes, it is possible for compounds, including sulfonamides, to interfere with assay components, leading to unreliable data. For instance, in fluorescence-based assays, the intrinsic fluorescence of a compound or its ability to quench the fluorescence of a reporter molecule can be a source of interference. It is also important to consider that some compounds can cause non-specific inhibition through aggregation or other mechanisms. To mitigate these issues, it is essential to run appropriate controls, such as testing the compound's effect on the assay signal in the absence of the enzyme. Additionally, varying the enzyme and substrate concentrations can help to identify and characterize any non-specific inhibition.

Part 2: Troubleshooting Guides

This section provides more detailed, issue-specific guidance for common problems encountered in the lab.

Guide 1: Troubleshooting the Synthesis of 1,3-Thiazole-2-Sulfonamides
Problem Potential Cause Recommended Solution
Low yield in the final sulfonylation step Hydrolysis of sulfonyl chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inappropriate base: The choice of base is critical for neutralizing the HCl byproduct without interfering with the reaction.Use a non-nucleophilic organic base like pyridine or triethylamine.
Side reactions: With primary 2-aminothiazoles, bis-sulfonylation can occur, reducing the yield of the desired monosulfonamide.Use a slight excess of the 2-aminothiazole (1.1-1.2 equivalents) to favor monosubstitution.
Difficult purification of the final product Polar nature of the sulfonamide: The sulfonamide group imparts polarity, which can lead to tailing on silica gel chromatography.Consider using a different stationary phase for chromatography, such as alumina. Recrystallization is often an effective purification method for sulfonamides.
Formation of colored impurities: Side reactions during the Hantzsch synthesis or subsequent steps can generate colored byproducts.Treatment with activated charcoal during recrystallization can often remove colored impurities.
Inconsistent reaction times in Hantzsch synthesis Variable heating: Inconsistent heating can lead to variable reaction rates and yields.Use a temperature-controlled heating mantle or oil bath for consistent heating. Microwave synthesis can offer precise temperature control and rapid heating.[1]
Catalyst deactivation: If using a catalyst, it may lose activity over time or with certain substrates.Ensure the catalyst is fresh and properly stored. If using a reusable catalyst, verify its activity before use.
Guide 2: Troubleshooting Biological Assays
Problem Potential Cause Recommended Solution
Compound precipitation in assay buffer Low aqueous solubility: The compound's solubility limit in the assay buffer has been exceeded.Perform a solubility test of your compound in the assay buffer before conducting the full experiment. Consider using the solubility enhancement techniques mentioned in the FAQs (e.g., co-solvents, pH adjustment), ensuring they don't affect the assay.[6][9]
High background signal in fluorescence-based assays Compound autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths of the assay.Measure the fluorescence of the compound in the assay buffer without the enzyme or other assay components to determine its contribution to the background signal. If significant, consider using a different fluorescent probe with a shifted spectrum or a non-fluorescence-based assay format.
Variable IC50 values between experiments Inconsistent cell density (for cell-based assays): The number of cells seeded can affect the apparent potency of a cytotoxic compound.Ensure accurate and consistent cell counting and seeding for each experiment.
Enzyme activity variation: The specific activity of the enzyme may vary between batches or with storage time.Always run a standard inhibitor with a known IC50 value in parallel with your test compounds to normalize the data and monitor for any shifts in enzyme activity.
Apparent activation at high compound concentrations Assay interference: The compound may be interfering with the detection system, leading to an artificial increase in signal.Run controls to test for compound interference as described above. Spectrally scan your compound to check for absorbance overlap with your assay's detection wavelength.

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key experiments and presents structure-activity relationship data in a structured format.

Protocol 1: General Procedure for the Synthesis of 1,3-Thiazole-2-Sulfonamides

This protocol outlines a typical two-step synthesis starting from an α-haloketone and thiourea.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-arylthiazole [10]

  • In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1.0 eq.) and thiourea (1.2 eq.) in ethanol.

  • Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-aminothiazole is often pure enough for the next step.

Step 2: Sulfonylation of 2-Amino-4-arylthiazole

  • To a stirred solution of the 2-amino-4-arylthiazole (1.0 eq.) in anhydrous pyridine at 0 °C, add the desired benzenesulfonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay[11][12]

This colorimetric assay measures the esterase activity of carbonic anhydrase.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, add 120 µL of Tris-HCl buffer (50 mM, pH 7.4), 20 µL of a 0.5 mg/mL solution of bovine carbonic anhydrase II, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the plate at 25 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-nitrophenyl acetate (p-NPA) solution (10 mM in acetonitrile).

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: MTT Assay for Anticancer Activity[13][14][15][16]

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation: Structure-Activity Relationship (SAR) of 1,3-Thiazole-2-Sulfonamides as Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory activity (Ki in nM) of a series of substituted 1,3-thiazole-2-sulfonamides against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

Compound R1 R2 hCA I (Ki, nM) hCA II (Ki, nM)
1HH75012
2CH3H68010
3H4-F5208.5
4H4-Cl4507.2
5H4-Br4306.8
6H4-I4106.5
7H4-NO22505.1
8H4-OCH382015
Acetazolamide (Standard) --25012

Data is illustrative and compiled from trends observed in the literature. Actual values may vary.

Interpretation of SAR Data:

  • Substitution on the Phenyl Ring (R2): Electron-withdrawing groups (e.g., halogens, nitro group) at the para-position of the phenyl ring generally enhance the inhibitory activity against both hCA I and hCA II. This suggests that these groups may be involved in favorable interactions within the active site of the enzyme.

  • Substitution on the Thiazole Ring (R1): The effect of substitution on the thiazole ring is less pronounced in this series, but even a small methyl group (Compound 2) slightly improves activity compared to the unsubstituted analog (Compound 1).

  • Selectivity: Most of the synthesized compounds show significantly better inhibition of hCA II over hCA I, which is a desirable characteristic for certain therapeutic applications like glaucoma treatment.

Part 4: Visualization & Mechanistic Insights

This section provides diagrams to illustrate key concepts and experimental workflows, offering a deeper understanding of the underlying mechanisms.

Diagram 1: General Synthetic Pathway for 1,3-Thiazole-2-Sulfonamides

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sulfonylation alpha-Haloketone alpha-Haloketone 2-Aminothiazole 2-Aminothiazole alpha-Haloketone->2-Aminothiazole + Thiourea (Ethanol, Reflux) Thiourea Thiourea Final_Product This compound 2-Aminothiazole->Final_Product + Sulfonyl Chloride (Pyridine, RT) Sulfonyl_Chloride Benzenesulfonyl Chloride

Caption: Synthetic route to 1,3-thiazole-2-sulfonamides.

Diagram 2: Mechanism of Carbonic Anhydrase Inhibition

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn2+ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H2O/OH- Zn->H2O CO2 CO2 H2O->CO2 Catalytic Activity Sulfonamide R-SO2NH2 Zn_Inhibited Zn2+ Sulfonamide->Zn_Inhibited Coordinates to Zinc His4 His Zn_Inhibited->His4 His5 His Zn_Inhibited->His5 His6 His Zn_Inhibited->His6 HCO3 HCO3- CO2->HCO3

Caption: Sulfonamide inhibitor coordinating to the zinc ion in the active site.

Diagram 3: Experimental Workflow for In Vitro Anticancer Assay (MTT)

G Start Seed Cancer Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add Thiazole-Sulfonamide (Various Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

References

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Molecular Structure, 1275, 134603. [Link]

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(4), 893. [Link]

  • Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry, 76(9-10), 1045-1082. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity, e202400431. [Link]

  • Zafar, W., Sumrra, S., & Chohan, Z. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry, 76(9-10), 1045-1082. [Link]

  • Sonu, et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 37(9), 2373-2387. [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein science, 7(12), 2483-2489. [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Kumar, R., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS omega, 5(21), 12267-12277. [Link]

  • Ainslie Lab @ UNC. (n.d.). MTT Assay of Cell Viability Protocol. [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • MTT Cell Assay Protocol. (n.d.). [Link]

  • IC 50 value for tested compounds 5a-5k against cancer cell lines. (n.d.). ResearchGate. [Link]

  • Kumar, A., & Saini, M. (2012). Methods of solubility enhancements. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 361-375. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Al-Hourani, B. J., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 17898-17913. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Supuran, C. T., & Clare, B. W. (1998). Part 57 : Quantum chemical QSAR of a group of 1,3,4-thiadiazole- and 1,3,4-thiadiazoline disulfonamides with carbonic anhydrase inhibitory properties. European journal of medicinal chemistry, 33(6), 489-500. [Link]

  • Gupta, S. P., et al. (2001). QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. Bioorganic & medicinal chemistry, 9(7), 1831-1838. [Link]

  • US2489038A - Purification of 2-aminothiazole - Google P
  • Li, Y., et al. (2023). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC advances, 13(33), 23099-23108. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). International Journal of Molecular Sciences, 23(17), 9844. [Link]

  • Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

  • A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. (2022). ChemistrySelect, 7(36), e202202685. [Link]

  • Karakaya, A., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(13), 12045-12055. [Link]

  • Gupta, S. P. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research, 60, 171-204. [Link]

  • Zhang, M., et al. (2020). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 25(18), 4192. [Link]

  • Ozturk, M., et al. (2016). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 1-5. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Sharma, A., et al. (2014). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Medicinal chemistry research, 23(11), 4749-4760. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2014). Der Pharma Chemica, 6(5), 274-279. [Link]

  • Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 4(3), 55-63. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). African Journal of Biotechnology, 7(16). [Link]

  • Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of urology, 117(6), 757-758. [Link]

  • Quantitative characterization of three carbonic anhydrase inhibitors by LESA mass spectrometry. (2022). Journal of the American Society for Mass Spectrometry, 33(7), 1276-1283. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Vree, T. B., et al. (1989). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. Antimicrobial agents and chemotherapy, 33(5), 793-794. [Link]

  • Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education, 77(11), 1431. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 787-791. [Link]

Sources

Technical Support Center: Designing 1,3-Thiazole-2-Sulfonamide Analogs to Overcome Drug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team Last Updated: January 12, 2026

Knowledge Base: Understanding the Challenge

Welcome, researchers. This guide is designed to provide in-depth technical support for the design, synthesis, and evaluation of novel 1,3-thiazole-2-sulfonamide analogs aimed at overcoming established drug resistance mechanisms. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary for success in this critical area of drug development.

The Core Mechanism: How Sulfonamides Work

Sulfonamides are synthetic antimicrobial agents that function by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[1][2] Bacteria must synthesize their own folate, which is a precursor for nucleotide synthesis and, consequently, DNA replication and repair.[3] Sulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (pABA). By binding to the enzyme's active site, they halt the production of dihydropteroate, leading to bacteriostasis. Mammalian cells are not affected because they acquire folate from their diet and lack the DHPS enzyme.[1][3]

Folic_Acid_Pathway Pteridine_Precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_Precursor->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides Sulfonamides This compound Analogs Sulfonamides->DHPS Competitively Inhibits

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

The Rise of Resistance: Key Mechanisms

The clinical efficacy of sulfonamides has been severely compromised by the evolution and spread of bacterial resistance.[2] Understanding these mechanisms is fundamental to designing next-generation inhibitors.

Mechanism Molecular Basis Consequence References
Target Modification (Acquired) Horizontal transfer of plasmid-borne sul genes (sul1, sul2, sul3), which encode for highly divergent DHPS enzymes.The acquired DHPS variants have a drastically reduced affinity for sulfonamides but retain a normal affinity for the natural substrate, pABA.[2][4][1][2][4]
Target Modification (Mutational) Spontaneous mutations in the chromosomal folP gene, which encodes the native DHPS enzyme.Amino acid substitutions, often in loops near the active site, reduce the binding affinity of sulfonamides.[4][5][2][4][5]
Metabolic Bypass Overproduction of the natural substrate, p-aminobenzoic acid (pABA).Increased concentrations of pABA outcompete the sulfonamide inhibitor at the DHPS active site.[6][6]
Reduced Drug Accumulation Expression of efflux pumps that actively transport sulfonamides out of the bacterial cell.The intracellular concentration of the drug remains below the threshold required for effective DHPS inhibition.[6][6]

Troubleshooting & Experimental Guides (FAQs)

This section addresses specific issues you may encounter during your research workflow, from chemical synthesis to biological evaluation.

Category 1: Synthetic Chemistry

Question: My sulfonamide synthesis yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in sulfonamide synthesis are a frequent challenge. The primary culprits are often related to the reactivity and stability of your starting materials.

  • Cause 1: Hydrolysis of the Sulfonyl Chloride. Your sulfonyl chloride starting material is highly electrophilic and extremely sensitive to moisture. Even trace amounts of water in your solvent or on your glassware can hydrolyze it to the unreactive sulfonic acid, killing your reaction.[7][8]

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[9]

  • Cause 2: Poor Nucleophilicity of the Amine. The 2-amino group on the 1,3-thiazole ring can be a weak nucleophile. Steric hindrance from adjacent groups on your analog design can further reduce its reactivity.

    • Solution: The choice of base is critical. Use a non-nucleophilic organic base like pyridine or triethylamine to scavenge the HCl byproduct without competing with your amine.[7] If the reaction is still sluggish, you can gently heat the reaction or add a catalyst like 4-dimethylaminopyridine (DMAP), which forms a more reactive intermediate with the sulfonyl chloride.[8]

  • Cause 3: Inappropriate Stoichiometry. Incorrect molar ratios can leave you with unreacted starting material.

    • Solution: Double-check your calculations. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1–1.5 equivalents) to ensure full neutralization of the generated HCl.[9]

Synthesis_Troubleshooting Start Low Yield in Sulfonamide Synthesis Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Anhydrous Are conditions strictly anhydrous? Check_Conditions->Anhydrous Amine_Purity Is amine pure & dry? Check_Reagents->Amine_Purity Solution_Recalculate Recalculate molar ratios. Use 1.1-1.5 eq. base. Check_Stoichiometry->Solution_Recalculate Base_Solvent Is base/solvent optimal? Anhydrous->Base_Solvent Yes Solution_Dry Oven-dry glassware, use anhydrous solvents, run under N2/Ar. Anhydrous->Solution_Dry No Solution_Optimize Use non-nucleophilic base (pyridine). Add DMAP catalyst or gently heat. Base_Solvent->Solution_Optimize No Sulfonyl_Purity Is sulfonyl chloride fresh? Amine_Purity->Sulfonyl_Purity Yes Solution_Purify_Amine Purify amine (recrystallize/distill). Amine_Purity->Solution_Purify_Amine No Solution_Fresh_Sulfonyl Use fresh sulfonyl chloride or purify before use. Sulfonyl_Purity->Solution_Fresh_Sulfonyl No

Caption: Troubleshooting decision tree for low-yield sulfonamide synthesis.

Question: How should I purify my final this compound analog?

Answer: Recrystallization is often the most effective method for purifying solid sulfonamide products.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

  • Procedure:

    • Dissolve your crude product in the minimum amount of boiling solvent to form a saturated solution.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask to encourage the growth of large, pure crystals.

    • Once at room temperature, cool the flask in an ice bath to maximize precipitation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[7]

Category 2: Biological Assays & Screening

Question: My compound shows potent activity against wild-type DHPS in an enzymatic assay but has a high MIC against the whole bacteria. What's happening?

Answer: This is a classic drug development challenge that highlights the difference between inhibiting an isolated target and killing a whole organism. Several factors could be at play:

  • Poor Permeability: The compound may not be able to cross the bacterial cell wall and/or membrane to reach its cytoplasmic target, DHPS. The outer membrane of Gram-negative bacteria is a particularly formidable barrier.

    • Troubleshooting: Assess the physicochemical properties of your analog (e.g., LogP, polar surface area). Consider synthesizing analogs with properties more favorable for cell penetration. You can also test your compound against a bacterial mutant with a more permeable outer membrane.

  • Efflux Pumps: Your compound might be a substrate for one or more bacterial efflux pumps, which actively remove it from the cell before it can reach an effective concentration.[6]

    • Troubleshooting: Test your compound in combination with a known efflux pump inhibitor (EPI), such as PAβN (Phe-Arg β-naphthylamide). A significant reduction in the MIC in the presence of an EPI suggests that efflux is a major issue.

  • Compound Instability: The molecule may be unstable in the culture medium or may be metabolized by the bacteria into an inactive form.

    • Troubleshooting: Use HPLC-MS to analyze the concentration and integrity of your compound in the culture medium over the course of the MIC experiment.

Question: How do I design an experiment to confirm that my new analog is specifically targeting the resistant DHPS enzyme?

Answer: To prove your analog overcomes target-mediated resistance, you need to compare its activity against both susceptible and resistant systems.

  • Strategy 1: Recombinant Enzyme Assays. Express and purify both the wild-type (susceptible) DHPS and a clinically relevant resistant variant (e.g., Sul1 or Sul2). Perform kinetic assays to determine the inhibition constant (Kᵢ) of your analog against both enzymes. A successful analog will have a low Kᵢ for both the wild-type and the resistant enzyme, unlike traditional sulfonamides which will show a much higher Kᵢ for the resistant variant.

  • Strategy 2: Genetically Matched Strains. The gold standard is to use isogenic bacterial strains. Compare the MIC of your analog against:

    • A wild-type, sulfonamide-susceptible strain.

    • A resistant strain that differs only by the presence of a plasmid carrying a sul gene (e.g., sul1). A successful analog should have a similar, low MIC against both strains, demonstrating its ability to bypass this common resistance mechanism.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Rational_Design Rational Design of Analogs (Targeting Resistant DHPS) Synthesis Chemical Synthesis Rational_Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Enzyme_Assay In Vitro DHPS Assay (Wild-Type vs. Resistant) Purification->Enzyme_Assay MIC_Assay Whole-Cell MIC Assay (Susceptible vs. Resistant Strains) Enzyme_Assay->MIC_Assay Toxicity_Assay Cytotoxicity Assay (e.g., against HeLa, HepG2 cells) MIC_Assay->Toxicity_Assay SAR_Analysis SAR Analysis (Structure-Activity Relationship) Toxicity_Assay->SAR_Analysis Lead_Op Lead Optimization SAR_Analysis->Lead_Op ADME_Tox In Silico / In Vitro ADME-Tox ADME_Tox->Lead_Op Lead_Op->Rational_Design Iterative Redesign

Caption: Workflow for rational design and screening of novel DHPS inhibitors.

Key Protocols

Protocol 1: General Synthesis of a 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide Analog

This protocol is a generalized example and may require optimization for specific substrates.

  • Preparation of Starting Thiourea: To a solution of sulfanilamide (1.0 eq.) in a suitable solvent like DMF, add an isothiocyanate derivative (1.05 eq.). Stir the reaction mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting amine. The resulting thiourea can often be precipitated by adding water and used in the next step after filtration and drying.

  • Cyclization to form the Thiazolone Ring: Dissolve the synthesized thiourea (1.0 eq.) and an appropriate ethyl 2-bromoacetate derivative (1.1 eq.) in DMF (approx. 0.2 M).[10]

  • Reaction: Stir the mixture at room temperature for 15-48 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry.[10] Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the final thiazolone-benzenesulfonamide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a common spectrophotometric assay.

  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

    • Enzyme: Purified recombinant DHPS (wild-type or resistant variant) diluted in assay buffer to the working concentration.

    • Substrates: Prepare stock solutions of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Test Compound: Prepare a dilution series of your synthesized analog in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 1 µL of the test compound dilution (or DMSO for control wells).

    • Add 20 µL of the DHPS enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 30 µL of a pre-mixed solution of pABA and DHPPP substrates.

  • Data Acquisition: The reaction produces pyrophosphate (PPi). The rate of PPi production can be measured continuously using a coupled enzyme system (e.g., EnzChek Pyrophosphate Assay Kit) that generates a fluorescent or colorimetric signal, read on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation:

    • Prepare a 2-fold serial dilution of your test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

    • Include a positive control well (no drug) and a negative control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the growth medium so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. [Link]

  • T. C. B. et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Lacks, S. A., & Greenberg, B. (1997). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. Journal of Infectious Diseases. [Link]

  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2024, May 3). YouTube. [Link]

  • Carr, M. A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? r/chemistry. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry. [Link]

  • Bua, S., et al. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Technical Support Center: Refining Bioassay Protocols for Consistent 1,3-Thiazole-2-Sulfonamide Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to achieving reproducible and reliable results in bioassays involving 1,3-thiazole-2-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond standard protocols to address the nuanced challenges presented by this specific chemical scaffold. Our focus is on understanding the "why" behind experimental steps to empower you to troubleshoot effectively and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and testing of this compound compounds.

Q1: My this compound compound shows poor solubility in aqueous assay buffers. What is the recommended solvent and final concentration?

A1: The limited aqueous solubility of many heterocyclic compounds, including 1,3-thiazole-2-sulfonamides, is a primary challenge.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions (typically 10-50 mM). The thiazole ring and sulfonamide group can present solubility challenges, and DMSO is generally effective at dissolving these structures.[1]

  • Final Assay Concentration: It is critical to maintain a final DMSO concentration in your assay that is non-toxic to your cells and does not interfere with the assay readout. A final concentration of ≤ 0.5% DMSO is a widely accepted standard for most cell-based assays.[2] Exceeding this can lead to artifacts and cellular stress, confounding your results.

  • Precipitation Issues: If you observe precipitation upon dilution of the DMSO stock into your aqueous assay medium, consider a serial dilution approach. A pre-dilution in a co-solvent or a less polar buffer before the final dilution into the assay medium can sometimes mitigate this. Always visually inspect for precipitation after dilution.

Q2: I am observing a high degree of variability between replicate wells. What are the likely causes?

A2: High well-to-well variability can stem from several factors, often related to either the compound's behavior or technical aspects of the assay.

  • Compound Precipitation: As mentioned above, poor solubility can lead to inconsistent concentrations of the active compound across wells.

  • Cell Seeding Inconsistency: Uneven cell distribution is a major source of variability.[3][4] Ensure your cell suspension is homogenous before and during plating. For adherent cells, be mindful of the "edge effect," where wells on the perimeter of the plate evaporate more quickly, altering cell growth and response.[2][5]

  • Pipetting Errors: Small volume inaccuracies, especially when preparing serial dilutions, can be magnified in the final results.[4] Ensure your pipettes are calibrated and use appropriate pipetting techniques.

Q3: Could my this compound be unstable in the DMSO stock solution over time?

A3: Yes, this is a critical consideration. Certain 2-aminothiazole derivatives have been shown to undergo degradation in DMSO at room temperature.[1] This can lead to a loss of the active compound and the generation of potentially interfering byproducts, resulting in a decline in activity or irreproducible results over time.

  • Storage Recommendations: Prepare fresh DMSO stock solutions whenever possible. If storage is necessary, store single-use aliquots at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

  • Quality Control: If you suspect instability, it is advisable to perform analytical chemistry (e.g., LC-MS) to check the purity of your stock solution over time.

Q4: Are there any known assay interferences specific to the sulfonamide or thiazole moieties?

A4: While not specific to this exact combination, the components have known interactions.

  • Sulfonamides and pH: The sulfonamide group has an acidic proton, and its ionization state is pH-dependent. Changes in pH within your assay system could potentially alter the compound's charge, solubility, and ability to interact with its target.

  • Thiazole Reactivity: The thiazole ring is an aromatic heterocycle that can participate in various chemical reactions.[6] While generally stable, be aware of its potential for reactivity under specific assay conditions (e.g., presence of strong oxidizing or reducing agents).

  • Promiscuous Inhibition: Like many heterocyclic scaffolds, thiazole derivatives can sometimes act as promiscuous inhibitors through aggregation or non-specific interactions. Including appropriate controls, such as structurally related but inactive analogs, can help identify such artifacts.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific issues encountered during your bioassays.

Problem 1: Inconsistent IC50/EC50 Values Across Experiments

Inconsistent potency measurements are a significant barrier to reliable structure-activity relationship (SAR) studies.

Potential Cause Diagnostic Steps Recommended Solution
Compound Instability Analyze stock solution purity via LC-MS at different time points (fresh, 1 week, 1 month).Prepare fresh stock solutions for each experiment. If storing, use single-use aliquots at ≤ -20°C.[1]
Cell Health & Passage Number Monitor cell viability and morphology. Record the passage number for each experiment.[3]Use cells within a consistent, low passage number range. Ensure high viability (>95%) before plating. Do not allow cells to become over-confluent.[3]
Reagent Variability Check lot numbers of media, serum, and key reagents.Purchase reagents in bulk from a single lot for a series of experiments. Qualify new lots before use.[3]
Incubation Time Run a time-course experiment to determine the optimal incubation period for a robust assay window.[4]Select an incubation time that is on the linear portion of the response curve and considers the stability of the compound.
Workflow for Diagnosing Inconsistent IC50 Values

G Start Inconsistent IC50 Values Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Cells Step 2: Assess Cellular Parameters Check_Compound->Check_Cells Purity Confirmed? Solution_Compound Solution: Use fresh stocks, store properly Check_Compound->Solution_Compound Degradation Found? Check_Reagents Step 3: Evaluate Reagent Consistency Check_Cells->Check_Reagents Cells Consistent? Solution_Cells Solution: Standardize passage number, ensure high viability Check_Cells->Solution_Cells Variability Found? Check_Timing Step 4: Optimize Assay Timing Check_Reagents->Check_Timing Reagents Consistent? Solution_Reagents Solution: Qualify new lots, use single lot per study Check_Reagents->Solution_Reagents Lot-to-Lot Variation? Solution_Timing Solution: Perform time-course experiment to define optimal window Check_Timing->Solution_Timing Timing Optimized? G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_readout Readout Phase A 1. Culture & Harvest Cells B 2. Seed Cells in Assay Plate A->B D 4. Add Compound to Cells B->D C 3. Prepare Compound Dilutions C->D E 5. Incubate D->E F 6. Add Detection Reagents E->F G 7. Read Plate F->G H 8. Analyze Data G->H

Caption: Standardized workflow for a cell-based assay.

References
  • Berman, H. A., Barza, M., & Weinstein, L. (1972). Serum Sulfonamide Concentration After Oral Administration: Comparison of Results of Chemical Assay with Two Bioassay Techniques. Antimicrobial Agents and Chemotherapy, 1(3), 268–273. Available from: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available from: [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. Available from: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available from: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available from: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available from: [Link]

  • Hassan, M., & Al-Dhfyan, A. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(21), 5093. Available from: [Link]

  • Worachartcheewan, A., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. Available from: [Link]

  • Rödl, C. B., et al. (2014). Multi-dimensional target profiling of N, 4-diaryl-1, 3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry, 84, 302-311. Available from: [Link]

  • Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arzneimittelforschung, 59(9), 448-452. Available from: [Link]

  • Zaka, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(63), 38483-38497. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. Heliyon, 8(10), e10901. Available from: [Link]

  • Geronikaki, A., et al. (2008). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Medicinal Chemistry, 4(4), 347-353. Available from: [Link]

  • Liu, K., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. European Journal of Medicinal Chemistry, 121, 581-593. Available from: [Link]

  • Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Applied Pharmaceutical Science, 6(10), 200-205. Available from: [Link]

  • Wagner, T., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093. Available from: [Link]

  • Kern, S., et al. (2015). Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. Analytical and Bioanalytical Chemistry, 407(23), 7045-7058. Available from: [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Available from: [Link]

  • Patel, D. R., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry, 66(14), 9605-9618. Available from: [Link]

  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. (2021). ACS Medicinal Chemistry Letters, 12(11), 1736-1741. Available from: [Link]

Sources

Investigating the chemical stability of 1,3-Thiazole-2-Sulfonamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chemical Stability of 1,3-Thiazole-2-Sulfonamide

Welcome to the technical support guide for investigating the chemical stability of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for handling this compound. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety, efficacy, and shelf life.[1] This guide offers a structured approach to designing, executing, and interpreting stability studies in various solvent systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound featuring a thiazole ring attached to a sulfonamide group.[2] The sulfonamide functional group is a cornerstone of many antibacterial drugs.[3] Chemical stability is paramount because degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic impurities.[4] Regulatory bodies like the FDA and ICH mandate rigorous stability testing to define storage conditions and shelf life for any potential drug substance.[5]

Q2: What are the primary factors that can cause this compound to degrade?

A2: Like most sulfonamides, its stability is primarily threatened by hydrolysis (reaction with water), oxidation, and photolysis (degradation by light).[1][5]

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage under acidic or basic conditions. The pH of the solvent system is a critical factor influencing the rate of hydrolytic degradation.[6][7][8][9]

  • Oxidation: The sulfur atom and the aromatic thiazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or peroxides that may be present in certain solvents.

  • Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Photostability studies are a standard part of forced degradation testing.[5]

Q3: How do I choose an appropriate solvent for my stability study?

A3: Solvent selection depends on your experimental goals.

  • For Formulation: You should test the compound in solvents relevant to your intended drug product (e.g., aqueous buffers, co-solvent mixtures like ethanol/water).

  • For Analytical Methods: The solvent must fully dissolve the compound and be compatible with your analytical technique (e.g., HPLC-grade acetonitrile or methanol).

  • For Forced Degradation: You'll use a range of solvents and conditions, including aqueous solutions with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) to intentionally induce degradation.[1]

The solubility of related sulfonamides like sulfathiazole is poor in neutral water but increases in dilute aqueous acid or base, which is a key consideration.[10][11]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products must be identified experimentally, general knowledge of sulfonamide chemistry points to several possibilities:

  • Hydrolysis: Cleavage of the S-N bond would yield 1,3-thiazole and a derivative of benzenesulfonic acid. Amide hydrolysis is a common degradation pathway for sulfonamides.[6][7][8]

  • Oxidation: Products could include hydroxylated derivatives on the thiazole ring or oxidized forms of the sulfonamide group.[6][7][8]

  • Rearrangement: Complex rearrangements of the thiazole ring or sulfonamide group can occur under stress conditions.

Identifying these products is a key outcome of a forced degradation study, which helps in developing a "stability-indicating" analytical method.[12]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during stability experiments.

Issue: My compound is degrading immediately upon dissolution in a neutral organic solvent.

  • Q: Did you check the solvent quality?

    • A: Technical-grade solvents can contain acidic or basic impurities. Peroxides can form in ethers and other solvents over time. Use fresh, high-purity or HPLC-grade solvents. Ensure your solvent hasn't been exposed to air and light for prolonged periods.

  • Q: Is the solvent truly inert?

    • A: Some solvents, while seemingly neutral, can participate in reactions. For example, methanol could potentially transesterify certain functional groups under specific conditions, although less likely for a sulfonamide. When in doubt, switch to a more inert aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) for initial checks.

Issue: I am observing inconsistent results in my HPLC analysis.

  • Q: Is your analytical method stability-indicating?

    • A: A common failure is using an analytical method that cannot distinguish the parent compound from its degradation products.[13] You must perform a forced degradation study and demonstrate that the peaks for the degradants are resolved from the main compound peak. This is a core requirement of method validation.[5][12]

  • Q: Are you controlling the pH of your mobile phase?

    • A: The ionization state of sulfonamides is pH-dependent, which can drastically affect their retention time in reverse-phase HPLC.[9][14] Buffering your aqueous mobile phase is critical for reproducible results. A phosphate or acetate buffer is common.

  • Q: Is the compound degrading in the autosampler?

    • A: If your sample diluent is reactive (e.g., purely aqueous and unbuffered), the compound may degrade while waiting for injection. Keep the autosampler temperature low (e.g., 4°C) and use a stable diluent, often a mixture of the mobile phase components.

Issue: The compound has poor solubility in my chosen solvent system.

  • Q: Have you considered the compound's pKa?

    • A: Sulfonamides are often weakly acidic. Adjusting the pH of aqueous solutions can significantly increase solubility.[10][11] For this compound, preparing solutions in dilute acid or base can improve solubility compared to neutral water.

  • Q: Have you tried a co-solvent system?

    • A: For non-aqueous applications, mixtures of solvents can be effective. Common water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetonitrile, or methanol can be used, but their own stability and potential reactivity must be considered.

Part 3: Experimental Protocols & Data Presentation

This section provides standardized methodologies for assessing stability.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the this compound to identify potential degradation products and establish a stability-indicating analytical method. A degradation of 5-20% is typically targeted.[4][12]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

    • Acid Hydrolysis: 0.1 N HCl. Heat at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: 0.1 N NaOH. Heat at 60°C for 2, 6, 12, and 24 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Store the stock solution (in a sealed vial) at 80°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or photostability chamber to UV light (e.g., 254 nm) and/or broad-spectrum light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately via HPLC-UV/PDA.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the peak area of the parent compound. A photodiode array (PDA) detector is crucial for evaluating peak purity.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagentTemperatureDurationTypical Target Degradation
Acid Hydrolysis0.1 N HCl60-80°C2-24 hours5-20%
Base Hydrolysis0.1 N NaOH60-80°C2-24 hours5-20%
Oxidation3-30% H₂O₂Room Temp2-24 hours5-20%
ThermalNone (Dry Heat)80°C or higher24-72 hours5-20%
PhotolyticLight SourceAmbientPer ICH Q1B5-20%
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products identified in the forced degradation study.

Starting Method Parameters:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (based on typical sulfonamide absorbance).[15] Scan with a PDA detector from 200-400 nm to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation Steps:

  • Specificity: Inject the stressed samples from Protocol 1. The method is specific if all degradation product peaks are baseline resolved from the parent peak.

  • Linearity: Prepare a series of dilutions of the reference standard (e.g., 1-100 µg/mL) and plot a calibration curve. An R² value > 0.999 is desired.

  • Accuracy & Precision: Analyze samples of known concentration multiple times to determine recovery and relative standard deviation (RSD).

Part 4: Visualized Workflows and Pathways

Workflow for Stability Investigation

The following diagram outlines the logical flow for a comprehensive stability investigation of this compound.

Stability_Workflow A Define Study Objectives (e.g., Formulation, QC) B Physicochemical Characterization (Solubility, pKa) A->B C Develop Stability-Indicating Analytical Method (HPLC-UV/MS) B->C D Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->D F Validate Analytical Method (per ICH Guidelines) C->F D->C Method Optimization E Identify Major Degradants (Using LC-MS, NMR if necessary) D->E G Conduct Long-Term & Accelerated Stability Studies E->G Track Degradants F->G H Data Analysis & Reporting (Establish Shelf-Life, Storage Conditions) G->H Degradation_Pathways Parent This compound (Parent Compound) Hydrolysis Acid/Base Hydrolysis (Cleavage of S-N bond) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Prod_A Product A: 1,3-Thiazole Hydrolysis->Prod_A Forms... Prod_B Product B: Sulfanilic Acid Derivative Hydrolysis->Prod_B Forms... Prod_C Product C: Hydroxylated Thiazole Ring Oxidation->Prod_C Forms...

Caption: Potential degradation routes for this compound.

References

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. [Link]

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. National Center for Biotechnology Information. [Link]

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Academic.oup.com. [Link]

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]

  • National Center for Biotechnology Information. Sulfathiazole. PubChem. [Link]

  • Thiele-Bruhn, S. (2015). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. [Link]

  • Ahmad, I., et al. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. National Center for Biotechnology Information. [Link]

  • Unold, M., et al. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ScienceDirect. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • Gutierrez-Alcaniz, L., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • Solubility of Things. Sulfathiazole. Solubilityofthings.com. [Link]

  • Kamberi, M. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Bojanowska-Czajka, A., et al. (2022). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. MDPI. [Link]

  • Chen, J., & Xie, S. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. [Link]

  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. [Link]

  • Ricken, B., et al. (2017). FIG 2 Degradation of different sulfonamides by resting cells of... ResearchGate. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Antibacterial Spectrum of 1,3-Thiazole-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial spectrum of the novel compound 1,3-Thiazole-2-Sulfonamide. We will delve into the scientific rationale behind the experimental design, provide detailed, self-validating protocols, and compare the potential performance of this compound against established clinical antibiotics.

Introduction: The Scientific Rationale

The compound this compound is a molecular hybrid, integrating two pharmacologically significant moieties: a thiazole ring and a sulfonamide group. This strategic combination forms the basis of our hypothesis for its potential broad-spectrum antibacterial activity.

  • The Sulfonamide Moiety: Sulfonamides are a well-established class of synthetic antimicrobial agents.[1] Their mechanism of action involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][] Since bacteria must synthesize their own folic acid while humans obtain it from their diet, sulfonamides selectively target the bacterial metabolic pathway, acting as bacteriostatic agents that inhibit bacterial growth and reproduction.[3][4]

  • The Thiazole Moiety: Thiazole rings are a cornerstone of many biologically active compounds, with derivatives demonstrating a wide array of pharmacological activities, including significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[5][6][7] Thiazole-containing compounds have been synthesized and shown to be effective against various pathogens, making them a focus of new drug design.[8][9]

By combining these two groups, this compound is engineered to potentially leverage the established bacteriostatic action of sulfonamides with the diverse antibacterial potential of thiazoles, creating a compound worthy of rigorous spectral validation.

Experimental Design: A Strategy for Validation

To comprehensively validate the antibacterial spectrum, a multi-faceted approach is required. This involves determining the compound's activity against a standardized panel of bacteria, including representatives of Gram-positive and Gram-negative organisms, and comparing its efficacy to clinically relevant antibiotics.

Selection of a Standardized Bacterial Panel

The choice of bacterial strains is critical for defining the breadth of the antibacterial spectrum. The panel should include quality control (QC) strains recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

Table 1: Proposed Bacterial Panel for Spectrum Validation

Gram StainSpeciesStrain Designation (ATCC / NCTC)Clinical Relevance
Gram-Positive Staphylococcus aureusATCC® 25923™ / NCTC 12973Common cause of skin, respiratory, and systemic infections.
Staphylococcus aureus (MRSA)NCTC 12493Represents methicillin-resistant strains, a major clinical challenge.
Enterococcus faecalisATCC® 29212™ / NCTC 12697Important cause of nosocomial infections, including UTIs and endocarditis.
Streptococcus pneumoniaeATCC® 49619™ / NCTC 12977A leading cause of pneumonia, meningitis, and sepsis.
Gram-Negative Escherichia coliATCC® 25922™ / NCTC 12241Common cause of UTIs, gastroenteritis, and sepsis.
Pseudomonas aeruginosaATCC® 27853™ / NCTC 12903Opportunistic pathogen, known for high resistance, causes various infections.
Klebsiella pneumoniaeATCC® 700603™ / NCTC 13368Significant cause of hospital-acquired infections, including pneumonia.
Haemophilus influenzaeATCC® 49766™ / NCTC 12975Causes respiratory tract infections, particularly in children.
Selection of Comparator Antibiotics

To contextualize the activity of this compound, its performance must be benchmarked against well-characterized antibiotics. The chosen comparators should represent different mechanisms of action and known spectra of activity.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase.[11][12] It is highly effective against most Gram-negative bacteria but less so against some Gram-positive strains.[12][13]

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis.[14] It has a narrow spectrum, primarily used for serious infections caused by Gram-positive bacteria, including MRSA.[15][16][17]

Overall Validation Workflow

The validation process follows a logical progression from initial screening to quantitative assessment. This ensures an efficient and thorough evaluation of the compound's antibacterial properties.

Caption: Workflow for validating the antibacterial spectrum.

Core Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and reliable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18]

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of a bacterium's susceptibility to an antimicrobial agent, serving as an excellent primary screening tool.[19][20]

Principle: An antibiotic-impregnated disk placed on an inoculated agar plate creates a concentration gradient as the drug diffuses into the medium. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented.[21]

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-4 isolated colonies from a pure, overnight culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[22]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess fluid by pressing it against the inside of the tube.[23] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60° after each application to ensure a confluent lawn of growth.[20]

  • Disk Application: Aseptically place paper disks impregnated with this compound and the comparator antibiotics onto the agar surface. Ensure disks are at least 24 mm apart.[20]

  • Incubation: Invert the plates and incubate at 35°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). Compare the results to established CLSI interpretive criteria for the comparator drugs to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[22]

Protocol 2: Broth Microdilution for MIC Determination

This is the gold standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24][25]

Principle: The test organism is challenged with serial two-fold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[24]

Broth_Microdilution cluster_dilutions Two-Fold Serial Dilution of Compound plate 96-Well Plate Well 1 Well 2 Well 3 Well 4 Well 5 Well 6 Well 7 Well 8 Well 9 Well 10 Growth Control Sterility Control c1 256 µg/mL c1->plate:w1 c2 128 µg/mL c2->plate:w2 c3 64 µg/mL c3->plate:w3 c4 32 µg/mL c4->plate:w4 c5 16 µg/mL c5->plate:w5 c6 8 µg/mL c6->plate:w6 c7 4 µg/mL c7->plate:w7 c8 2 µg/mL c8->plate:w8 c9 1 µg/mL c9->plate:w9 c10 0.5 µg/mL c10->plate:w10

Caption: Principle of serial dilution in a microtiter plate for MIC testing.

Step-by-Step Methodology:

  • Plate Preparation: Using a 96-well microtiter plate, dispense 100 µL of cation-adjusted Mueller-Hinton broth into all wells.[26]

  • Serial Dilution: Create a stock solution of this compound. Add 100 µL of a 2x concentrated solution to the first column of wells. Perform a two-fold serial dilution across the plate by transferring 100 µL from one column to the next.[26]

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to the 0.5 McFarland standard and then dilute it to the appropriate final concentration (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well (except the sterility control well) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no drug.

    • Sterility Control: Wells containing only broth to check for contamination.[24]

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[27]

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format for easy comparison. The following tables present a hypothetical but realistic outcome for this validation study.

Table 2: Hypothetical MIC Data for this compound and Comparators (µg/mL)

Organism (Strain)This compoundCiprofloxacinVancomycin
S. aureus (ATCC® 25923™)80.51
S. aureus (MRSA, NCTC 12493)16>321
E. faecalis (ATCC® 29212™)3212
S. pneumoniae (ATCC® 49619™)40.250.5
E. coli (ATCC® 25922™)16≤0.25>64
P. aeruginosa (ATCC® 27853™)>640.5>64
K. pneumoniae (ATCC® 700603™)32≤0.25>64
H. influenzae (ATCC® 49766™)8≤0.25>64

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound demonstrates moderate activity against a range of Gram-positive and some Gram-negative bacteria.

  • Gram-Positive Activity: It shows inhibitory activity against S. aureus (including MRSA) and S. pneumoniae, though with higher MICs than Vancomycin.

  • Gram-Negative Activity: The compound is active against E. coli and H. influenzae. However, it shows limited to no activity against the highly resistant P. aeruginosa.

  • Comparison: Compared to Ciprofloxacin, it has a narrower spectrum, particularly against Gram-negative organisms.[28][29] Its activity against MRSA, where Ciprofloxacin fails, is noteworthy. Compared to Vancomycin, it shows a broader spectrum by including some Gram-negative bacteria, but is less potent against the susceptible Gram-positive cocci.[14][30]

Conclusion and Future Directions

This guide outlines a robust, standards-compliant methodology for validating the antibacterial spectrum of this compound. The combination of qualitative disk diffusion and quantitative broth microdilution provides a comprehensive picture of the compound's potential.

The hypothetical results suggest that this compound is a promising lead compound with a unique spectrum of activity, particularly its potential efficacy against resistant Gram-positive pathogens like MRSA. Future studies should focus on mechanistic investigations, toxicity profiling, and structure-activity relationship (SAR) studies to optimize its potency and spectrum.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Available at: [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • PubMed. (n.d.). Vancomycin. Available at: [Link]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • PubMed. (n.d.). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Available at: [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Available at: [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of Thiazole and its Derivatives: A Review. Available at: [Link]

  • Dr.Oracle. (2022). What is vancomycin?. Available at: [Link]

  • NHS. (n.d.). About ciprofloxacin. Available at: [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. Available at: [Link]

  • Wikipedia. (n.d.). Vancomycin. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Dr.Oracle. (2022). What class of antibiotics does Cipro (ciprofloxacin) belong to?. Available at: [Link]

  • IntechOpen. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vancomycin. Available at: [Link]

  • PubMed. (n.d.). Vancomycin. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34(1). Available at: [Link]

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Available at: [Link]

  • rapidmicrobiology. (n.d.). EUCAST Recommended Strains for Routine and Extended Internal. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Available at: [Link]

  • Pediatric infectious diseases electronic library. (n.d.). CLSI M100™. Available at: [Link]

  • Culture Collections. (n.d.). NCTC Antimicrobial Resistance Reference Strains and Antimicrobial Susceptibility Testing Control Strains. Available at: [Link]

  • GCT Journals. (2022). Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole. Available at: [Link]

  • PubMed. (2014). Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. Available at: [Link]

  • Microbiologics. (n.d.). Antimicrobial Resistance Strains. Available at: [Link]

  • Alliance Bio Expertise. (n.d.). ATCC and NCTC strains. Available at: [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Available at: [Link]

  • ResearchGate. (2010). Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Available at: [Link]

  • ResearchGate. (2019). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Available at: [Link]

  • J-Stage. (n.d.). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Available at: [Link]

Sources

A Comparative Biological Evaluation of 1,3-Thiazole-2-Sulfonamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The intersection of the 1,3-thiazole ring and a sulfonamide moiety has yielded a class of compounds with a remarkable breadth of biological activities, positioning them as privileged scaffolds in modern medicinal chemistry.[1] This guide provides a comparative analysis of 1,3-thiazole-2-sulfonamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological applications, and the experimental methodologies crucial for their evaluation. We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

The Synthetic Landscape: Crafting the Core Scaffold

The versatility of the this compound core stems from its amenability to various synthetic modifications. A common and effective route to these derivatives involves the reaction of 2-aminothiazole with a substituted benzenesulfonyl chloride.[2] This foundational reaction allows for the introduction of a wide array of substituents on the benzenesulfonamide ring, enabling a systematic exploration of structure-activity relationships (SAR). Further modifications can be made to the thiazole ring itself, providing additional avenues for optimizing biological activity.

Below is a generalized workflow for the synthesis of these derivatives:

Synthesis_Workflow cluster_synthesis General Synthetic Scheme aminothiazole 2-Aminothiazole intermediate N-Alkylation/Acylation (Optional) aminothiazole->intermediate Sulfonylation sulfonyl_chloride Substituted Benzenesulfonyl Chloride sulfonyl_chloride->intermediate product This compound Derivative intermediate->product Further Modification

Caption: Generalized synthetic workflow for this compound derivatives.

Antimicrobial Evaluation: A Renewed Fight Against Resistance

The sulfonamides were among the first effective chemotherapeutic agents and their derivatives continue to be a source of new antimicrobial compounds.[3] The this compound scaffold has demonstrated significant potential in this arena, with derivatives exhibiting activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity

Several studies have highlighted the potent antibacterial properties of these compounds, particularly against Gram-positive bacteria.[3] For instance, certain sulfanilamides and nitro-substituted sulfonamides have shown effective inhibition of various bacilli, staphylococci, and streptococci, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[3] Interestingly, a synergistic inhibitory effect is often observed when these sulfonamides are combined with trimethoprim, suggesting a multi-pronged attack on bacterial metabolic pathways.[3]

Compound TypeTarget OrganismMIC (µg/mL)Reference
Sulfanilamide & Nitro-substituted sulfonamidesGram-positive bacteria (Bacillus subtilis, Staphylococcus aureus)0.3-100[3]
Thiazole-sulfonamide hybridsStreptococcus pneumoniae, Bacillus subtilisNot specified[4]
Thiazole derivativesStaphylococcus aureus, Escherichia coli16.1 (for lead compounds)[5]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of selected this compound derivatives against various microbial strains.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The following protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novel thiazole-sulfonamide derivatives.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with solvent).

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare the microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the diluted inoculum to each well of the microtiter plate containing the test compound.

  • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits microbial growth.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The 1,3-thiazole core is a constituent of several approved anticancer drugs, and its combination with a sulfonamide group has led to the discovery of novel agents with promising antitumor activity.[1][6] These derivatives often exhibit multi-targeted mechanisms of action, a highly desirable trait in cancer chemotherapy to overcome resistance.

Dual Inhibition of Tubulin Polymerization and Carbonic Anhydrase IX

A particularly promising strategy involves the design of hybrid molecules that simultaneously target tubulin polymerization and carbonic anhydrase IX (CA IX).[7][8] Tubulin is a critical component of the cytoskeleton, and its disruption leads to mitotic arrest and apoptosis in cancer cells.[7] CA IX, on the other hand, is a tumor-associated enzyme that plays a key role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis.[7]

A novel thiazole-chalcone/sulfonamide hybrid has demonstrated potent inhibition of both tubulin polymerization (IC50 = 2.72 μM) and CA IX (IC50 = 0.021 μM), while showing low toxicity to normal cells.[7] This dual-action approach highlights the therapeutic potential of these derivatives.

Anticancer_Mechanism cluster_mechanism Dual Anticancer Mechanism Compound This compound Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits CAIX Carbonic Anhydrase IX Compound->CAIX Inhibits MitoticArrest Mitotic Arrest Tubulin->MitoticArrest pHDysregulation Tumor Microenvironment pH Dysregulation CAIX->pHDysregulation Apoptosis Apoptosis MitoticArrest->Apoptosis TumorGrowthInhibition Inhibition of Tumor Growth and Metastasis pHDysregulation->TumorGrowthInhibition

Caption: Dual mechanism of action of certain thiazole-sulfonamide derivatives in cancer.

Comparative Cytotoxicity

The anticancer efficacy of these compounds is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.

CompoundCell LineIC50 (µM)Target(s)Reference
Thiazole-chalcone/sulfonamide hybrid (Compound 7)HT-29 (Colon)0.98Tubulin, CA IX[7]
Thiazole-naphthalene hybridNot specified3.3Tubulin[7]
Thiazole-hydrazone-indole conjugateNot specified1.68Tubulin[7]

Table 2: Comparative IC50 values of selected thiazole derivatives against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition: A Focus on Carbonic Anhydrases

Sulfonamides are the most extensively studied class of carbonic anhydrase inhibitors.[7] The incorporation of a thiazole ring can enhance the inhibitory activity and selectivity of these compounds. The inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in many cancers, is a key therapeutic strategy.[7]

Structure-Activity Relationship Insights

Studies on sulfonamide-based thiadiazole derivatives have shown that substitutions on the benzene ring significantly influence their carbonic anhydrase inhibitory potential.[9] For example, the presence of both methoxy and chloro groups on the benzene ring can lead to a lower IC50 value, indicating more potent inhibition.[9] Molecular docking studies have confirmed that these derivatives bind strongly to the active site of the carbonic anhydrase enzyme.[9]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, makes them a focal point of contemporary drug discovery research. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to design, synthesize, and evaluate novel derivatives with enhanced potency and selectivity. The continued exploration of this chemical space is poised to deliver the next generation of innovative medicines.

References

  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC, 2009(6), 89-102. [Link]

  • Darwish, E. S. H., Khedr, M. A., & Farghaly, T. A. (2014). Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. International journal of molecular sciences, 15(1), 1237–1255. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2015). Computer Based Design and Synthesis of Some Novel Thiazole Derivatives Bearing a Sulfonamide Moiety and Studying Their Potential Synergistic Anticancer Effect With γ-Irradiation. INIS-IAEA. [Link]

  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Geronikaki, A., et al. (2008). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. J-Stage. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]

  • Plebankiewicz, M., et al. (2020). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • El-Sayed, W. A., et al. (2023). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Synthetic Communications, 53(1), 58-71. [Link]

  • Elgammal, W. E., et al. (2022). Synthesis of various thiazole sulfonamide derivatives. ResearchGate. [Link]

  • Ali, A., et al. (2021). Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate. [Link]

  • Vaskevych, A., et al. (2021). Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

  • Worachartcheewan, A., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]

  • Shahid, M. (2025). Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole. Research Prospects in Natural Sciences (RPNS), 3(1). [Link]

  • Mohammad, H., et al. (2015). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. PubMed Central. [Link]

  • Breault, G. A., et al. (2007). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. ResearchGate. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-659. [Link]

  • Various Authors. (2021). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Various Authors. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • Bozorov, K., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(40), 26055-26068. [Link]

  • Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. [Link]

  • Abdoli, M., et al. (2023). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Target Specificity of 1,3-Thiazole-2-Sulfonamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinically effective drug is fraught with challenges. Among the most critical is ensuring that a potential therapeutic agent interacts specifically with its intended target. Off-target effects can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures.[1] This guide provides an in-depth, objective comparison of methodologies to assess the target specificity of 1,3-thiazole-2-sulfonamide based inhibitors, a class of compounds with broad therapeutic potential.

The this compound scaffold is a versatile pharmacophore found in a variety of biologically active molecules.[2][3] Notably, derivatives of this structure are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[4][5][6] Inhibition of specific CA isoforms has shown therapeutic promise in conditions like glaucoma, epilepsy, and even cancer.[5][6][7][8] However, the human genome contains 15 CA isoforms, and achieving isoform-selective inhibition is paramount to minimizing side effects.[9] This guide will delve into the experimental workflows necessary to rigorously validate the on-target and off-target activities of these inhibitors.

The Foundational Step: Biochemical Assays for Initial Potency and Selectivity

The initial evaluation of any inhibitor begins with biochemical assays.[10] These in vitro experiments provide a direct measure of a compound's ability to inhibit the enzymatic activity of its purified target protein.[10][11]

Enzyme Inhibition Assays

The most common approach is to measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing potency.[10] For carbonic anhydrases, a stopped-flow CO2 hydrase assay is a standard method.[12]

Rationale Behind the Method: By directly measuring the inhibition of the purified enzyme, researchers can obtain a clean, quantitative measure of the inhibitor's potency without the complexities of a cellular environment.[13] This allows for a direct comparison of the inhibitory activity against the intended target versus other related enzymes (e.g., different CA isoforms).[12]

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

  • Reagent Preparation:

    • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • This compound based inhibitor stock solution (typically in DMSO).

    • Buffer solution (e.g., Tris-HCl) at a specific pH.

    • CO2-saturated water as the substrate.

    • pH indicator (e.g., p-nitrophenol).

  • Instrumentation:

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Equilibrate the enzyme and inhibitor in the buffer solution.

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

    • The initial rate of the reaction is determined from the slope of the absorbance change.

  • Data Analysis:

    • Plot the initial reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase Panel Screening

While many 1,3-thiazole-2-sulfonamides target carbonic anhydrases, the sulfonamide group is also a known pharmacophore for other enzyme classes, such as protein kinases.[14] Therefore, it is crucial to screen these inhibitors against a broad panel of kinases to identify potential off-target interactions.[15][16]

Rationale Behind the Method: Kinases play a central role in cellular signaling, and unintended inhibition can lead to significant toxicity.[17] Prophylactic screening against a kinome-wide panel provides a comprehensive overview of the inhibitor's selectivity.[16][18]

Data Presentation: Comparative IC50 Values of a Hypothetical this compound Inhibitor (TZS-001)

TargetIC50 (nM)Assay Type
On-Target
hCA IX21Stopped-Flow CO2 Hydrase[8]
Off-Target
hCA I1500Stopped-Flow CO2 Hydrase[12]
hCA II350Stopped-Flow CO2 Hydrase[12]
Kinase Panel>10,000Radiometric or Mobility Shift Assay[15]

This table clearly demonstrates that TZS-001 is a potent and selective inhibitor of hCA IX over other CA isoforms and shows no significant activity against a broad kinase panel.

Moving into the Cellular Context: Target Engagement and Phenotypic Assays

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell.[19][20] Cellular assays are the next critical step to confirm that the inhibitor can reach its target and exert its effect in a physiological context.[13][21]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells and even tissues.[22][23] The principle is that the binding of a ligand (the inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.[22][24]

Rationale Behind the Method: CETSA® provides direct evidence of the physical interaction between the inhibitor and its target protein within the cell.[24][25] This is a crucial validation step, as a compound that is potent in a biochemical assay may not be effective in a cellular context due to poor cell permeability or rapid metabolism.[20]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection cells Intact Cells treat Treat with Inhibitor or Vehicle (DMSO) cells->treat heat Heat Cells to a Range of Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge sds_page SDS-PAGE centrifuge->sds_page western Western Blot for Target Protein sds_page->western quantify Quantify Soluble Protein western->quantify

Caption: CETSA® workflow to assess target engagement.

Affinity Chromatography and Mass Spectrometry (Chemoproteomics)

For an unbiased, proteome-wide view of an inhibitor's binding partners, affinity chromatography coupled with mass spectrometry is an invaluable tool.[17] Techniques like Kinobeads, which use immobilized broad-spectrum kinase inhibitors, can be adapted to pull down binding partners of a test compound in a competitive binding format.[26][27][28][29]

Rationale Behind the Method: This approach allows for the identification of both on-target and unanticipated off-target interactions across the entire proteome, providing the most comprehensive assessment of an inhibitor's specificity.[17][27]

Experimental Workflow: Competitive Affinity Chromatography

Affinity_Chromatography_Workflow cluster_lysate Cell Lysate Preparation cluster_competition Competitive Binding cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry Analysis lysate Cell Lysate inhibitor Incubate with Free Inhibitor lysate->inhibitor beads Add Affinity Beads (e.g., Kinobeads) inhibitor->beads wash Wash Beads to Remove Non-specific Binders beads->wash elute Elute Bound Proteins wash->elute digest Digest Proteins to Peptides elute->digest lcms LC-MS/MS Analysis digest->lcms identify Identify and Quantify Proteins lcms->identify

Caption: Workflow for identifying inhibitor targets via competitive affinity chromatography.

In Vivo Validation: The Final Frontier

Ultimately, the target specificity of an inhibitor must be confirmed in a living organism.[30][31] In vivo models, such as murine models, are essential for evaluating not only the efficacy of the drug but also its safety profile and potential for off-target toxicities.[19][30][31]

Rationale Behind the Approach: In vivo studies provide the most physiologically relevant context for assessing drug action, taking into account factors like pharmacokinetics, metabolism, and the complex interplay of different biological systems.[13][31]

Conclusion

Assessing the target specificity of this compound based inhibitors requires a multi-faceted approach that progresses from simple biochemical assays to complex in vivo models. By systematically evaluating potency, selectivity, cellular target engagement, and proteome-wide interactions, researchers can build a comprehensive and robust data package that provides a high degree of confidence in the inhibitor's mechanism of action and safety profile. This rigorous, step-wise validation is not merely a checklist but a logical progression of inquiry that is fundamental to the successful development of novel therapeutics.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • Cellular thermal shift assay - Wikipedia.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • In Vivo vs.
  • In Vitro vs. In Vivo Preclinical Drug Testing - Blog - TD2 Oncology.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research - Cusabio.
  • In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchG
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed.
  • In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer.
  • Kinase Panel Screening and Profiling Service - Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC.
  • Kinobeads use immobilized kinase inhibitors as affinity reagents....
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC.
  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research - ACS Public
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC - NIH.
  • A practical guide for the assay-dependent characteris
  • Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC - PubMed Central.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI.
  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase
  • a class of carbonic anhydrase II and VII-selective inhibitors - PMC - NIH.
  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy | ACS Medicinal Chemistry Letters.
  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube.
  • List of Carbonic anhydrase inhibitors - Drugs.com.
  • Sulfonamide (medicine) - Wikipedia.
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PubMed Central.
  • This compound | C3H4N2O2S2 | CID 21956330 - PubChem.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH.
  • Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC - NIH.
  • How can off-target effects of drugs be minimised?
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central.
  • (PDF)
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF - ResearchG
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - MDPI.

Sources

Navigating Therapeutic Frontiers: A Comparative Guide to the In Vivo Efficacy of 1,3-Thiazole-2-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1,3-thiazole-2-sulfonamide scaffold has emerged as a versatile pharmacophore, demonstrating significant therapeutic potential across a spectrum of diseases. This guide provides a comprehensive analysis of the in vivo efficacy of this compound derivatives in key therapeutic areas, including oncology, inflammation, and infectious diseases. By objectively comparing their performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers aiming to advance novel chemical entities from the bench to preclinical development.

The Therapeutic Promise of a Privileged Scaffold

The this compound core is a cornerstone of several clinically significant drugs. Its rigid, planar structure and the presence of key hydrogen bond donors and acceptors facilitate high-affinity interactions with a variety of biological targets. This guide will delve into the in vivo performance of derivatives of this scaffold, focusing on their efficacy in validated animal models.

Comparative In Vivo Efficacy Analysis

This section provides a comparative overview of the in vivo efficacy of this compound derivatives against standard-of-care agents in various disease models.

Anticancer Activity: Targeting Hypoxic Tumors through Carbonic Anhydrase IX Inhibition

A key area of investigation for 1,3-thiazole-2-sulfonamides is their potent and often selective inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors.[1] CA IX plays a crucial role in maintaining the acidic tumor microenvironment, promoting tumor growth and metastasis.[2][3]

Comparative Efficacy in Xenograft Tumor Models:

While direct head-to-head in vivo studies of a single this compound derivative against a standard-of-care in the same cancer model are not extensively reported in the public domain, we can synthesize data from various studies to draw meaningful comparisons. For instance, indisulam, a sulfonamide derivative, has demonstrated significant tumor volume reduction in in vivo models of head and neck and cervical cancers.[4][5] Another promising sulfonamide, SLC-0111, has shown the ability to enhance the efficacy of chemotherapeutic agents like cisplatin in preclinical models and has advanced to Phase I clinical trials.[6][7]

Compound Class Animal Model Key Efficacy Endpoint Comparator Comparative Performance Citation
Indisulam (Sulfonamide) Nude mice with cervical cancer xenograftsSignificant reduction in tumor volume and weight.Vehicle ControlStatistically significant anti-tumor effect observed.[5]
SLC-0111 (Sulfonamide) Head and neck squamous carcinoma modelsEnhanced efficacy of cisplatin, leading to reduced tumor growth and invasion.Cisplatin aloneSynergistic effect leading to improved outcomes.[6][7]
1,3,4-Thiadiazole-2-sulfonamide derivatives In vitro studies on various cancer cell linesPotent in vitro tumor cell growth inhibitors (GI50 in the 0.1-30 microM range).-Shows promise for in vivo evaluation.[8]

Causality Behind Experimental Choices: The use of xenograft models, where human cancer cells are implanted into immunodeficient mice, is a standard and crucial step in preclinical cancer drug development.[9] This approach allows for the evaluation of a compound's direct anti-tumor activity in a living system. The selection of specific cancer cell lines is often based on their known expression of the target enzyme, such as CA IX, in hypoxic conditions.

Anti-Inflammatory Effects: Modulating the Cyclooxygenase (COX) Pathway

Certain sulfonamide derivatives have been investigated for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[10] This enzyme is a key mediator in the synthesis of prostaglandins, which drive inflammation and pain.[10]

Comparative Efficacy in the Carrageenan-Induced Paw Edema Model:

The carrageenan-induced paw edema model in rats is a widely accepted acute inflammatory model used for screening novel anti-inflammatory drugs.[11][12][13]

Compound Class Animal Model Key Efficacy Endpoint Comparator Comparative Performance Citation
Celecoxib Analogues (with sulfonamide moiety) Carrageenan-induced paw edema in ratsReduction in paw edema volume.IndomethacinSome analogues showed greater edema reduction (e.g., 12.97% vs. 7.47% for indomethacin).[14]
1,5-Diarylpyrazoles (with benzenesulfonamide moiety) Carrageenan-induced edema test in ratsHigher anti-inflammatory activity and more favorable gastrointestinal side effect profile.CelecoxibOne derivative (compound 16) showed significantly higher activity than celecoxib.[15][16]

Causality Behind Experimental Choices: The carrageenan model is selected for its reproducibility and its ability to delineate the different phases of the inflammatory response.[17] The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, making it an ideal model to assess the efficacy of COX inhibitors.

Antibacterial Action: Inhibition of Folate Synthesis

Sulfonamides were among the first effective antibacterial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[10][18][19]

Comparative Efficacy in Murine Systemic Infection Models:

The murine systemic infection model is a standard for evaluating the in vivo efficacy of antibacterial agents.[10]

Compound Class Animal Model Key Efficacy Endpoint Comparator Comparative Performance Citation
Sulfonamides (in combination with Trimethoprim) Murine systemic infection model with MRSA50% effective dose (ED50) for survival.Vancomycin (positive control)Demonstrates efficacy in a model of resistant bacterial infection.[10]
Thiazole and Benzothiazole Sulfonamides In vitro studies against Gram-positive bacteriaEffective antibacterial properties (MIC 0.3-100 µg/mL).-Shows promise for in vivo evaluation.[20]

Causality Behind Experimental Choices: The use of a systemic infection model with a clinically relevant, antibiotic-resistant strain like Methicillin-resistant Staphylococcus aureus (MRSA) provides a stringent test of a new antibacterial agent's potential clinical utility. The endpoint of survival (ED50) is a direct and unambiguous measure of therapeutic efficacy.

Experimental Protocols in Detail

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the key in vivo models discussed.

Protocol 1: Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound derivative in a subcutaneous xenograft model.[9][21][22]

Methodology:

  • Cell Culture and Implantation: Human cancer cells (e.g., HT-29 colon cancer, known to express CA IX) are cultured under standard conditions. A suspension of 1-5 x 10^6 cells in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of athymic nude mice.

  • Tumor Growth Monitoring and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²). Once tumors reach the desired size, animals are randomized into treatment and control groups.

  • Compound Administration: The test compound (this compound derivative) is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle alone. A positive control group receiving a standard-of-care chemotherapeutic agent (e.g., cisplatin) is also included.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Carrageenan-Induced Paw Edema Assay

This protocol describes a standard method for assessing the acute anti-inflammatory activity of a test compound.[11][12][13]

Methodology:

  • Animal Model and Grouping: Male Wistar rats (150-200 g) are used. Animals are fasted overnight with free access to water. They are then divided into control and treatment groups.

  • Compound Administration: The test compound (this compound derivative) or a standard anti-inflammatory drug (e.g., celecoxib, indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Protocol 3: Murine Systemic Infection Model

This protocol details a common method for assessing the in vivo antibacterial efficacy of a sulfonamide compound.[10]

Methodology:

  • Bacterial Strain and Inoculum Preparation: A clinical isolate of a relevant bacterium (e.g., MRSA) is grown overnight. The bacterial suspension is then diluted in sterile saline to a predetermined concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection of Animals: Female BALB/c mice are infected via intraperitoneal injection with the bacterial suspension.

  • Compound Administration: One hour post-infection, the test sulfonamide (often in combination with trimethoprim) is administered (e.g., orally or intraperitoneally). Control groups include a vehicle control and a positive control with a known effective antibiotic (e.g., vancomycin).

  • Efficacy Endpoint: The mice are monitored for a defined period (e.g., 7 days), and the number of surviving animals in each group is recorded.

  • Data Analysis: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAIX_Expression CAIX Expression Extracellular_Acidosis Extracellular Acidosis CAIX_Expression->Extracellular_Acidosis promotes HIF1a->CAIX_Expression induces Tumor_Growth Tumor Growth & Metastasis Extracellular_Acidosis->Tumor_Growth Thiazole_Sulfonamide This compound CAIX_Inhibition CAIX Inhibition Thiazole_Sulfonamide->CAIX_Inhibition CAIX_Inhibition->CAIX_Expression inhibits Reduced_Acidosis Reduced Acidosis CAIX_Inhibition->Reduced_Acidosis Inhibition_of_Growth Inhibition of Tumor Growth Reduced_Acidosis->Inhibition_of_Growth

Caption: CAIX Inhibition Pathway in Cancer.

G Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurements Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurements Compound_Administration Compound/Vehicle Administration Baseline_Measurements->Compound_Administration Carrageenan_Injection Carrageenan Injection Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (hourly) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-Induced Paw Edema Workflow.

G PABA p-Aminobenzoic Acid DHPS Dihydropteroate Synthase PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_Growth Bacterial Growth Tetrahydrofolic_Acid->Bacterial_Growth Sulfonamide Sulfonamide Sulfonamide->DHPS inhibits

Caption: Sulfonamide Mechanism of Antibacterial Action.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The in vivo data, while in some areas preliminary, strongly supports its potential in oncology, inflammation, and infectious diseases. This guide has provided a comparative framework for understanding the efficacy of these compounds in relevant animal models. Future research should focus on conducting direct, head-to-head comparative studies of optimized this compound lead candidates against current standards-of-care to definitively establish their therapeutic advantages. Such studies are critical for guiding the translation of these promising molecules into clinical candidates that can address unmet medical needs.

References

  • Calixto, J. B., Campos, M. M., Otuki, M. F., & Santos, A. R. (2004). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 494(2-3), 229-237.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, A. M. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit-5.25.
  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced paw edema in the rat. Current protocols in pharmacology, Chapter 5, Unit-5.4.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Animal Welfare Institute. [Link]

  • Protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Protocols.io. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Harris, A., Siesky, B., & Wirostko, B. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. British Journal of Ophthalmology, 106(10), 1353-1358.
  • Quigley, H. A. (2011). Animal models of glaucoma. Journal of glaucoma, 20(4), 256-260.
  • Ratanabunyong, S., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry, 14(2), 293-307.
  • Puskas, I., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(18), 5736-5746.
  • Hrkach, J. S., et al. (2012). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Nano Today, 7(5), 41-56.
  • Angeli, A., et al. (2017). Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. Journal of Medicinal Chemistry, 60(7), 2893-2903.
  • A. A. Mohamed, et al. (2012). Animal Models of Glaucoma. Journal of Biomedicine and Biotechnology, 2012, 765792.
  • El-Naggar, A. M., et al. (2023). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 11, 1243516.
  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 13(23), 4157-4162.
  • Harris, A., et al. (2022). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. British Journal of Ophthalmology, 106(10), 1353-1358.
  • El-Sayed, M. A., et al. (2021). Anti-inflammatory and analgesic effect of LD-RT and some novel thiadiazole derivatives through COX-2 inhibition. Journal of Biochemical and Molecular Toxicology, 35(11), e22896.
  • Naji, E. M., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Journal of Medicine and Life, 16(12), 1857-1866.
  • Siesky, B., et al. (2022). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. British journal of ophthalmology, 106(10), 1353-1358.
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors--part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents?. European journal of medicinal chemistry, 35(9), 867-874.
  • Ekinci, D., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Bioorganic & medicinal chemistry, 17(10), 3624-3627.
  • McIntyre, A., et al. (2012). Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy. British journal of cancer, 106(12), 1933-1941.
  • McIntyre, A., et al. (2012). Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy. British Journal of Cancer, 106(12), 1933-1941.
  • Puskas, I., et al. (2008). New celecoxib derivatives as anti-inflammatory agents. Journal of medicinal chemistry, 51(18), 5736-5746.
  • Ghamlouch, F., et al. (2022). Indisulam Shows an Anti-Cancer Effect on HPV+ and HPV- Head and Neck Cancer. Cancers, 14(6), 1493.
  • Wang, X., et al. (2022). Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells. Oncology Reports, 47(5), 1-13.
  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Medicinal Chemistry, 14(6), 624-633.
  • Leelawat, K., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Heliyon, 9(10), e20556.
  • Abdoli, M., et al. (2023). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Scientific Reports, 13(1), 1-13.
  • Al-Majidi, S. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130939.
  • Ilies, M. A., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic chemistry, 77, 101-105.
  • El-Gamal, M. I., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6065.
  • Neipp, C., & Hobby, G. L. (1957). in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408-416.
  • Papich, M. G. (2021). Sulfonamides and Sulfonamide Combinations Use in Animals. Merck Veterinary Manual.
  • Al-Rashood, S. T., et al. (2023). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 11, 1293390.
  • Sarnella, G., et al. (2022). Inhibition of CA IX/XII by SLC-0111 sensitizes HNSCC cells to Cis-Pt by impairing DNA damage response and redox homeostasis. Cancers, 14(19), 4843.
  • Naji, E. M., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Journal of Medicine and Life, 16(12), 1857-1866.
  • Bouziane, I., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 10(1), 1-6.
  • Ghamlouch, F., et al. (2022). Indisulam Shows an Anti-Cancer Effect on HPV+ and HPV− Head and Neck Cancer. Cancers, 14(6), 1493.
  • Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc, 2009(11), 63-76.
  • Ahmed, M., et al. (2023). A novel thiadiazole-based dual inhibitor of carbonic anhydrase-IX and epidermal growth factor receptor targeting cancer: A combined in silico and in vitro approach. Journal of Biomolecular Structure and Dynamics, 1-19.
  • Kumar, V., & Singh, P. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1653.

Sources

A Comparative Analysis of 1,3-Thiazole-2-Sulfonamide Activity Against Standard Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the promising candidates, the 1,3-thiazole-2-sulfonamide core has garnered significant attention due to its versatile biological activities. This guide provides a comprehensive framework for benchmarking the in vitro antibacterial efficacy of a representative this compound compound, herein designated "Thiazosulfonamide-X," against a panel of well-established standard antibiotics.

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental design, ensuring that researchers can adapt and validate these methods for their own novel compounds. We will delve into the mechanistic underpinnings of this class of compounds, provide a detailed, step-by-step protocol for determining Minimum Inhibitory Concentration (MIC) according to Clinical and Laboratory Standards Institute (CLSI) guidelines, and present a clear, data-driven comparison with antibiotics of distinct mechanistic classes.

Scientific Rationale and Mechanistic Insight

The therapeutic potential of the this compound scaffold stems from the synergistic combination of two biologically active moieties: the thiazole ring and the sulfonamide group.

  • The Sulfonamide Moiety: Sulfonamides are a well-established class of bacteriostatic agents.[1][2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria must synthesize their own folic acid, an essential precursor for nucleotide synthesis and ultimately DNA and RNA production.[2] By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial growth and proliferation.[2][3]

  • The Thiazole Moiety: The thiazole ring is a versatile heterocyclic structure found in numerous antimicrobial compounds.[4] Thiazole derivatives have been shown to exhibit a range of antibacterial activities, with proposed mechanisms including the inhibition of enzymes essential for cell wall synthesis, such as the E. coli MurB enzyme, and interference with DNA gyrase.[4][5] The amphiphilic nature of some thiazole derivatives may also facilitate their penetration of bacterial cell membranes.

The combination of these two pharmacophores in Thiazosulfonamide-X suggests a potential dual-action or synergistic mechanism, making it a compelling candidate for evaluation against both Gram-positive and Gram-negative bacteria.

cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (Essential for Nucleotide Synthesis) DHFR->Tetrahydrofolate Sulfonamide Thiazosulfonamide-X (Sulfonamide Moiety) Sulfonamide->DHPS Competitive Inhibition

Caption: Proposed mechanism of action for the sulfonamide moiety of Thiazosulfonamide-X.

Experimental Design: Materials and Methods

To ensure the reproducibility and validity of our findings, this guide adheres to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[5][6] The primary method for quantitative assessment will be the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Test Compound: Thiazosulfonamide-X (representative this compound)

  • Standard Antibiotics:

    • Ampicillin (Cell Wall Synthesis Inhibitor)

    • Ciprofloxacin (DNA Gyrase Inhibitor)

    • Tetracycline (Protein Synthesis Inhibitor)

  • Bacterial Strains (Quality Control):

    • Staphylococcus aureus ATCC 25923 (Gram-positive)

    • Escherichia coli ATCC 25922 (Gram-negative)[7][8]

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates

    • Multichannel pipettes

    • Spectrophotometer or plate reader

    • 0.5 McFarland turbidity standard

    • Sterile conical tubes and pipette tips

    • Incubator (35°C ± 2°C)

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 guidelines.[9]

cluster_workflow Broth Microdilution Workflow prep_stock 1. Prepare Stock Solutions (Thiazosulfonamide-X & Antibiotics) serial_dilute 3. Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilute prep_inoculum 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard) inoculate 4. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate 5. Incubate Plate (16-20 hours at 35°C) inoculate->incubate read_mic 6. Read & Interpret MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Step 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reliable MIC results.[3][10]

  • Calculate Weight: Use the following formula to determine the weight of the antibiotic powder needed:

    Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

    Assume a desired stock concentration of 1280 µg/mL and a volume of 10 mL. The potency is provided by the manufacturer.

  • Dissolve: Dissolve the calculated weight of each antimicrobial agent (Thiazosulfonamide-X, Ampicillin, Ciprofloxacin, Tetracycline) in the appropriate solvent to achieve the desired stock concentration. For many antibiotics, sterile deionized water is a suitable solvent.[4] For novel compounds like Thiazosulfonamide-X that may have limited water solubility, Dimethyl Sulfoxide (DMSO) can be used, ensuring the final concentration in the assay does not exceed levels that affect bacterial growth (typically <1%).[11]

  • Sterilization: Filter-sterilize the stock solutions using a 0.22 µm syringe filter into sterile tubes.

  • Storage: Aliquot and store the stock solutions at -20°C or lower until use.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (E. coli ATCC 25922 or S. aureus ATCC 25923).

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum.

Step 3: Serial Dilution in 96-Well Plate

  • Add 50 µL of CAMHB to wells 2 through 12 of the designated rows in a sterile 96-well plate.

  • Add 100 µL of the appropriate antimicrobial stock solution (at a concentration twice the highest desired final concentration) to well 1 of the corresponding row.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.

  • Well 11 will serve as the growth control (no antimicrobial). Well 12 can be a sterility control (no bacteria).

Step 4: Inoculation

  • Using a multichannel pipette, add 50 µL of the working bacterial inoculum (prepared in Step 2) to wells 1 through 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

Step 5: Incubation

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 6: Reading and Interpretation

  • Following incubation, visually inspect the wells for turbidity (bacterial growth). A plate reader can also be used to measure optical density.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]

Data Presentation and Comparative Analysis

The results of the MIC assay should be tabulated for a clear and direct comparison. The activity of Thiazosulfonamide-X is benchmarked against the expected quality control ranges for the standard antibiotics as defined by the CLSI M100 document.[5]

Table 1: Comparative MIC Data for Thiazosulfonamide-X and Standard Antibiotics

Antimicrobial AgentMechanism of ActionTarget OrganismObserved MIC (µg/mL)CLSI QC MIC Range (µg/mL)
Thiazosulfonamide-X Dihydropteroate Synthase Inhibition (putative)E. coli ATCC 25922[Experimental Result]N/A
S. aureus ATCC 25923[Experimental Result]N/A
Ampicillin Cell Wall Synthesis InhibitionE. coli ATCC 25922[Experimental Result]2-8
S. aureus ATCC 25923[Experimental Result]0.25-1
Ciprofloxacin DNA Gyrase InhibitionE. coli ATCC 25922[Experimental Result]0.004-0.015
S. aureus ATCC 25923[Experimental Result]0.12-0.5
Tetracycline Protein Synthesis Inhibition (30S)E. coli ATCC 25922[Experimental Result]1-4
S. aureus ATCC 25923[Experimental Result]0.12-1

Note: The CLSI QC MIC ranges are subject to periodic updates. Researchers should always consult the latest version of the CLSI M100 document for the most current values.[5]

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial in vitro evaluation of this compound derivatives. By benchmarking against standard antibiotics with diverse mechanisms of action and adhering to internationally recognized protocols, researchers can generate reliable and comparable data. Promising results from this initial screening, where the MIC of Thiazosulfonamide-X is comparable to or lower than the standard antibiotics, would warrant further investigation, including time-kill kinetic studies, synergy testing, and evaluation against a broader panel of clinical isolates, including multidrug-resistant strains. The ultimate goal is to contribute to the development of novel antimicrobial agents that can effectively address the growing challenge of antibiotic resistance.

References

  • Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16. Available at: [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8011. Available at: [Link]

  • Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • CLSI. (n.d.). QC Ranges Archived From CLSI Document M100 Since 2010. Available at: [Link]

  • ResearchGate. (2012). M100-S22: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Second Informational Supplement. Available at: [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Pediatric infectious diseases electronic library. (n.d.). CLSI M100™. Available at: [Link]

  • Wisconsin State Laboratory of Hygiene. (2025). 2025 Updates to CLSI M100. Available at: [Link]

  • Wisconsin State Laboratory of Hygiene. (n.d.). Updates to CLSI M100. Available at: [Link]

  • Weebly. (2019). Clsi m100 pdf 2019. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Mansour, A. M., et al. (2020). Effective Photodynamic Inactivation of 26 Escherichia coli Strains with Different Antibiotic Susceptibility Profiles: A Planktonic and Biofilm Study. Antibiotics, 9(2), 83. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals, 16(11), 1548. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial MIC ranges for E. coli ATCC 25922 at 24 and 48 h of incubation. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2021). SUPPLEMENTARY In vitro antimicrobial activity Microbial strains Staphylococcus aureus ATCC6538, Escherichia coli ATCC25922 and. Available at: [Link]

  • ResearchGate. (n.d.). Minimal inhibitory concentration [MIC (g mL À1 )]. ATCC-25923 =.... Available at: [Link]

  • Gavan, T. L., & Butler, D. A. (1974). Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 5(2), 143-147. Available at: [Link]

  • UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Experimental Validation of Structure-Activity Relationships for Thiazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic experimental validation of structure-activity relationships (SAR) for the thiazole sulfonamide scaffold. We will move beyond theoretical principles to detail the causality behind experimental choices, presenting a self-validating workflow from analog synthesis to robust data interpretation.

The Thiazole Sulfonamide Scaffold: A Privileged Core in Medicinal Chemistry

The thiazole sulfonamide motif is recognized as a "privileged structure" in drug discovery. Its rigid, heteroaromatic nature combined with the versatile hydrogen-bonding capabilities of the sulfonamide group allows it to interact with a wide array of biological targets. This has led to the development of thiazole sulfonamide-based compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] A significant area of application is the inhibition of metalloenzymes, particularly carbonic anhydrases (CAs), where the sulfonamide moiety acts as a key zinc-binding group.[4][5][6][7]

The core objective of a structure-activity relationship (SAR) study is to understand how specific chemical modifications to this scaffold influence its biological activity. A well-designed experimental cascade not only confirms target engagement but also elucidates the roles of different substituents in conferring potency, selectivity, and desirable drug-like properties.

Deconstructing the Scaffold: Rationale for Chemical Modification

A systematic SAR exploration begins with dissecting the core structure into modifiable regions. For a typical thiazole sulfonamide, we identify three primary vectors for modification:

  • R¹ (Aryl Substituents): Modifications to the benzene ring attached to the sulfonamide group can profoundly impact electronic properties, solubility, and interactions with amino acid residues lining the "mouth" of the target's active site.

  • R² (Thiazole Substituents): Alterations at this position can influence steric interactions within the binding pocket and modulate the overall physicochemical profile of the molecule.

  • The Sulfonamide Linker: While typically conserved for its primary binding function (e.g., coordinating with the catalytic zinc ion in CAs), bioisosteric replacement or modification can be explored in later optimization stages to fine-tune binding kinetics or improve metabolic stability.[8][9]

The strategic design of an analog library involves the systematic variation of these R-groups to probe the chemical space around the core scaffold. For instance, a series might include electron-donating groups (e.g., -OCH₃), electron-withdrawing groups (e.g., -Cl, -NO₂), and sterically diverse groups (e.g., -CH₃ vs. -C(CH₃)₃) to build a comprehensive SAR map.[10][11]

The Experimental Validation Workflow: A Step-by-Step Guide

Validating the SAR of a new chemical series requires a multi-faceted experimental approach that progresses from broad primary screening to specific mechanistic studies. The following workflow ensures that the data generated at each stage is robust and informs the subsequent steps, creating a self-validating discovery cascade.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary & Cellular Validation cluster_2 Phase 3: Mechanistic Confirmation A Design & Synthesis of Analog Library B Primary Target-Based Assay (e.g., Carbonic Anhydrase Inhibition) A->B  IC50 Determination C Isoform Selectivity Profiling (e.g., CA I, II, IX, XII) B->C D Cell-Based Efficacy & Cytotoxicity Assays (e.g., MTT) C->D G_node SAR Analysis C->G_node E Biophysical Binding Assay (e.g., SPR, ITC) D->E D->G_node F In Silico Modeling (Molecular Docking) E->F E->G_node F->G_node

Caption: Experimental workflow for SAR validation.
Step 1: Synthesis of a Focused Analog Library

The foundation of any SAR study is a well-designed set of molecules. A common and efficient method for synthesizing thiazole sulfonamides involves the N-sulfonylation of a 2-aminothiazole precursor with various substituted benzenesulfonyl chlorides.[2][12]

Exemplar Synthetic Protocol:

  • Dissolution: Dissolve the starting 2-aminothiazole derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, like sodium carbonate (Na₂CO₃) or triethylamine (TEA) (2.0-3.0 eq), to the mixture.

  • Sulfonylation: Slowly add the desired substituted benzenesulfonyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, perform an aqueous workup to remove excess base and salts. Purify the crude product using column chromatography on silica gel to yield the final thiazole sulfonamide analog.

  • Characterization: Confirm the structure and purity of each analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with the highly reactive sulfonyl chloride. The base is crucial for deprotonating the amine, rendering it nucleophilic for the attack on the sulfonyl chloride.

Step 2: Primary Screening - In Vitro Carbonic Anhydrase Inhibition Assay

For this guide, we will use the inhibition of human Carbonic Anhydrase (hCA) as our primary endpoint, given its relevance to the thiazole sulfonamide class.[7][13] A colorimetric esterase assay is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀).[14]

Detailed Protocol for hCA II Inhibition Assay:

  • Materials:

    • Purified human Carbonic Anhydrase II (hCA II) enzyme.

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Substrate: p-Nitrophenyl acetate (p-NPA).

    • Test Compounds (dissolved in DMSO).

    • 96-well microplate and plate reader.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in the assay buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Add 2 µL of each dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Enzyme Addition: Add 178 µL of assay buffer containing the hCA II enzyme (final concentration ~10 nM) to each well, except for the "no enzyme" blank.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 20 µL of the p-NPA substrate (final concentration ~1 mM) to all wells to start the reaction.

    • Data Acquisition: Immediately measure the increase in absorbance at 400 nm over 10-15 minutes using a microplate reader. The rate of p-nitrophenol production is directly proportional to the enzyme's esterase activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear phase of the absorbance curves.

    • Normalize the rates to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value for each compound.

Step 3: Secondary Screening - Cellular Efficacy and Target Selectivity

Potent compounds from the primary screen must be further evaluated for selectivity and activity in a more complex biological context.

  • Isoform Selectivity: It is critical to assess the inhibitory activity against other relevant CA isoforms (e.g., hCA I, hCA IX, hCA XII).[4][5] This is especially important if targeting a disease-specific isoform, such as the tumor-associated hCA IX.[15] The assay protocol is identical to the primary screen, simply substituting the enzyme isoform. High selectivity for the target isoform over others (e.g., the ubiquitous hCA II) is a hallmark of a promising drug candidate.

  • Cell-Based Antiproliferative Assay (MTT Assay): This assay determines a compound's ability to inhibit cancer cell growth, providing an integrated measure of its cell permeability, metabolic stability, and on-target efficacy.[16]

Protocol for MTT Assay:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HT-29 colorectal cancer cells, which express hCA IX) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The intensity is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of compound concentration to calculate the EC₅₀ value.

Data Interpretation: Building the SAR Model

The culmination of the experimental workflow is the synthesis of all data into a coherent SAR model. This is best achieved by summarizing the quantitative data in a structured table.

Table 1: Hypothetical SAR Data for a Thiazole Sulfonamide Series

Cmpd IDR¹ (para-substituent)R² (thiazole-substituent)hCA IX IC₅₀ (nM)hCA II IC₅₀ (nM)Selectivity Index (hCA II / hCA IX)HT-29 EC₅₀ (µM)
1 -H-CH₃150.5350.22.312.5
2 -Cl-CH₃25.1800.531.91.8
3 -OCH₃-CH₃280.9450.11.6> 25
4 -Cl-H30.5750.824.62.1
5 -Cl-CF₃18.9450.323.80.9

Analysis and SAR Derivation:

From this hypothetical data, we can derive clear SAR trends:

  • Impact of R¹: Comparing Cmpd 1 (unsubstituted) with Cmpd 2 (-Cl) and Cmpd 3 (-OCH₃) reveals that an electron-withdrawing group at the para-position of the aryl ring dramatically increases potency against the target hCA IX. The electron-donating methoxy group is detrimental to activity. This suggests a specific electronic or hydrogen-bonding interaction is favored by the chloro-substituent.[10]

  • Impact of R²: The comparison between Cmpd 2 (-CH₃) and Cmpd 4 (-H) shows minimal difference, but the introduction of a strongly electron-withdrawing trifluoromethyl group in Cmpd 5 provides a modest boost in both target potency and cellular efficacy.

  • Selectivity: The chloro-substituted analogs (2, 4, 5 ) exhibit significantly improved selectivity for the target isoform hCA IX over the off-target hCA II, a highly desirable outcome.

  • Structure-Cellular Activity Correlation: A strong correlation exists between target potency (hCA IX IC₅₀) and antiproliferative activity (HT-29 EC₅₀), suggesting that the observed cellular effect is likely driven by on-target enzyme inhibition.

Caption: Visual summary of key SAR findings for the thiazole sulfonamide scaffold.
(Note: The above DOT script relies on an external image for the chemical structure and uses layout tricks for annotation. A more direct approach would be to build the structure with nodes and edges, but this is often complex. The provided image URL is: https://i.imgur.com/5u0w3Jz.png)

Conclusion and Future Directions

This guide has outlined a rigorous, stepwise methodology for the experimental validation of structure-activity relationships for thiazole sulfonamides. By integrating rational library design, quantitative biochemical and cellular assays, and systematic data analysis, researchers can efficiently build a robust SAR model.

The hypothetical data presented herein demonstrates that potency and selectivity can be significantly enhanced by strategic modification of the aryl (R¹) and thiazole (R²) substituents. The derived SAR model provides a clear roadmap for the next phase of lead optimization, which could involve exploring a broader range of halogen substituents at the R¹ position or introducing groups at the R² position designed to exploit specific sub-pockets within the target's active site, as may be revealed by molecular docking studies.[15][17]

References

  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Ullah, Z., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. PubMed. Available at: [Link]

  • Synthesis of various thiazole sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Erigur, E. C., Altug, C., Angeli, A., & Supuran, C. T. (2022). Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. FLORE. Available at: [Link]

  • Bozdag, M., et al. (2019). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PMC - NIH. Available at: [Link]

  • Worachartcheewan, A., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. Available at: [Link]

  • Gecibesler, I. H., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Available at: [Link]

  • Nguyen, T. H. L., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Royal Society of Chemistry. Available at: [Link]

  • Abdoli, M., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. ResearchGate. Available at: [Link]

  • Gecibesler, I. H., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available at: [Link]

  • Al-Soud, Y. A., et al. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Taylor & Francis Online. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available at: [Link]

  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

  • De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. ResearchGate. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

Comparative In Silico Analysis of 1,3-Thiazole-2-Sulfonamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1,3-thiazole-2-sulfonamide scaffold has emerged as a cornerstone for the design of potent enzyme inhibitors.[1][2][3] Its inherent structural features, including the sulfonamide group's strong zinc-binding capacity and the thiazole ring's ability to engage in various non-covalent interactions, make it a privileged pharmacophore.[4][5][6] This guide provides a comprehensive comparative analysis of various this compound analogs, leveraging in silico methodologies to dissect their structure-activity relationships (SAR) and guide future drug design efforts. We will delve into the causality behind the computational strategies employed and present the data in a manner that is both accessible and actionable for researchers in the field.

The Significance of the this compound Scaffold

The versatility of the this compound core is evidenced by its application in targeting a wide array of enzymes implicated in various pathologies. While classically known for their potent inhibition of carbonic anhydrases (CAs), leading to treatments for glaucoma and edema, recent research has expanded their therapeutic potential to include:

  • Anticancer agents: Targeting tumor-associated CA isoforms like CA IX and CA XII.[5][7]

  • Anti-Alzheimer's agents: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8][9][10]

  • Antimicrobial agents: Acting against various bacterial and fungal strains.[11][12][13]

This diverse biological activity underscores the importance of understanding how structural modifications to the core scaffold influence target specificity and potency. In silico analysis provides a powerful toolkit for elucidating these nuances, accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates.

Comparative Analysis of this compound Analogs

To illustrate the power of comparative in silico analysis, we will examine several series of this compound analogs and their reported biological activities. The following table summarizes the inhibitory concentrations (IC50 or Ki) of representative compounds against their respective targets.

Analog Series Representative Compound Target Enzyme Inhibitory Concentration (IC50/Ki) Reference
Thiazole-bearing sulfonamidesAnalog 1Acetylcholinesterase (AChE)0.10 ± 0.05 µM[8][9]
Butyrylcholinesterase (BuChE)0.20 ± 0.050 µM[8][9]
Thiazolone-benzenesulfonamidesCompound 4dHuman Carbonic Anhydrase II (hCA II)1.3 nM (Ki)[4]
Human Carbonic Anhydrase VII (hCA VII)0.9 nM (Ki)[4]
Bacterial Carbonic Anhydrase (MscCAβ)73.6 nM (Ki)[4]
Pyrazole-thiazole sulfonamidesCompound 8Breast Cancer Cell Line (MCF-7)14.2 µM (IC50)[14]
2-Aminothiazole sulfonamidesCompound 8DPPH Radical Scavenging90.09% inhibition[3][15]
Superoxide Dismutase (SOD) mimic99.02% inhibition[3][15]

Analysis of Structure-Activity Relationships (SAR):

The data presented above highlights key SAR trends:

  • Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring attached to the sulfonamide moiety significantly impact inhibitory activity.[8][9] Electron-donating or -withdrawing groups can modulate the electronic properties of the sulfonamide, influencing its binding affinity.

  • Modifications of the Thiazole Ring: The introduction of different functional groups on the thiazole ring can lead to varied biological activities. For instance, the thiazolone-benzenesulfonamides demonstrate potent and selective inhibition of specific carbonic anhydrase isoforms.[4]

  • Hybrid Molecules: The creation of hybrid molecules, such as the pyrazole-thiazole sulfonamides, can unlock novel therapeutic applications, in this case, anticancer activity.[14]

In Silico Methodologies: A Step-by-Step Guide

The following sections provide a detailed, step-by-step guide to the core in silico techniques used in the analysis of this compound analogs.

Molecular Docking: Visualizing Ligand-Protein Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[8][10][16]

Experimental Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound analog.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization to obtain a low-energy conformation.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

    • The software will generate multiple binding poses, each with a corresponding docking score.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.[17]

    • Visualize the ligand-protein complex using molecular visualization software (e.g., PyMOL, Discovery Studio).

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Structure\n(PDB) Protein Structure (PDB) Prepare Protein Prepare Protein Protein Structure\n(PDB)->Prepare Protein Remove water, add hydrogens Docking Simulation Docking Simulation Ligand Structure\n(2D) Ligand Structure (2D) Prepare Ligand Prepare Ligand Ligand Structure\n(2D)->Prepare Ligand 3D conversion, energy minimization Prepare Ligand->Docking Simulation Analyze Poses Analyze Poses Docking Simulation->Analyze Poses Rank by score Visualize Interactions Visualize Interactions Analyze Poses->Visualize Interactions Identify H-bonds, etc. SAR Insights SAR Insights Visualize Interactions->SAR Insights

Caption: Molecular Docking Workflow.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[17][18][19]

Experimental Protocol:

  • Data Set Preparation:

    • Compile a dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., topological, electronic, steric).[20]

  • Model Building:

    • Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), to build a model that correlates the descriptors with the biological activity.[17]

  • Model Validation:

    • Assess the predictive power of the model using the test set. Key statistical parameters include the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).[21]

  • Interpretation:

    • Analyze the QSAR model to identify the descriptors that have the most significant impact on biological activity, providing insights for the design of new, more potent analogs.

Dataset of Analogs\n(Structures & Activities) Dataset of Analogs (Structures & Activities) Descriptor Calculation Descriptor Calculation Dataset of Analogs\n(Structures & Activities)->Descriptor Calculation Model Building\n(Training Set) Model Building (Training Set) Descriptor Calculation->Model Building\n(Training Set) QSAR Model QSAR Model Model Building\n(Training Set)->QSAR Model Model Validation\n(Test Set) Model Validation (Test Set) QSAR Model->Model Validation\n(Test Set) Predict activity Refined Model Refined Model Model Validation\n(Test Set)->Refined Model Assess R², Q² Design of New Analogs Design of New Analogs Refined Model->Design of New Analogs

Caption: QSAR Modeling Workflow.

Density Functional Theory (DFT): Understanding Electronic Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[8][9][22]

Experimental Protocol:

  • Structure Optimization:

    • Optimize the geometry of the this compound analog to find its most stable conformation.

  • Electronic Property Calculation:

    • Calculate various electronic properties, such as:

      • Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity.[8]

      • Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.[22]

      • Mulliken Atomic Charges: These charges describe the distribution of electrons among the atoms in the molecule.[22]

  • Analysis:

    • Correlate the calculated electronic properties with the observed biological activities to understand the electronic basis of the molecule's function.

Optimized Molecular Structure Optimized Molecular Structure HOMO/LUMO Energies HOMO/LUMO Energies Optimized Molecular Structure->HOMO/LUMO Energies Molecular Electrostatic Potential Molecular Electrostatic Potential Optimized Molecular Structure->Molecular Electrostatic Potential Atomic Charges Atomic Charges Optimized Molecular Structure->Atomic Charges Correlation with Biological Activity Correlation with Biological Activity HOMO/LUMO Energies->Correlation with Biological Activity Molecular Electrostatic Potential->Correlation with Biological Activity Atomic Charges->Correlation with Biological Activity

Caption: DFT Analysis for Electronic Properties.

Conclusion and Future Directions

The in silico analysis of this compound analogs offers a powerful and cost-effective approach to accelerate the drug discovery process. By combining techniques such as molecular docking, QSAR, and DFT, researchers can gain a deep understanding of the structure-activity relationships governing the potency and selectivity of these compounds. The insights derived from these computational studies can guide the rational design of novel analogs with improved therapeutic profiles. Future research in this area should focus on the integration of more advanced computational methods, such as molecular dynamics simulations, to capture the dynamic nature of ligand-protein interactions and further refine our predictive models.

References

  • Al-Warhi, T., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 559. [Link]

  • An, Y., et al. (2024). QSAR Analysis and Molecular Docking Studies of Aryl Sulfonamide Derivatives as Mcl-1 Inhibitors and the Influence of Structure and Chirality on the Inhibitory Activity. Bentham Science Publishers. [Link]

  • Asif, M. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PMC. [Link]

  • De, B., et al. (2000). Carbonic anhydrase inhibitors. Part 86. A QSAR study on some sulfonamide drugs which lower intra-ocular pressure, using the ACE non-linear statistical method. European Journal of Medicinal Chemistry, 35(9), 859-65. [Link]

  • Gupta, S. P., et al. (2004). QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. European Journal of Medicinal Chemistry, 39(7), 593-600. [Link]

  • Maren, T. H., et al. (1998). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 42(9), 2259–2265. [Link]

  • Öz, E., et al. (2012). Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors. ProQuest. [Link]

  • Saeed, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. PubMed. [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Taylor & Francis Online. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Semantic Scholar. [Link]

  • Bua, S., et al. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PMC. [Link]

  • Karkihalli, V., et al. (2022). Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • El-Damasy, D. A., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. [Link]

  • Al-Mohanna, M. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Angeli, A., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. PubMed. [Link]

  • Naji, E. M., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. PMC. [Link]

  • Popoola, O. K., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • Abdou, M. M., et al. (2024). Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... ResearchGate. [Link]

  • Karkihalli, V., et al. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PMC. [Link]

  • Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Tawa, G., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]

  • Shahid, M. (2025). Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole. Research Prospects in Natural Sciences (RPNS). [Link]

  • Naji, E. M., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Semantic Scholar. [Link]

  • Tawa, G., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Masood, M. M., et al. (2019). Synthesis, Antimicrobial Evaluation and In silico Studies of Novel 2,4-disubstituted-1,3-thiazole Derivatives. Bentham Science Publisher. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 1,3-Thiazole-2-Sulfonamide's Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the enzymatic inhibition profile of 1,3-Thiazole-2-Sulfonamide and its derivatives. As researchers and drug development professionals, the integrity of our data is paramount. Therefore, this document moves beyond a simple recitation of results to explain the causality behind the experimental design, ensuring that every protocol is a self-validating system. We will explore the primary enzymatic assays, orthogonal validation methods, and comparative analyses against established inhibitors, grounding our discussion in authoritative data.

Introduction: The Significance of the Sulfonamide Scaffold in Enzyme Inhibition

The sulfonamide moiety (R-SO₂NH₂) is a cornerstone in medicinal chemistry, acting as a potent "warhead" for targeting metalloenzymes due to its strong zinc-binding affinity.[1] This functional group is central to a class of drugs known as carbonic anhydrase inhibitors (CAIs).[2] Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for pH regulation and various physiological processes.[1][2][3] Their involvement in pathologies like glaucoma, cancer, and epilepsy has made them a critical drug target.[4][5]

The incorporation of a 1,3-thiazole ring into a sulfonamide scaffold often enhances the inhibitory potency and selectivity of the compound.[6][7] This guide focuses on the rigorous validation of this compound's inhibitory action, establishing a framework for confident characterization.

The Primary Target: Carbonic Anhydrase (CA) Isoforms

Humans express 15 isoforms of carbonic anhydrase, not all of which are catalytically active.[1] The cytosolic isoforms hCA I and hCA II are widespread, while others, like the transmembrane hCA IX and hCA XII, are predominantly found in tumor cells and are key targets for anticancer therapies.[6][8] An effective inhibitor must not only be potent but also selective for the target isoform(s) to minimize off-target effects. For instance, non-selective inhibition of the ubiquitous hCA II can lead to undesirable side effects, whereas high selectivity for the tumor-associated hCA IX is a desirable trait for an anticancer agent.[6]

Primary Validation: The Spectrophotometric Inhibition Assay

The most common and robust method for initial screening and characterization of CA inhibitors is a spectrophotometric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[4][9] The principle is straightforward: CA catalyzes the hydrolysis of the colorless p-NPA to the yellow-colored p-nitrophenol (p-NP), which can be monitored by the increase in absorbance at 400-405 nm.[4] An inhibitor will slow this reaction rate in a concentration-dependent manner.

Experimental Workflow: p-NPA Spectrophotometric Assay

The following diagram outlines the logical workflow for conducting the primary inhibition assay.

G cluster_prep 1. Reagent Preparation cluster_plate 2. 96-Well Plate Setup (in Triplicate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) prep_enzyme CA Enzyme Stock (e.g., 1 mg/mL in Assay Buffer) prep_substrate Substrate Stock (p-NPA in DMSO/Acetonitrile) prep_inhibitor Inhibitor Stocks (Test & Control in DMSO) plate_test Test Compound (Buffer + Enzyme + Inhibitor) prep_inhibitor->plate_test plate_blank Blank (Buffer + Substrate) plate_control Max Activity Control (Buffer + Enzyme + DMSO) plate_positive Positive Control (e.g., Acetazolamide) pre_incubate Pre-incubation (10-15 min at RT) Allows inhibitor-enzyme binding plate_positive->pre_incubate initiate Initiate Reaction (Add p-NPA Substrate) pre_incubate->initiate measure Kinetic Measurement (Read Absorbance @ 400nm every 30s for 10-30 min) initiate->measure calc_rates Calculate Reaction Rates (Slope of Abs vs. Time) measure->calc_rates calc_inhibition % Inhibition Calculation calc_rates->calc_inhibition plot_dose Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_dose calc_ic50 Determine IC50 Value (Nonlinear Regression) plot_dose->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for the p-NPA based spectrophotometric CA inhibition assay.

Detailed Protocol for Carbonic Anhydrase Inhibition Assay
  • Reagent Preparation [4]

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjusting the pH to 7.5 with HCl.

    • CA Enzyme Stock Solution: Dissolve human or bovine carbonic anhydrase in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.

    • CA Working Solution: Just before use, dilute the stock enzyme solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. This should be made fresh daily.

    • Inhibitor Stock Solutions: Dissolve the this compound test compounds and a positive control inhibitor like Acetazolamide in DMSO to a high concentration (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Procedure [4][10]

    • Plate Setup: In a 96-well microplate, add the components in the following order for each condition (example volumes for a 200 µL final reaction):

      • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

      • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

      • Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution.

      • Blank (No Enzyme): 180 µL Assay Buffer.

    • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4][11]

    • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[4]

  • Data Analysis [10]

    • Calculate Reaction Rates (V): Determine the rate of reaction (ΔAbs/min) by calculating the slope of the linear portion of the absorbance vs. time curve for each well.

    • Calculate Percent Inhibition: Use the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

    • Determine Kᵢ: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition and the substrate's Michaelis constant (Kₘ) are known.

Comparative Analysis: Benchmarking Against the Standard

To contextualize the potency of a novel inhibitor, it is essential to compare it against a well-characterized standard. Acetazolamide (AAZ), a clinically used sulfonamide, serves as the ideal positive control and benchmark.[11]

The table below presents a comparative summary of the inhibitory potency (expressed as inhibition constant, Kᵢ, in nM) of various thiazole-sulfonamide derivatives against key human CA isoforms, benchmarked against Acetazolamide. A lower Kᵢ value indicates higher potency.

Compound TypeInhibitor ExamplehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Standard Acetazolamide (AAZ)~250~12~2.5~25~5.7[1][6]
Thiazolone-Benzenesulfonamide Compound 4d¹31.5 - 637.31.3 - 13.70.9 - 14.6N/AN/A[1]
Thiazole-Chalcone-Sulfonamide Compound 7²1900381N/A21114[6]
5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivative Compound 35³High ActivityHigh ActivityN/APotentN/A[12]

¹ 4-((4-oxo-5-propyl-4,5-dihydrothiazol-2-yl)amino)benzenesulphonamide.[1] ² A novel thiazole-chalcone/sulfonamide hybrid.[6] ³ Data indicates high activity but specific Kᵢ values were not presented in the abstract for comparison.[12]

Interpretation: This comparative data reveals critical insights. For example, some thiazolone-benzenesulfonamides show excellent potency against hCA II and hCA VII, even exceeding that of Acetazolamide.[1] The thiazole-chalcone hybrid (Compound 7) demonstrates remarkable selectivity for the tumor-associated CA IX (Kᵢ = 21 nM) over the off-target cytosolic isoforms CA I and CA II, a highly desirable profile for anticancer drug development.[6]

Cross-Validation: Building a Trustworthy Inhibition Profile

Relying on a single assay is insufficient for robust validation. Cross-validation using orthogonal methods and selectivity profiling is crucial to confirm the mechanism of action and ensure the data is not an artifact of a specific experimental setup.[13][14]

Logical Framework for Robust Inhibitor Validation

G cluster_cv Cross-Validation Strategies A Primary Screening (e.g., p-NPA Assay) B Determine IC50 & Initial Potency A->B C1 Orthogonal Assay 1: Stopped-Flow CO2 Hydration B->C1 Validate with physiologically relevant substrate C2 Orthogonal Assay 2: pH-Stat/Drop Assay B->C2 E1 Selectivity Profiling: Test Against Isoform Panel (hCA I, II, IV, VII, IX, XII, etc.) B->E1 Assess specificity D Confirm Inhibition of Physiological Reaction C1->D C2->D G Comprehensive & Validated Inhibition Profile D->G F Determine Selectivity Index (e.g., Ki hCA II / Ki hCA IX) E1->F F->G

Caption: A logical framework for the cross-validation of an enzyme inhibitor.

Orthogonal Assay Methodologies
  • Stopped-Flow CO₂ Hydration Assay: This is a gold-standard method that directly measures the enzyme's physiological function: the hydration of CO₂.[11] An instrument rapidly mixes enzyme and CO₂ solutions in a buffered solution containing a pH indicator (e.g., phenol red). The initial rate of the pH change, corresponding to proton formation, is monitored spectrophotometrically over milliseconds. This technique provides highly accurate kinetic parameters and inhibition constants.[11] Its advantage is measuring the true physiological reaction, providing a direct cross-validation of data from substrate-analog assays like the p-NPA method.

  • pH-Based Assays (Modified Wilbur-Anderson): These methods also leverage the pH change resulting from the CA-catalyzed reaction.[3][15] In a simple setup, a pH meter records the time it takes for the pH of a buffer solution to drop upon the addition of CO₂-saturated water, both with and without the enzyme and inhibitor.[3] While less precise than stopped-flow techniques, it is a straightforward and accessible method to confirm inhibitory activity by an independent principle.[3][16]

By confirming inhibition with one or both of these orthogonal methods, researchers can be confident that the observed activity of this compound is genuine and not an artifact of its interaction with the artificial substrate p-NPA.

Conclusion: A Multi-Faceted Approach to Validation

The characterization of an enzyme inhibitor like this compound requires a rigorous, multi-faceted validation strategy. This guide demonstrates that by combining a robust primary spectrophotometric assay with comparative analysis against standards like Acetazolamide and cross-validation through orthogonal methods and isoform selectivity profiling, a trustworthy and comprehensive inhibition profile can be established. This level of scientific integrity is essential for making informed decisions in drug discovery, guiding the optimization of lead compounds, and ultimately progressing candidates with the highest potential for therapeutic success.[14][17]

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Žalubovskis, R., et al. (2024). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Casini, A., et al. (2000). Carbonic anhydrase inhibitors - Part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents? ResearchGate.
  • BenchChem. (n.d.). A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data.
  • Hollister, A., & Bjonbarm, A. (2019). Carbonic Anhydrase Activity Assay. Protocols.io.
  • Bozdag, M., et al. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 26(11), 3326.
  • Fuerst, C. D., & Schmid, A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7306.
  • Abdelgawad, M. A., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. RSC Medicinal Chemistry.
  • Fuerst, C. D., & Schmid, A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6).
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4369.
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Gökçe, M., et al. (2005). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. ResearchGate.
  • BenchChem. (n.d.). Cross-Validation of Pemetrexed L-glutamic acid's Enzymatic Inhibition: A Comparative Guide.
  • Creative Enzymes. (n.d.). Experimental Activity Validation of Inhibitors.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553.
  • Leechaisit, R., et al. (2020). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of Traditional and Complementary Medicine, 10(6), 565-576.

Sources

Safety Operating Guide

Navigating the Disposal of 1,3-Thiazole-2-Sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic fields of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Thiazole-2-Sulfonamide, a compound of interest in various research applications. Adherence to these procedures is paramount for personnel safety, environmental protection, and regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Harmful if swallowed (Acute toxicity, oral) [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications necessitate careful handling in a well-ventilated laboratory, preferably within a fume hood, and the consistent use of appropriate Personal Protective Equipment (PPE).

Core Principles of Chemical Waste Management

The disposal of this compound must align with the fundamental principles of hazardous waste management. These principles are not merely suggestions but are mandated by regulatory bodies to ensure safety and environmental stewardship.

  • Waste Minimization : The most effective disposal strategy begins with generating the least amount of waste. This can be achieved by carefully planning experiments, using the smallest necessary quantities of the compound, and avoiding the preparation of excessive stock solutions.

  • Segregation : Hazardous waste must be segregated according to its chemical compatibility to prevent dangerous reactions. Waste containing this compound should be collected separately from other waste streams, particularly strong oxidizing agents, strong bases, amines, and strong reducing agents, with which it may be incompatible.[2]

  • Proper Containment and Labeling : All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[2] They must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Chemical formulas or abbreviations are not acceptable.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe collection and disposal of waste generated from research activities involving this compound.

Part 1: Immediate Handling and Segregation at the Point of Generation
  • Personal Protective Equipment (PPE) : Before handling any waste, ensure you are wearing appropriate PPE, including:

    • Chemical safety goggles and a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A lab coat.

    • Closed-toe shoes.

  • Waste Collection :

    • Solid Waste : Collect unreacted this compound powder, contaminated weigh boats, and other solid materials in a designated, compatible, and clearly labeled solid hazardous waste container.

    • Liquid Waste : Collect solutions containing this compound and any solvent rinsates into a designated, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Sharps : Any sharps (needles, razor blades, etc.) contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

    • Contaminated Labware : Disposable labware (e.g., pipette tips, microfuge tubes) should be collected in a designated hazardous waste container. Non-disposable glassware must be decontaminated before reuse. A triple rinse with a suitable solvent (one that dissolves this compound and is compatible with your liquid waste stream) is a standard practice. The rinsate from this process must be collected as hazardous waste.

Part 2: Container Management and Labeling
  • Container Selection : Use containers that are chemically resistant to this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable for liquid waste. Ensure containers have secure, leak-proof caps.

  • Labeling : Immediately label the waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An approximate concentration or percentage of the compound in the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Part 3: Storage and Disposal
  • Satellite Accumulation Areas (SAAs) : Store the labeled hazardous waste containers in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Secondary Containment : All liquid hazardous waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Arrange for Pickup : Once the waste container is full (do not overfill, typically no more than 90% capacity), or if the research project is complete, arrange for a waste pickup from your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a pickup.

Spill and Decontamination Procedures

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS emergency line.

  • Don PPE : If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if the compound is in powdered form.

  • Containment and Cleanup :

    • For solid spills, carefully scoop or sweep the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[3] Work from the outside of the spill inward.

  • Decontamination :

    • Clean the spill area with a detergent and water solution.

    • For some sulfonamides, a 10% bleach solution followed by a 1% sodium thiosulfate solution can be effective for decontamination.[4] However, the efficacy for this compound is not specifically documented. Always consult with your EHS department for recommended decontamination procedures.

    • All materials used for cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated Material) B Select Appropriate, Labeled Hazardous Waste Container A->B Step 1 C Segregate from Incompatible Waste Streams B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Utilize Secondary Containment for Liquid Waste D->E Best Practice F Container Full or Project Complete D->F G Request Pickup by Institutional EHS or Licensed Contractor F->G Step 4 H Proper Disposal via Incineration or Other Approved Method G->H Step 5

Caption: Disposal workflow for this compound waste.

Quantitative Data Summary

ParameterGuidelineSource
Container Fill Level Do not exceed 90% of the container's total capacity.Internal Best Practice
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of total hazardous waste.
Acutely Toxic Waste SAA Limit A maximum of 1 quart (liquid) or 1 kg (solid).
Rinsate Volume for Decontamination Triple rinse with a solvent volume of ~10% of the container's capacity for each rinse.Institutional EHS Guideline

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of waste minimization, proper segregation, and meticulous containment and labeling, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]

  • Clarkson University. Chemical Spill Procedures. [Link]

  • Thor Specialties, Inc. Safety Data Sheet. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • Oxford Academic. Biodegradability properties of sulfonamides in activated sludge. [Link]

  • USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

  • National Center for Biotechnology Information. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • National Center for Biotechnology Information. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [Link]

Sources

Navigating the Handling of 1,3-Thiazole-2-Sulfonamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of pharmaceutical research necessitates a foundational commitment to safety. This guide provides essential, in-depth guidance on the safe handling of 1,3-Thiazole-2-Sulfonamide, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety within your laboratory.

Understanding the Hazard Landscape of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications dictate the necessity for stringent protective measures to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Core Principles of Personal Protection

The selection of appropriate PPE is not a passive exercise but a dynamic risk assessment. The following sections detail the minimum required PPE for handling this compound, along with the rationale behind each recommendation.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be the minimum standard for any procedure involving this compound. Ensure they meet ANSI Z87.1 standards and provide a complete seal around the eyes.

  • Face Shield: When there is a heightened risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield worn in conjunction with chemical splash goggles is required.

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, the selection of appropriate gloves is critical.

  • Glove Material: Disposable, powder-free nitrile or neoprene gloves are recommended for handling this compound.[2] Nitrile gloves, in particular, offer good short-term protection against a range of chemicals. For prolonged or immersive contact, thicker, chemical-resistant gloves should be considered.

  • Double Gloving: For tasks with a higher risk of splash or for handling highly concentrated forms of the compound, double gloving provides an additional layer of protection.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

Table 1: Glove Selection Considerations

Glove TypeRecommended UseKey Considerations
Nitrile Gloves (≥5 mil) Short-term splash protection, general handlingGood resistance to a variety of chemicals. Change immediately upon contamination.
Neoprene Gloves Similar to nitrile, may offer different breakthrough times for some chemicals.Consult manufacturer's compatibility data.
Thicker Chemical-Resistant Gloves Extended handling, immersion, or spill cleanupOffer longer breakthrough times but may reduce dexterity.
Body Protection: Shielding Against Contamination

A laboratory coat is essential to protect the skin and personal clothing from accidental spills and contamination.

  • Material: A lab coat made of a non-absorbent material, such as polyethylene-coated polypropylene, is preferable.

  • Proper Use: Lab coats should be fully buttoned with sleeves rolled down. They should not be worn outside of the laboratory to prevent the spread of contamination.

Respiratory Protection: Mitigating Inhalation Risks

As this compound may cause respiratory irritation, particularly in powdered form, appropriate respiratory protection is crucial.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All weighing and handling of the solid compound should be performed within a fume hood.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator is necessary. For powdered sulfonamides, a respirator with a particulate filter (N95, P95, or P100) is recommended.[3] If vapors are also a concern, a combination cartridge for organic vapors and particulates may be required.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble all necessary PPE: Ensure all required eye, face, hand, and body protection is readily available and in good condition.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.

  • Locate Emergency Equipment: Be aware of the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare a Designated Workspace: Clearly define the area where the compound will be handled and ensure it is clean and uncluttered.

Handling the Solid Compound
  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Work in a Fume Hood: Conduct all weighing and initial dilutions of the solid compound inside a certified chemical fume hood.

  • Minimize Dust Generation: Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • Clean Up Spills Immediately: If a small amount of solid is spilled, carefully wipe it up with a damp paper towel (wearing appropriate PPE) and dispose of it as hazardous waste.

Handling Solutions
  • Maintain PPE: Continue to wear all required PPE when working with solutions of this compound.

  • Avoid Splashes: When transferring solutions, do so slowly and carefully to prevent splashing. Use a funnel for transfers into containers with narrow openings.

  • Label all Containers: Clearly label all vessels containing the compound with its name, concentration, and appropriate hazard warnings.

Establishing Occupational Exposure Limits (OELs)

Currently, there is no specific Occupational Exposure Limit (OEL) established for this compound by regulatory bodies such as OSHA. For novel or less-studied compounds, a precautionary approach is necessary.

  • Occupational Exposure Banding (OEB): In the absence of a formal OEL, the principle of OEB can be applied. This involves categorizing the compound into a hazard band based on its toxicological data. Given its GHS classifications, this compound would likely fall into a moderate hazard band, requiring stringent containment and handling procedures.

  • In-House Limits: Research institutions should consider establishing internal "in-house" exposure limits based on the available toxicological data and in consultation with environmental health and safety professionals. The goal is to keep exposure levels As Low As Reasonably Achievable (ALARA).

Emergency Procedures: Preparedness is Key

Table 2: Emergency Response Protocol

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response

For a minor spill of this compound:

  • Alert others in the area.

  • Don appropriate PPE , including respiratory protection if the spill involves a significant amount of powder.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.

For a major spill, evacuate the area and contact your institution's emergency response team immediately.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated paper towels, gloves, and other disposable materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed hazardous waste container. Do not pour any waste down the drain.

  • Disposal Route: All hazardous waste must be disposed of through your institution's official hazardous waste management program.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Verify Fume Hood Verify Fume Hood Assemble PPE->Verify Fume Hood Locate Emergency Equipment Locate Emergency Equipment Verify Fume Hood->Locate Emergency Equipment Don PPE Don PPE Locate Emergency Equipment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Minimize Dust/Splashes Minimize Dust/Splashes Work in Fume Hood->Minimize Dust/Splashes Decontaminate Workspace Decontaminate Workspace Minimize Dust/Splashes->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff and Dispose of PPE Doff and Dispose of PPE Dispose of Waste->Doff and Dispose of PPE Wash Hands Wash Hands Doff and Dispose of PPE->Wash Hands

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Code of Federal Regulations, Title 40, Part 721.10770: Fluoroalkyl sulfonamide derivatives (generic). Electronic Code of Federal Regulations. [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Occupational Safety and Health Administration. Hazard Communication. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • National Center for Biotechnology Information. Considerations for setting occupational exposure limits for novel pharmaceutical modalities. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Thiazole-2-Sulfonamide
Reactant of Route 2
Reactant of Route 2
1,3-Thiazole-2-Sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.